Product packaging for 4,4'-Difluorobiphenyl(Cat. No.:CAS No. 398-23-2)

4,4'-Difluorobiphenyl

Cat. No.: B165722
CAS No.: 398-23-2
M. Wt: 190.19 g/mol
InChI Key: PZDAAZQDQJGXSW-UHFFFAOYSA-N
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Description

4,4'-Difluorobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C12H8F2 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4173. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2 B165722 4,4'-Difluorobiphenyl CAS No. 398-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(4-fluorophenyl)benzene
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InChI

InChI=1S/C12H8F2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
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InChI Key

PZDAAZQDQJGXSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8F2
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DSSTOX Substance ID

DTXSID20192870
Record name 4,4'-Difluorodiphenyl
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Molecular Weight

190.19 g/mol
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Physical Description

Solid with an aromatic odor; [Merck Index] White crystalline solid; [Aldrich MSDS]
Record name 4,4'-Difluorobiphenyl
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CAS No.

398-23-2
Record name 4,4′-Difluoro-1,1′-biphenyl
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Record name 4,4'-Difluorobiphenyl
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Record name 4,4'-DIFLUORODIPHENYL
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4,4'-Difluorobiphenyl from Benzidine

This technical guide provides a comprehensive overview of the synthesis of this compound from benzidine, a process of significant interest in the development of pharmaceuticals and advanced materials.[1] The primary method detailed is the Balz-Schiemann reaction, a reliable route for introducing fluorine atoms into aromatic systems.[2][3]

WARNING: Benzidine is a known carcinogen and should be handled with extreme caution in a well-ventilated area, using appropriate personal protective equipment.[4][5][6][7][8][9] All procedures involving benzidine and its derivatives must be conducted in accordance with strict safety protocols.[4][5][7][8]

Reaction Overview: The Balz-Schiemann Reaction

The synthesis of this compound from benzidine is achieved through a modified Balz-Schiemann reaction.[10] This reaction involves the tetrazotization of benzidine, followed by the thermal decomposition of the resulting bis-diazonium salt in the presence of a fluoride source, typically fluoboric acid.[2][10][11] The overall transformation can be summarized as follows:

  • Formation of Benzidine Dihydrochloride: Benzidine is treated with concentrated hydrochloric acid to form its dihydrochloride salt.[10]

  • Tetrazotization: The benzidine dihydrochloride is then treated with sodium nitrite at low temperatures to form the 4,4'-biphenylene-bis-diazonium chloride.[10][12]

  • Formation of the Diazonium Tetrafluoroborate: The bis-diazonium salt is reacted with fluoboric acid to precipitate the more stable 4,4'-biphenylene-bis-diazonium borofluoride.[10]

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate is carefully heated, leading to the release of nitrogen gas and the formation of this compound.[10][11]

Reaction_Pathway Benzidine Benzidine Benzidine_dihydrochloride Benzidine Dihydrochloride Benzidine->Benzidine_dihydrochloride HCl Bis_diazonium_chloride 4,4'-Biphenylene-bis- diazonium Chloride Benzidine_dihydrochloride->Bis_diazonium_chloride NaNO2, HCl -10°C to -5°C Bis_diazonium_borofluoride 4,4'-Biphenylene-bis- diazonium Borofluoride Bis_diazonium_chloride->Bis_diazonium_borofluoride HBF4 <10°C Difluorobiphenyl This compound Bis_diazonium_borofluoride->Difluorobiphenyl Heat

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from benzidine, based on the procedure from Organic Syntheses.[10]

Table 1: Reactant Quantities

ReactantMolecular Weight ( g/mol )Amount (g)Moles
Benzidine184.242801.5
Concentrated HCl36.46-10.2
Sodium Nitrite (95%)69.002323.2
Boric Acid61.831041.68
Hydrofluoric Acid (60%)20.012226.66

Table 2: Reaction Conditions and Yields

StepParameterValue
Benzidine Dihydrochloride Formation TemperatureSteam Bath
Time1-2 hours
Tetrazotization Temperature-10°C to -5°C
Time2 hours
Diazonium Borofluoride Formation Temperature< 10°C
Time20-30 minutes
Decomposition of Diazonium Salt TemperatureGradual heating
Overall Yield (based on Benzidine) 54-56%
Yield (based on Diazonium Salt) 80-81.5%
Melting Point of Product 88-89°C

Detailed Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[10]

3.1. Preparation of 4,4'-Biphenylene-bis-diazonium Borofluoride

  • In a 5-liter round-bottomed flask, a mixture of 280 g (1.5 moles) of commercial benzidine and 880 cc (10.2 moles) of concentrated hydrochloric acid is warmed on a steam bath for one to two hours with occasional shaking to form the dihydrochloride.[10]

  • The flask is then equipped with a mechanical stirrer and a dropping funnel and cooled to -10°C in an ice-salt bath.[10]

  • While maintaining the temperature below -5°C, the benzidine dihydrochloride is tetrazotized over two hours by the dropwise addition of a solution of 232 g (3.2 moles) of 95% sodium nitrite in 800 cc of water. The addition is continued until a faint positive test for nitrous acid is obtained with starch-iodide paper after twenty minutes.[10]

  • Concurrently, in a 1-liter beaker coated with paraffin, 104 g (1.68 moles) of boric acid is slowly dissolved in 222 g (6.66 moles) of 60% hydrofluoric acid, keeping the temperature below 20-25°C.[10] Caution: Hydrofluoric acid is extremely corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment.

  • The cold fluoboric acid solution is then added rapidly with stirring to the tetrazo solution, ensuring the temperature remains below 10°C. A thick paste of 4,4'-biphenylene-bis-diazonium borofluoride will form.[10]

  • The mixture is stirred at 10°C for an additional twenty to thirty minutes.[10]

  • The precipitate is collected on a Büchner funnel and washed successively with approximately 200 cc of cold water, 200 cc of cold commercial methyl alcohol, and 200 cc of commercial ether. The cake is sucked as dry as possible between washings.[10]

  • The product is then dried in a vacuum desiccator over concentrated sulfuric acid. The yield of the dry solid is 393-400 g (68-69% of the theoretical amount).[10]

3.2. Thermal Decomposition and Purification

  • A 1-liter distilling flask with a wide side arm is used for the decomposition. A 500-cc distilling flask is attached to the side arm to serve as a receiver and is cooled with running water.[10]

  • The dried 4,4'-biphenylene-bis-diazonium borofluoride is placed in the decomposition flask and heated gently at the upper edge with a Bunsen burner.[10]

  • Once the decomposition begins, the burner is removed, and the reaction is allowed to proceed spontaneously. Heat is reapplied as needed to maintain the reaction. Finally, vigorous heating is employed to ensure complete decomposition.[10]

  • Some of the this compound will collect in the receiver, but the majority will remain in the decomposition flask.[10]

  • The black residue in the decomposition flask is subjected to steam distillation to recover the crude product.[10]

  • A second steam distillation of the crude product yields pure white this compound, which melts at 88-89°C after drying. The final yield is 61-62 g (54-56% based on the initial benzidine).[10]

Experimental_Workflow cluster_preparation Preparation of Diazonium Salt cluster_decomposition Decomposition and Purification start Start benzidine_hcl Formation of Benzidine Dihydrochloride (Benzidine + conc. HCl, heat) start->benzidine_hcl tetrazotization Tetrazotization (Add NaNO2 solution at -10°C to -5°C) benzidine_hcl->tetrazotization precipitation Precipitation of Diazonium Borofluoride (Mix tetrazo solution and HBF4 at <10°C) tetrazotization->precipitation hbf4_prep Preparation of Fluoboric Acid (Boric Acid + HF, <25°C) hbf4_prep->precipitation filtration Filtration and Washing (Water, Methanol, Ether) precipitation->filtration drying Drying (Vacuum desiccator over H2SO4) filtration->drying decomposition Thermal Decomposition (Heat dried diazonium salt) drying->decomposition steam_distillation1 First Steam Distillation (Recover crude product from residue) decomposition->steam_distillation1 steam_distillation2 Second Steam Distillation (Purify product) steam_distillation1->steam_distillation2 final_product This compound (m.p. 88-89°C) steam_distillation2->final_product

Figure 2: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • Benzidine: Benzidine is a known human carcinogen and is toxic.[4][5][6][7][8][9] It can be absorbed through the skin.[8] All handling should be done in a designated area, such as a fume hood, with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[4][5][7]

  • Hydrofluoric Acid: HF is extremely corrosive and can cause severe, painful burns that may not be immediately apparent.[10] Use in a well-ventilated fume hood with appropriate HF-resistant gloves and eye protection is mandatory. An HF-specific first aid kit, including calcium gluconate gel, should be readily available.

  • Diazonium Salts: Diazonium salts, particularly in the dry state, can be explosive.[11] They should be handled with care and not subjected to shock or friction. The decomposition should be carried out behind a safety shield.

  • Waste Disposal: All waste materials, including residual benzidine, diazonium salts, and solvents, should be disposed of as hazardous waste according to institutional and regulatory guidelines.[8]

References

An In-depth Technical Guide to the Physical Properties of 4,4'-Difluorobiphenyl Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,4'-Difluorobiphenyl crystals, a compound of interest in various scientific and industrial applications, including organic electronics and pharmaceutical synthesis.[1] This document presents quantitative data in a structured format, details the experimental methodologies for key property determination, and includes a visualization of the experimental workflow for crystal structure analysis.

Core Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2][3][4][5] It is characterized by its thermal stability and chemical resistance.[1] The presence of two fluorine atoms on the biphenyl structure imparts unique properties to the molecule, influencing its electronic characteristics and intermolecular interactions.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₈F₂[1][3][4][5][6]
Molecular Weight 190.19 g/mol [1][3][5][6][7]
Melting Point 88-91 °C[1][2][3][4]
Boiling Point 254-255 °C[1][3][4][6]
Density ~1.247 g/cm³ (estimate)[3][4]
Water Solubility Insoluble[2][3][4]
Appearance White to light yellow crystalline powder[1][2][4][5]
Crystal System Monoclinic[8]
Space Group P2₁/a[8]

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography.[8] At room temperature (293 K), it is isostructural with biphenyl, belonging to the monoclinic crystal system with the space group P2₁/a.[8] The unit cell parameters at this temperature are a = 7.78(1) Å, b = 5.847(9) Å, c = 9.99(1) Å, and β = 92.85(9)°.[8] The molecules are planar within the crystal lattice.[8]

Experimental Protocols

The determination of the physical properties of this compound crystals involves several standard laboratory techniques.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

  • A small amount of the finely powdered this compound crystals is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation):

  • A sample of this compound is placed in a distillation flask.

  • The flask is connected to a condenser and a collection flask. A thermometer is placed at the vapor outlet of the distillation flask to measure the temperature of the vapor.

  • The flask is heated, and the temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure.

X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal.[9] Crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.[10] By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.[9]

Methodology:

  • Crystal Growth: Single crystals of this compound of sufficient size and quality are grown from a suitable solvent.

  • Crystal Mounting: A single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of spots, is recorded on a detector.[9]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.[9] The intensities are then used to determine the arrangement of atoms within the unit cell. This initial model is then refined to best fit the experimental data.[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons.

  • ¹⁹F NMR: Specifically probes the fluorine atoms. The ¹⁹F NMR spectrum of this compound would show a signal characteristic of the fluorine environments in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H and C-F bonds, as well as aromatic C=C stretching vibrations.

Visualizations

The following diagram illustrates the general workflow for determining the crystal structure of this compound using X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis start Start with This compound Powder crystal_growth Single Crystal Growth start->crystal_growth mounting Mount Crystal on Goniometer crystal_growth->mounting xray X-ray Diffraction (Data Collection) mounting->xray diff_pattern Obtain Diffraction Pattern xray->diff_pattern structure_solution Structure Solution (Phase Problem) diff_pattern->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow for X-ray Crystal Structure Determination.

References

4,4'-Difluorobiphenyl CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Difluorobiphenyl

This technical guide provides a comprehensive overview of this compound, a versatile fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physical properties, synthesis protocols, key applications, and safety information.

Chemical Identity

  • CAS Number: 398-23-2[1][2][3][4][5][6]

  • Molecular Formula: C₁₂H₈F₂[1][2][3][4][5][6]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in various experimental and industrial settings.

PropertyValueSource
Molecular Weight190.19 g/mol [1][2][3][4][6]
AppearanceWhite to light yellow crystalline powder[3][4][6]
Melting Point88-91 °C[3][6][7][8]
Boiling Point254-255 °C[6][7][8]
Density1.165 - 1.328 g/cm³[3][4]
Water SolubilityInsoluble[3][4]
Flash Point88.8 °C[3]

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The Balz-Schiemann reaction is a classic and reliable laboratory method.[9] Modern approaches often utilize cross-coupling reactions like the Suzuki-Miyaura coupling for high efficiency and substrate scope.

Balz-Schiemann Reaction from Benzidine

This method involves the tetrazotization of benzidine, followed by the formation of the bis-diazonium borofluoride salt, which is then thermally decomposed.[9]

Experimental Protocol:

  • Tetrazotization: A solution of benzidine in hydrochloric acid is cooled and treated with an aqueous solution of sodium nitrite to form the tetrazo solution, keeping the temperature below 10°C.

  • Borofluoride Salt Formation: A cold fluoboric acid solution is added to the tetrazo solution. This results in the precipitation of a thick paste of 4,4'-biphenylene-bis-diazonium borofluoride. The paste is stirred for 20-30 minutes.[9]

  • Isolation and Drying: The precipitate is collected on a Büchner funnel, washed sequentially with cold water, cold methyl alcohol, and ether. The cake is sucked as dry as possible and then dried in a vacuum desiccator over concentrated sulfuric acid.[9]

  • Thermal Decomposition: The dried salt is placed in a flask and heated gently. The decomposition will proceed spontaneously once initiated. The crude this compound is collected, with a significant portion remaining in the flask.[9]

  • Purification: The residue in the flask is subjected to steam distillation. A second steam distillation yields the pure, white compound, which is then dried. The overall yield is approximately 54-56% based on the initial benzidine.[9]

Balz_Schiemann_Reaction Benzidine Benzidine Tetrazo Tetrazo Solution (NaNO₂, HCl, <10°C) Benzidine->Tetrazo Borofluoride_Salt 4,4'-Biphenylene-bis-diazonium Borofluoride (HBF₄) Tetrazo->Borofluoride_Salt Crude_Product Crude this compound (Thermal Decomposition) Borofluoride_Salt->Crude_Product Pure_Product Pure this compound (Steam Distillation) Crude_Product->Pure_Product

Balz-Schiemann reaction workflow for this compound synthesis.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. For synthesizing this compound, this would typically involve the reaction of a 4-fluorophenylboronic acid with a 4-fluoroaryl halide.[10]

General Experimental Protocol:

  • Reaction Setup: To a reaction flask, add 4-fluorophenylboronic acid, 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[10]

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield pure this compound.[10]

Suzuki_Miyaura_Coupling Boronic_Acid 4-Fluorophenylboronic Acid Reaction_Vessel Reaction Mixture (Solvent, Heat, Inert Atm.) Boronic_Acid->Reaction_Vessel Aryl_Halide 4-Fluoroaryl Halide (e.g., 1-Bromo-4-fluorobenzene) Aryl_Halide->Reaction_Vessel Catalyst_Base Pd Catalyst + Base (e.g., Pd(PPh₃)₄, K₂CO₃) Catalyst_Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

Applications in Research and Development

The unique properties of this compound, stemming from its fluorinated biphenyl core, make it a valuable compound in several high-tech fields.

  • Organic Electronics: It serves as a crucial building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to thermal stability and can help tune the electronic properties of the final materials.[6]

  • Pharmaceutical Development: The difluorobiphenyl moiety is incorporated into novel drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of therapeutic agents.[6][10] It is a known intermediate in the synthesis of drugs like Flunarizine.[11]

  • Polymer Chemistry: This compound is a key monomer in the synthesis of high-performance polymers such as Polyether ether ketone (PEEK).[11] These polymers exhibit exceptional thermal stability and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries.[6][11]

  • Agrochemicals: Similar to its role in pharmaceuticals, the inclusion of fluorine can improve the efficacy and stability of pesticides and herbicides.[6][10]

  • Analytical Chemistry: It is utilized as a reference standard in chromatographic techniques for the analysis of complex mixtures.[6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is an irritant to the skin, eyes, and respiratory system.[7][12][13] It is also considered a dangerous good for transportation.[1] Ingestion may cause gastrointestinal irritation.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[12][13][14] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[15]

  • Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12][13] Minimize dust generation during handling.[12]

  • First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[12] If inhaled, move to fresh air.[12] Seek medical attention if irritation persists or if ingested.[12]

References

Crystal Structure Analysis of 4,4'-Difluorobiphenyl: A Temperature-Dependent In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temperature-dependent crystal structure analysis of 4,4'-Difluorobiphenyl. The document summarizes key crystallographic data at various temperatures, details the experimental protocols for such analyses, and presents a logical workflow for these studies. This information is crucial for understanding the solid-state properties and conformational behavior of this molecule, which is a valuable building block in the development of pharmaceuticals and high-performance materials.[1]

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₂H₈F₂.[2] It consists of two phenyl rings linked by a central carbon-carbon bond, with a fluorine atom substituted at the para position of each ring. The molecular conformation of biphenyl and its derivatives is a result of a delicate balance between intramolecular and intermolecular forces.[2] While the isolated biphenyl molecule is non-planar, in the crystalline state at room temperature, it becomes planar. The substitution of hydrogen with halogen atoms, such as fluorine, can alter this balance of forces.[2]

The crystal structure of this compound has been determined to be isostructural with biphenyl, belonging to the P2₁/a space group with two molecules per unit cell (Z=2).[2] Studies have shown that the molecules are planar across a range of temperatures, exhibiting a significant librational amplitude around the long molecular axis.[2]

Temperature-Dependent Crystallographic Data

The following tables summarize the unit cell parameters of this compound determined at five different temperatures between 155 K and 293 K.[2] This data is essential for understanding the thermal expansion and the subtle structural changes the crystal lattice undergoes with temperature variations.

Table 1: Unit Cell Parameters of this compound at Various Temperatures [2]

Temperature (K)a (Å)b (Å)c (Å)β (°)Volume (ų)
2937.78(1)5.847(9)9.99(1)92.85(9)454.2(2)
2507.74(1)5.81(1)9.92(1)92.5(1)445.9(2)
2207.71(1)5.78(1)9.87(1)92.2(1)440.1(2)
1857.67(1)5.74(1)9.81(1)91.8(1)432.5(2)
1557.64(1)5.71(1)9.76(1)91.5(1)425.8(2)

Note: The numbers in parentheses represent the estimated standard deviations.

Experimental Protocols

The determination of the crystal structure of this compound at different temperatures involves a series of precise experimental steps. The following protocol is based on the methodologies reported in the literature.[2]

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis were grown from an ethanol solution.[2] The compound, which appears as a white to light yellow powder or crystal, was dissolved in ethanol and allowed to crystallize, forming plate-like crystals.[1][2]

Data Collection

A single crystal of appropriate dimensions (e.g., 0.3 x 0.3 x 0.1 mm) was selected and mounted on a diffractometer.[2] The crystal was then cooled to the desired temperature using a suitable cryogenic system. X-ray diffraction data were collected using Molybdenum Kα radiation (λ = 0.71073 Å).[2] A series of diffraction images were recorded as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares techniques. The thermal motion of the atoms was analyzed by refining the translational and librational tensors.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the temperature-dependent crystal structure analysis of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis and Structure Refinement synthesis Synthesis of this compound crystallization Crystallization from Ethanol synthesis->crystallization crystal_selection Selection of a Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting cooling Cooling to Target Temperature (155-293 K) mounting->cooling data_collection Diffraction Data Collection (Mo Kα) cooling->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Least-Squares Refinement structure_solution->structure_refinement thermal_analysis Thermal Motion Analysis structure_refinement->thermal_analysis final_structure final_structure thermal_analysis->final_structure Final Crystal Structure at a Given Temperature

Caption: Experimental workflow for temperature-dependent crystal structure analysis.

Conclusion

The temperature-dependent crystal structure analysis of this compound reveals that the molecule maintains a planar conformation over a wide temperature range. The provided data and protocols offer a solid foundation for researchers working with this compound, enabling a deeper understanding of its solid-state behavior which is critical for its applications in drug development and materials science. The subtle changes in unit cell parameters with temperature are key to understanding its thermal expansion and packing forces within the crystal lattice.

References

An In-depth Technical Guide to the Solubility of 4,4'-Difluorobiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Difluorobiphenyl, a key intermediate in the synthesis of high-performance polymers, liquid crystals, and pharmaceuticals. Understanding its solubility in various organic solvents is critical for process optimization, purification, and formulation development. While comprehensive quantitative solubility data is not widely published, this guide consolidates available information and presents a detailed experimental protocol for its determination.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, some qualitative and indicative data have been compiled below. The compound is consistently reported as insoluble in water.[1][2][3][4] Commercial suppliers offer solutions of this compound in acetone and methanol, indicating its solubility in these solvents.

SolventTemperature (°C)SolubilityMethod of Analysis
WaterAmbientInsoluble[1][2][3][4]Not Specified
AcetoneNot Specified≥ 2000 µg/mL*Not Specified
MethanolNot Specified≥ 2000 µg/mL**Not Specified

*Based on commercially available solutions. **Based on commercially available solutions.

Due to the limited availability of public data, experimental determination of solubility in the solvent of interest is highly recommended. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent is the isothermal shake-flask method .[5] The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques, with the gravimetric method being a straightforward and accurate option.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pipettes and volumetric flasks

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours, depending on the solvent and the solute. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

  • Sample Collection and Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification of Solute: Determine the concentration of this compound in the clear, saturated solution using a suitable analytical method. The gravimetric method is described below.

Gravimetric Analysis for Quantification

This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.

Procedure:

  • Weighing the Sample: Accurately weigh a clean, dry, and pre-weighed container (e.g., a small beaker or evaporating dish).

  • Transferring the Saturated Solution: Transfer the known volume of the filtered saturated solution (from the Isothermal Shake-Flask Method, step 3) into the pre-weighed container.

  • Solvent Evaporation: Carefully evaporate the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid any loss of the solute.

  • Drying and Final Weighing: Once the solvent is completely evaporated, dry the container with the solid residue in a vacuum oven until a constant weight is achieved. This ensures that all residual solvent has been removed.

  • Calculation of Solubility: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of container with dried solute - Mass of empty container) / Volume of saturated solution taken (mL) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the isothermal shake-flask method followed by gravimetric analysis.

experimental_workflow start Start prep_solution Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep_solution equilibration Equilibration (Constant Temperature Shaking) prep_solution->equilibration settling Settling of Excess Solid equilibration->settling filtration Filtration of Supernatant settling->filtration transfer_solution Transfer Known Volume of Filtered Saturated Solution filtration->transfer_solution weigh_container Weigh Empty Container weigh_container->transfer_solution evaporation Evaporate Solvent transfer_solution->evaporation weigh_solute Weigh Container with Dried Solute evaporation->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

References

4,4'-Difluorobiphenyl: A Technical Guide to Toxicological Information and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological information and essential safety precautions for 4,4'-Difluorobiphenyl. Due to a notable lack of extensive toxicological studies on this specific compound, this document also outlines the standard experimental protocols that would be employed to assess its toxicity. This guide is intended to inform researchers, scientists, and professionals in drug development about the known hazards and to provide a framework for conducting further toxicological evaluations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

PropertyValue
CAS Number 398-23-2
Molecular Formula C₁₂H₈F₂
Molecular Weight 190.19 g/mol
Appearance White to light yellow to light orange powder to crystal.[1]
Melting Point 88-91 °C (lit.).
Boiling Point 254-255 °C (lit.).
Solubility Not miscible or difficult to mix in water.[2] Low water solubility.[3]
Vapor Pressure No data available
Flash Point Not applicable.
Stability Stable under recommended storage conditions. No decomposition if used according to specifications.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation2A, 2H319: Causes serious eye irritation.[2][4]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[4]
Acute toxicity, Oral (for a related compound, 4,4'-Difluorobenzophenone)4H302: Harmful if swallowed.[4]
Chronic aquatic toxicity (for a related compound, 4,4'-Difluorobenzophenone)2H411: Toxic to aquatic life with long lasting effects.[4]

Signal Word: Warning

Hazard Pictograms:

  • GHS07 (Exclamation Mark)

Safety Precautions and Handling

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[4] A complete suit protecting against chemicals should be worn where prolonged or repeated exposure is likely.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[4]

Engineering Controls
  • Use only outdoors or in a well-ventilated area.[3]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[3]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, well-ventilated place.[3] Keep container tightly closed.[3] Store locked up.[3]

First Aid Measures
  • After Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • After Skin Contact: IF ON SKIN: Wash with plenty of soap and water.[3] If skin irritation occurs: Get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

  • After Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists: Get medical advice/attention.[3]

  • After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) are not available in the public domain for this specific compound. The toxicity of fluorinated aromatic compounds can be similar to or, in some cases, significantly different from their non-fluorinated counterparts.[7] Metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites, such as fluoroacetic acid, which can disrupt cellular metabolic pathways like the Krebs cycle.[8][9]

Conceptual Metabolic Pathway and Potential for Toxicity

While a specific signaling pathway for the toxicity of this compound has not been elucidated, a conceptual pathway can be proposed based on the metabolism of other fluorinated aromatic compounds. The following diagram illustrates a plausible route for its biotransformation and subsequent potential for inducing cellular toxicity.

Metabolic_Pathway_of_4_4_Difluorobiphenyl Conceptual Metabolic Pathway and Toxicity of this compound cluster_absorption Absorption & Distribution cluster_metabolism Phase I Metabolism (CYP450) cluster_conjugation Phase II Metabolism cluster_excretion Excretion cluster_toxicity Potential Toxicity Pathways 4_4_DFB This compound (Parent Compound) Metabolites Hydroxylated Metabolites (e.g., Difluorohydroxybiphenyl) Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Metabolites->Conjugates Conjugation ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Fluoride_Ion Fluoride Ion Release Metabolites->Fluoride_Ion Defluorination Excretion Urinary and Fecal Excretion Conjugates->Excretion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Enzyme_Inhibition Enzyme Inhibition Fluoride_Ion->Enzyme_Inhibition

Caption: Conceptual metabolic pathway for this compound and potential routes to cellular toxicity.

Standardized Experimental Protocols for Toxicological Assessment

Given the lack of specific toxicological data for this compound, this section details the standard experimental protocols, primarily based on OECD guidelines, that would be utilized to characterize its potential hazards.

Acute Toxicity Studies

The primary goal of acute toxicity studies is to determine the adverse effects that occur within a short time of administration of a single dose of a substance.[10][11]

  • Principle: A single dose of the test substance is administered orally to fasted animals.[11][12][13] The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality.[11]

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[14]

  • Dose Levels: A stepwise procedure is often employed, starting with a dose expected to produce some signs of toxicity without causing mortality.[14] A limit test at 2000 mg/kg or 5000 mg/kg may be performed if the substance is expected to have low toxicity.[12]

  • Administration: The substance is administered by gavage using a stomach tube.[13][14]

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.[15] Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.[14]

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) and to estimate the LD50.[12]

  • Principle: The test substance is applied to the shaved skin of the test animals for a 24-hour period.[1][16]

  • Test Animals: Adult rats are commonly used.[1]

  • Dose Application: The substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin using a porous gauze dressing.[1]

  • Observations: Animals are observed for signs of toxicity and skin irritation for at least 14 days.[1][16]

  • Data Analysis: The study provides information on the health hazards likely to arise from short-term dermal exposure.[10]

  • Principle: Animals are exposed to the test substance, typically as a dust or aerosol, for a defined period (usually 4 hours).[17][18][19]

  • Test Animals: The preferred species is the rat.[17][18]

  • Exposure: Exposure can be whole-body or nose-only.[17]

  • Observations: Animals are observed for at least 14 days for signs of toxicity.[18]

  • Data Analysis: The results are used to estimate the LC50 and classify the substance for inhalation toxicity.[17][18]

Repeated Dose Toxicity Studies
  • Principle: The test substance is administered orally in graduated daily doses to several groups of animals for 90 days.[20][21][22][23][24]

  • Test Animals: The preferred species is the rat.[21][22][23] Each group should consist of at least 10 males and 10 females.[22][23][24]

  • Dose Levels: At least three dose levels and a control group are used.[22] The highest dose should induce toxicity but not death.[22]

  • Observations: Detailed clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis are performed.[23] A full histopathological examination of organs and tissues is conducted at the end of the study.[23]

  • Data Analysis: This study provides information on the major toxic effects, target organs, and a No-Observed-Adverse-Effect Level (NOAEL).[20][21][22]

Genotoxicity Studies

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material.

  • Principle: This test uses several strains of Salmonella typhimurium that are mutated to require histidine for growth.[25][26][27] The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[25][26][27]

  • Methodology: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).[25][26] The number of revertant colonies is counted and compared to a negative control.[27]

  • Interpretation: A positive result indicates that the substance is mutagenic.[25][27]

  • Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[28][29][30]

  • Methodology: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes) are exposed to the test substance with and without metabolic activation.[28] Cells are arrested in metaphase, harvested, and analyzed microscopically for chromosomal aberrations.[29][30][31]

  • Interpretation: A statistically significant, dose-dependent increase in cells with chromosomal aberrations indicates a positive result.[28]

In Vitro Cytotoxicity Assay
  • Principle: These assays measure the ability of a compound to cause cell damage or death.[32] They are often used as a preliminary screen for toxicity.

  • Methodology: Cultured cells are exposed to various concentrations of the test substance.[32][33] Cell viability is then assessed using methods such as the MTT assay, which measures mitochondrial activity, or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[34]

  • Data Analysis: The results are typically expressed as an IC50 value, which is the concentration of the substance that causes a 50% reduction in cell viability.[33][35]

The following diagram illustrates a general workflow for toxicological testing of a chemical compound like this compound.

Toxicological_Testing_Workflow General Workflow for Toxicological Assessment Start Test Substance: This compound In_Vitro In Vitro Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity Genotoxicity_In_Vitro Genotoxicity Assays (Ames Test, Chromosomal Aberration) In_Vitro->Genotoxicity_In_Vitro In_Vivo In Vivo Studies (if warranted by in vitro results or exposure potential) In_Vitro->In_Vivo Positive Results Risk_Assessment Hazard Identification & Risk Assessment Genotoxicity_In_Vitro->Risk_Assessment Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) In_Vivo->Acute_Tox Repeated_Dose Repeated Dose Toxicity (e.g., 90-day study) In_Vivo->Repeated_Dose Acute_Tox->Risk_Assessment Repeated_Dose->Risk_Assessment

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Conclusion

While this compound is a valuable compound in various research and development applications, it is crucial to recognize the current gaps in its toxicological profile. The information provided in this guide, based on available safety data sheets and general knowledge of related compounds, underscores the necessity of handling this chemical with stringent safety precautions. For a comprehensive understanding of its potential risks to human health and the environment, further toxicological studies following standardized protocols, such as those outlined by the OECD, are essential. Researchers and drug development professionals are strongly encouraged to consult this guide as a starting point for safe handling practices and to consider the need for more detailed toxicological assessments in their work.

References

Unveiling the Structural Nuances: A Comparative Analysis of 4,4'-Difluorobiphenyl and Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences and solid-state packing, thereby altering their physicochemical and biological properties. This technical guide provides a detailed comparative analysis of the molecular structures of 4,4'-Difluorobiphenyl and its parent compound, biphenyl. By examining key differences in their three-dimensional arrangements, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural implications of para-fluorination in this important molecular scaffold.

Core Structural Differences: A Quantitative Comparison

The substitution of hydrogen with fluorine at the 4 and 4' positions of the biphenyl ring system leads to significant, albeit subtle, changes in its molecular geometry. These differences, primarily observed in the torsional angle between the phenyl rings and in specific bond lengths, are contingent on the physical state of the molecule. In the gas phase, steric hindrance between the ortho-protons of the two phenyl rings forces biphenyl into a twisted conformation. Conversely, in the solid state, crystal packing forces overcome this steric strain, favoring a planar arrangement.

Calculations suggest that in this compound, the electronic effects of the highly electronegative fluorine atoms contribute to a greater stability of the planar conformation in the solid state compared to biphenyl. This is attributed to the enhanced π-conjugation across the central C-C bond.

The following table summarizes the key quantitative differences in the molecular structures of biphenyl and this compound based on available experimental data.

Molecular ParameterBiphenyl (Gas Phase)Biphenyl (Solid State)This compound (Solid State)
Torsional Angle (C1-C1'-C2'-C3') ~42° - 44.4°[1]~0° (Planar)[1]Planar
Inter-ring C-C Bond Length (C1-C1') ~1.486 Å[2]~1.506 ÅData not readily available
Average C-C Bond Length (in ring) Data not readily availableData not readily availableData not readily available
C-F Bond Length N/AN/A~1.35 Å[3]

Visualizing the Structural Disparity

The fundamental difference in the preferred conformation of biphenyl in the gas phase versus the solid state, and the influence of fluorine substitution, can be visualized through the following logical diagram.

Conformational preferences of the two molecules.

Experimental Protocols for Structural Determination

The determination of the precise molecular structures of crystalline solids like this compound and biphenyl is primarily achieved through single-crystal X-ray diffraction. For gas-phase structural analysis, gas electron diffraction is the method of choice.

Single-Crystal X-ray Diffraction (SCXRD)

This technique provides detailed information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and torsional angles.[4]

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent using techniques such as slow evaporation, vapor diffusion, or cooling. The crystals should ideally be 0.1-0.3 mm in size and free of defects.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4] This allows for the precise rotation of the crystal in the X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group of the crystal. The raw data is corrected for various factors, including background noise and absorption.

  • Structure Solution and Refinement: The initial positions of the atoms in the crystal structure are determined using computational methods. This initial model is then refined against the experimental diffraction data to obtain the final, precise molecular structure.[4]

The following workflow illustrates the key stages of a single-crystal X-ray diffraction experiment.

G Workflow for Single-Crystal X-ray Diffraction A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing & Correction C->D E Structure Solution D->E F Structure Refinement E->F G Final Molecular Structure F->G

Workflow for single-crystal X-ray diffraction.
Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[5]

Methodology:

  • Sample Introduction: A gaseous beam of the sample molecules is introduced into a high-vacuum chamber through a nozzle.[5]

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules.[5]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector. The intensity of these rings is recorded as a function of the scattering angle.[5]

  • Data Analysis: The experimental scattering intensities are converted into a molecular scattering curve. This curve is then used to refine a theoretical model of the molecule's geometry, yielding information on bond lengths, bond angles, and torsional angles.[5]

The logical flow of a gas-phase electron diffraction experiment is depicted below.

G Workflow for Gas-Phase Electron Diffraction A Sample Vaporization & Introduction B Interaction with Electron Beam A->B C Diffraction Pattern Detection B->C D Data Reduction & Analysis C->D E Molecular Structure Determination D->E

Workflow for gas-phase electron diffraction.

References

The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic hydrocarbons has become a pivotal strategy in modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine profoundly influence the stability of these molecules, impacting their metabolic fate, thermal resistance, and overall chemical reactivity. This technical guide provides a comprehensive overview of the core principles governing the chemical stability of fluorinated aromatic hydrocarbons, supported by quantitative data, detailed experimental protocols, and logical visualizations to inform research and development.

Core Principles of Fluorine-Induced Stability

The enhanced stability of fluorinated aromatic hydrocarbons stems primarily from the inherent strength of the carbon-fluorine (C-F) bond. As the most electronegative element, fluorine forms a highly polarized and exceptionally strong covalent bond with carbon.[1] This fundamental property translates into several key advantages in molecular design, particularly in drug development.

Carbon-Fluorine Bond Strength

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of a carbon-hydrogen (C-H) bond.[1][2] This high energy barrier to cleavage renders fluorinated compounds less susceptible to metabolic attack and chemical degradation. The strength of the C-F bond can be influenced by the hybridization of the carbon atom and the presence of other substituents.

Metabolic Stability

A primary driver for the use of fluorination in drug discovery is the significant enhancement of metabolic stability.[3][4] Cytochrome P450 (CYP450) enzymes, the primary catalysts of drug metabolism in the liver, often target metabolically labile C-H bonds for hydroxylation.[3] By replacing these vulnerable hydrogens with fluorine, medicinal chemists can effectively "block" these sites of metabolism, thereby increasing the compound's half-life and bioavailability.[3][5] This strategy can lead to a more favorable pharmacokinetic profile, reducing the required dosing frequency and improving patient compliance.[6]

Thermal and Chemical Stability

The robustness of the C-F bond also contributes to the increased thermal and general chemical stability of fluorinated aromatic hydrocarbons.[7][8] These compounds often exhibit higher decomposition temperatures compared to their non-fluorinated analogs.[9] Furthermore, the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards certain chemical reactions, although it can also activate the ring towards others, such as nucleophilic aromatic substitution.

Quantitative Data on Stability

To provide a clear and comparative overview, the following tables summarize key quantitative data related to the stability of fluorinated aromatic hydrocarbons.

Bond Dissociation Energies

The following table presents a comparison of bond dissociation energies for C-F bonds in various chemical environments compared to other carbon-halogen and carbon-hydrogen bonds.

BondBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
CH₃–F115485
CH₃–H104.9413
CH₃–Cl83.7339
CH₃–Br72.1276
CH₃–I57.6240
C₆H₅–F (Fluorobenzene)Not specified in search results472.7
Benzyl FluorideNot specified in search results413.2

Data sourced from multiple references.[2][10][11]

Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogs

This table provides a comparative view of the in vitro metabolic stability of several fluorinated compounds and their non-fluorinated counterparts, highlighting the impact of fluorination on half-life (t½) and intrinsic clearance (Clint).

Compound ID/NameDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source Species
UT-155Non-fluorinated indole12.35-Mouse Liver Microsomes
32a4-Fluoro-indazole analog of UT-15513.29-Mouse Liver Microsomes
32cCF₃-substituted indazole analog of UT-15553.711.29 (mL/min/mg)Mouse Liver Microsomes
5-Fluoroindole (5-FI)Fluorinated indole144.29.0Rat Liver Microsomes
5-Fluoroindole HClHydrochloride salt of 5-FI1248Rat Liver Microsomes
NorfloxacinFluorinated quinolone3.75 (in vivo, hours)Renal and metabolicHuman
CiprofloxacinFluorinated quinolone3.9 - 4.0 (in vivo, hours)Renal and metabolicHuman
OfloxacinFluorinated quinolone7.0 (in vivo, hours)Primarily renalHuman
SertralineNon-fluorinated antidepressant26 (in vivo, hours)Almost total metabolic conversionHuman

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. The trend of increased stability with fluorination within a study is the key takeaway.[3][4][6]

Thermal Stability Data

The following table summarizes thermal decomposition data for a selection of fluorinated compounds, demonstrating their high thermal stability.

CompoundDecomposition Temperature (°C)Method
3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)Peak decomposition: 252–298DSC
Fluorinated GrapheneBegins to decompose at ~436.6TG-DSC
Poly(VDF-co-MAF-C₆F₁₃) CopolymersStable up to ~350TGA
Polyvinylidene fluoride (PVDF) homopolymerTd(10%) = 451TGA

Data sourced from multiple references.[9][12][13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for accurately assessing the stability of fluorinated aromatic hydrocarbons. The following sections outline methodologies for key stability-indicating assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[3][4]

Materials:

  • Test compound and a non-fluorinated analog (if available)

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., isocitrate dehydrogenase, isocitrate, NADP+, MgCl₂)

  • Control compound with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, control compound, and internal standard in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test or control compound. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the appropriate formula.

Chemical Stability Testing (pH and Oxidative Stress)

Objective: To evaluate the stability of a compound under various pH conditions and in the presence of oxidative stress, which can occur during storage and in vivo.[14]

A. pH Stability Protocol

Materials:

  • Test compound

  • Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 7.4, 9.0)

  • Co-solvent (e.g., acetonitrile, DMSO) if the compound has low aqueous solubility

  • Incubator (e.g., 37°C or 50°C for accelerated testing)

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound. Dilute the stock solution into the different pH buffers to a final desired concentration.

  • Incubation: Incubate the solutions at a constant temperature.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analysis: Analyze the aliquots by HPLC or LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition to determine the degradation rate.

B. Oxidative Stability Protocol

Materials:

  • Test compound

  • Oxidizing agent (e.g., hydrogen peroxide, Fenton's reagent)

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching agent (e.g., catalase for hydrogen peroxide)

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a solution of the test compound in the buffer.

  • Initiation of Oxidation: Add the oxidizing agent to the solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature.

  • Time Points: At various time points, take aliquots and stop the reaction by adding a quenching agent or by dilution.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to measure the degradation of the parent compound.

  • Data Analysis: Determine the rate of degradation under oxidative stress.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a fluorinated aromatic hydrocarbon.[15]

Materials:

  • Test compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., nitrogen) and/or an oxidative gas (e.g., air)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the test compound into a TGA sample pan.

  • Instrument Setup: Set the desired temperature program, including the starting temperature, heating rate (e.g., 10°C/min), and final temperature. Select the atmosphere (inert or oxidative).

  • Analysis: Run the TGA experiment. The instrument will measure the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition and the temperature at which specific percentages of weight loss occur (e.g., Td5%, Td10%).

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizing Stability Concepts and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental processes.

Metabolic_Pathway_of_Fluorinated_Aromatic_Hydrocarbon cluster_0 Non-Fluorinated Aromatic cluster_1 Fluorinated Aromatic Aromatic_Ring Aromatic Ring (with C-H bond) Metabolite Hydroxylated Metabolite Aromatic_Ring->Metabolite CYP450 Metabolism Fluorinated_Aromatic_Ring Fluorinated Aromatic Ring (with C-F bond) No_Metabolism Metabolism Blocked Fluorinated_Aromatic_Ring->No_Metabolism CYP450

Caption: Fluorination blocks CYP450 metabolism.

Experimental_Workflow_Microsomal_Stability Start Prepare Reagents (Compound, Microsomes, NADPH) Incubate Incubate at 37°C Start->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Calculate t½ and Clint Analyze->Data_Analysis End Report Results Data_Analysis->End

Caption: Workflow for microsomal stability assay.

Logical_Relationship_Stability_Factors High_CF_Bond_Energy High C-F Bond Energy Increased_Metabolic_Stability Increased Metabolic Stability High_CF_Bond_Energy->Increased_Metabolic_Stability Increased_Thermal_Stability Increased Thermal Stability High_CF_Bond_Energy->Increased_Thermal_Stability Improved_PK_Profile Improved Pharmacokinetic Profile Increased_Metabolic_Stability->Improved_PK_Profile

Caption: C-F bond energy enhances stability.

Conclusion

The introduction of fluorine into aromatic hydrocarbons is a powerful and versatile strategy for enhancing chemical stability. The exceptional strength of the C-F bond provides a robust defense against metabolic degradation, thermal decomposition, and certain chemical reactions. For researchers, scientists, and drug development professionals, a thorough understanding of these principles, supported by rigorous experimental evaluation, is essential for the rational design of novel molecules with optimized properties. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for navigating the challenges and harnessing the full potential of fluorination in modern chemical research.

References

The Advent of a Fluorinated Biphenyl: A Review of the Discovery and Early Synthesis of 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an understanding of the historical synthesis of key chemical building blocks is crucial for innovation. This in-depth technical guide explores the discovery and early synthetic routes to 4,4'-Difluorobiphenyl, a compound of significant interest in materials science and pharmaceuticals.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound stands as a testament to this, with applications ranging from liquid crystals to precursors for high-performance polymers.[1] Its journey from a laboratory curiosity to a valuable synthetic intermediate is rooted in the development of fundamental reactions in organofluorine chemistry. This review focuses on the seminal works that first described the synthesis of this important molecule.

The Balz-Schiemann Reaction: A Cornerstone in Aryl Fluoride Synthesis

The most prominent and historically significant method for the synthesis of this compound is the Balz-Schiemann reaction. Discovered by German chemists Günther Balz and Günther Schiemann in 1927, this reaction provides a reliable pathway to aromatic fluorides from primary aromatic amines via the thermal decomposition of diazonium tetrafluoroborates.[2][3] This method proved to be a significant improvement over previous, often hazardous and low-yielding, techniques.

The application of the Balz-Schiemann reaction to the synthesis of this compound starts from the readily available diamine, benzidine. The process involves a two-step sequence: the tetrazotization of benzidine followed by the thermal decomposition of the resulting bis-diazonium tetrafluoroborate salt.

Experimental Workflow: Balz-Schiemann Synthesis

Balz_Schiemann_Synthesis cluster_tetrazotization Step 1: Tetrazotization cluster_precipitation Step 2: Precipitation of Diazonium Salt cluster_decomposition Step 3: Thermal Decomposition and Isolation Benzidine Benzidine Tetrazo_Solution Tetrazo Solution Benzidine->Tetrazo_Solution 1. Dissolve in HCl 2. Cool to -10°C HCl Conc. HCl NaNO2 NaNO2 (aq) NaNO2->Tetrazo_Solution Add dropwise (keep below -5°C) Diazonium_Salt 4,4'-Biphenylene-bis- diazonium borofluoride (Thick Paste) Tetrazo_Solution->Diazonium_Salt Add cold HBF4 (keep below 10°C) Fluoboric_Acid Fluoboric Acid (HBF4) Boric_Acid Boric Acid Boric_Acid->Fluoboric_Acid HF 60% HF HF->Fluoboric_Acid Dried_Salt Dried Diazonium Salt Diazonium_Salt->Dried_Salt Filter, Wash, and Dry Decomposition Thermal Decomposition (Vigorous Heating) Dried_Salt->Decomposition Crude_Product Crude this compound Decomposition->Crude_Product Steam_Distillation Steam Distillation Crude_Product->Steam_Distillation Pure_Product Pure this compound Steam_Distillation->Pure_Product

Caption: Workflow of the Balz-Schiemann synthesis of this compound.

Detailed Experimental Protocol: The Balz-Schiemann Synthesis of this compound

The following protocol is adapted from the procedure detailed in Organic Syntheses, a testament to its reliability and widespread use in laboratory settings.[4]

Step 1: Tetrazotization of Benzidine

  • A mixture of 280 g (1.5 moles) of commercial benzidine and 880 cc (10.2 moles) of concentrated hydrochloric acid (sp. gr. 1.18) is placed in a 5-l. round-bottomed flask. The mixture is warmed on a steam bath for one to two hours, with occasional shaking, to form the dihydrochloride.

  • The flask is then equipped with a mechanical stirrer and a dropping funnel and cooled to -10°C in an ice-salt bath.

  • While maintaining the temperature below -5°C, a solution of 232 g (3.2 moles) of 95% sodium nitrite in 800 cc. of water is added over a period of two hours, until a faint positive test for nitrous acid with starch-iodide paper is obtained after twenty minutes.

Step 2: Preparation of Fluoboric Acid and Precipitation of the Diazonium Salt

  • Concurrently, 104 g (1.68 moles) of boric acid is dissolved in 222 g (6.66 moles) of 60% hydrofluoric acid in a paraffin-coated 1-l. beaker, cooled in an ice bath. The boric acid is added in small portions while stirring with a lead rod, keeping the temperature below 20–25°C.

  • The ice-cold fluoboric acid solution is then added rather rapidly, with stirring, to the finished tetrazo solution, ensuring the temperature is kept below 10°C.

  • A thick paste of 4,4'-biphenylene-bis-diazonium borofluoride forms. The mixture is stirred at 10°C for twenty to thirty minutes.

  • The precipitate is collected on a Büchner funnel, washed consecutively with about 200 cc. of cold water, 200 cc. of cold commercial methyl alcohol, and 200 cc. of commercial ether. The cake is sucked as dry as possible between washings and then dried in a vacuum desiccator over concentrated sulfuric acid.

Step 3: Thermal Decomposition and Purification

  • The completely dried tetrazonium borofluoride is decomposed in a 1-l. round-bottomed flask connected via a wide bent tube to a second flask containing water to trap any volatile byproducts.

  • The salt is heated with a burner. Once white fumes begin to evolve, the burner is removed, and the decomposition is allowed to proceed spontaneously. Heat is reapplied as needed to ensure complete decomposition.

  • The crude this compound is recovered from the decomposition flask and the receiver by steam distillation of the black residue.

  • A second steam distillation of the collected product yields pure white this compound.

Quantitative Data from Early Syntheses

The following table summarizes the quantitative data reported in the early literature for the synthesis of this compound.

MethodStarting MaterialReagentsYield (%)Melting Point (°C)Reference
Balz-Schiemann ReactionBenzidine1. HCl, NaNO₂ 2. HBF₄ 3. Heat54–56 (based on benzidine)88–89Organic Syntheses[4]
Diazotization & HFBenzidine1. Diazotization 2. Conc. HFNot specifiedNot specifiedWallach, 1886[4]
Wurtz-Fittig typep-FluorobromobenzeneSodium in etherNot specifiedNot specifiedWallach and Heusler, 1888[4]

Other Early Synthetic Approaches

While the Balz-Schiemann reaction became the most practical laboratory method, other early attempts to synthesize this compound are noteworthy for their historical context. These include:

  • Diazotization of benzidine followed by decomposition in concentrated hydrofluoric acid , a method that predates the Balz-Schiemann reaction but is generally less efficient and more hazardous.[4]

  • A Wurtz-Fittig type reaction involving the action of sodium on p-fluorobromobenzene in ether .[4]

  • The prolonged contact of fluorobenzene vapors with a red-hot wire , a high-temperature method with likely low yields and product selectivity.[4]

These early methods, though largely superseded, laid the groundwork for the development of more refined and efficient syntheses of fluorinated biaryls. The robustness and reliability of the Balz-Schiemann reaction, as detailed in Organic Syntheses, solidified its place as the cornerstone for the preparation of this compound and other similar compounds, paving the way for their broader application in science and industry.

References

Methodological & Application

Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Difluorobiphenyl serves as a critical building block in the synthesis of advanced liquid crystalline materials. Its rigid biphenyl core provides the necessary structural anisotropy, a key requirement for the formation of liquid crystal phases. The terminal fluorine atoms are of particular significance, as they impart several desirable properties to the final liquid crystal molecules. These include modifying the dielectric anisotropy, enhancing thermal and chemical stability, and reducing viscosity. The strategic incorporation of fluorine atoms allows for the fine-tuning of the electro-optical properties of liquid crystal displays (LCDs), making this compound a valuable precursor for materials used in modern electronics.

Key Advantages of Incorporating the this compound Moiety:

  • Tuning of Dielectric Anisotropy: The highly electronegative fluorine atoms create strong dipole moments. Depending on their position relative to the long molecular axis, they can be used to engineer liquid crystals with either positive or negative dielectric anisotropy, which is crucial for different LCD modes of operation.

  • Enhanced Stability: The carbon-fluorine bond is exceptionally strong, leading to liquid crystals with improved thermal and chemical stability. This is essential for the longevity and reliability of display devices.

  • Reduced Viscosity: Fluorination can lead to lower intermolecular interactions, resulting in liquid crystals with lower viscosity. This translates to faster switching times in LCDs.

  • Modified Mesophase Behavior: The presence of fluorine atoms can influence the type of liquid crystal phases (mesophases) that are formed and the temperature ranges over which they are stable.

This document provides detailed protocols for the synthesis of a model liquid crystal, 4-cyano-4'-(4-pentylphenyl)biphenyl, starting from this compound. The synthesis involves a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds in liquid crystal synthesis.

Data Presentation

Table 1: Reactants and Products in the Synthesis of 4-Bromo-4'-fluorobiphenyl

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₁₂H₈F₂190.19Starting Material
N-BromosuccinimideC₄H₄BrNO₂177.98Brominating Agent
Iron(III) bromideFeBr₃295.56Catalyst
DichloromethaneCH₂Cl₂84.93Solvent
4-Bromo-4'-fluorobiphenylC₁₂H₈BrF251.10Intermediate

Table 2: Reactants and Products in the Suzuki-Miyaura Cross-Coupling Reaction

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-Bromo-4'-fluorobiphenylC₁₂H₈BrF251.10Reactant
4-Pentylphenylboronic acidC₁₁H₁₇BO₂192.06Reactant
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Catalyst
Sodium carbonateNa₂CO₃105.99Base
TolueneC₇H₈92.14Solvent
EthanolC₂H₅OH46.07Co-solvent
WaterH₂O18.02Solvent
4'-Fluoro-4-pentyl-[1,1':4',1''-terphenyl]C₂₃H₂₃F318.43Intermediate

Table 3: Reactants and Products in the Cyanation Reaction

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4'-Fluoro-4-pentyl-[1,1':4',1''-terphenyl]C₂₃H₂₃F318.43Reactant
Copper(I) cyanideCuCN89.56Cyanating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
4'-(4-Pentylphenyl)-[1,1'-biphenyl]-4-carbonitrileC₂₄H₂₃N325.45Final Product

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-4'-fluorobiphenyl (Intermediate 1)

This protocol describes the selective monobromination of this compound.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Iron(III) bromide (FeBr₃) (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in dichloromethane in a round-bottom flask, add iron(III) bromide.

  • Add N-Bromosuccinimide portion-wise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-4'-fluorobiphenyl.

Protocol 2: Synthesis of 4'-Fluoro-4-pentyl-[1,1':4',1''-terphenyl] (Intermediate 2) via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of 4-bromo-4'-fluorobiphenyl with 4-pentylphenylboronic acid.[1][2]

Materials:

  • 4-Bromo-4'-fluorobiphenyl (1.0 eq)

  • 4-Pentylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 2 M Sodium carbonate solution

  • Toluene

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4-bromo-4'-fluorobiphenyl, 4-pentylphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Add a mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution.

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4'-fluoro-4-pentyl-[1,1':4',1''-terphenyl].

Protocol 3: Synthesis of 4'-(4-Pentylphenyl)-[1,1'-biphenyl]-4-carbonitrile (Final Product)

This protocol describes the cyanation of the fluoroterphenyl intermediate.

Materials:

  • 4'-Fluoro-4-pentyl-[1,1':4',1''-terphenyl] (1.0 eq)

  • Copper(I) cyanide (CuCN) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4'-fluoro-4-pentyl-[1,1':4',1''-terphenyl] in DMF.

  • Add copper(I) cyanide to the solution.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts.

  • Extract the product with an appropriate organic solvent such as toluene or ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final liquid crystal, 4'-(4-pentylphenyl)-[1,1'-biphenyl]-4-carbonitrile.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Cyanation 4_4_Difluorobiphenyl This compound Intermediate_1 4-Bromo-4'-fluorobiphenyl 4_4_Difluorobiphenyl->Intermediate_1 NBS, FeBr₃ Intermediate_2 4'-Fluoro-4-pentyl- [1,1':4',1''-terphenyl] Intermediate_1->Intermediate_2 4-Pentylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Final_Product 4'-(4-Pentylphenyl)-[1,1'-biphenyl] -4-carbonitrile (Liquid Crystal) Intermediate_2->Final_Product CuCN, DMF

Caption: Synthetic pathway for a liquid crystal starting from this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Combine Reactants - Add Solvent & Catalyst Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Reaction_Setup->Inert_Atmosphere Heating Heat to Reflux Inert_Atmosphere->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification: - Column Chromatography or - Recrystallization Concentration->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of liquid crystals.

References

Application of 4,4'-Difluorobiphenyl in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Difluorobiphenyl is a fluorinated aromatic compound with excellent thermal stability and chemical resistance, making it a material of significant interest in the field of organic electronics.[1] Its unique electronic properties, stemming from the presence of fluorine atoms, position it as a valuable building block and functional material in the architecture of Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a critical aspect in optimizing charge injection and transport within OLED devices, ultimately leading to enhanced efficiency and performance.[2] While this compound is often utilized as a precursor in the synthesis of more complex host and emitter materials, its potential application as a distinct layer in OLEDs, such as a host or an electron transport material, is an area of active research.

These application notes provide an overview of the potential roles of this compound in OLEDs, alongside generalized experimental protocols for device fabrication. It is important to note that while the foundational principles are well-established, specific quantitative performance data for OLEDs employing underivatized this compound as a primary functional layer is not extensively documented in publicly available literature. The provided protocols are therefore based on standard practices for the fabrication of small molecule OLEDs.

Potential Applications in OLEDs

The properties of this compound suggest its utility in several key layers of an OLED device:

  • Host Material: In the emissive layer (EML), a host material is doped with a guest emitter. The host facilitates charge transport and transfers energy to the guest. The wide bandgap and high triplet energy expected from a fluorinated biphenyl structure could make this compound a suitable host for phosphorescent and fluorescent emitters, particularly for blue emission where high triplet energy is crucial to prevent energy back-transfer.

  • Electron Transport Layer (ETL): Efficient electron injection from the cathode and transport to the emissive layer is critical for balanced charge recombination. The electron-withdrawing nature of fluorine atoms can lower the LUMO energy level, potentially reducing the electron injection barrier from common cathode materials like aluminum. This suggests a role for this compound as an electron transport material.

  • Exciton Blocking Layer (EBL) or Hole Blocking Layer (HBL): Due to its anticipated wide bandgap, this compound could be employed as a layer to confine excitons within the emissive layer or to block the flow of holes into the electron transport layer, thereby enhancing the probability of radiative recombination within the desired region.

Material Properties

Table 1: Physical and Theoretical Electronic Properties of this compound

PropertyValueSource
Physical Properties
CAS Number398-23-2
Molecular FormulaC₁₂H₈F₂
Molecular Weight190.19 g/mol
Melting Point88-91 °C[3]
Boiling Point254-255 °C[3]
AppearanceWhite to light yellow crystalline powder[1]
Theoretical Electronic Properties (Computational Estimates)
HOMO EnergyNot available in search results
LUMO EnergyNot available in search results
Triplet EnergyNot available in search results
Electron MobilityNot available in search results

Note: The absence of specific experimental values for HOMO, LUMO, triplet energy, and electron mobility in thin-film form is a significant data gap. These parameters are crucial for accurate device design and performance prediction. Computational chemistry methods, such as Density Functional Theory (DFT), can provide theoretical estimations for these properties.

Experimental Protocols

The following are generalized protocols for the fabrication of a multilayer OLED device incorporating a this compound layer via vacuum thermal evaporation.

Substrate Preparation

A rigorous cleaning procedure for the Indium Tin Oxide (ITO)-coated glass substrate is essential for optimal device performance.

Protocol:

  • Sequentially sonicate the ITO substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO.

Vacuum Thermal Evaporation of Organic Layers and Cathode

The organic layers and the metal cathode are deposited sequentially in a high-vacuum thermal evaporation system.

Protocol:

  • Load the cleaned ITO substrates and the source materials (including this compound) into the thermal evaporation chamber.

  • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar to minimize contamination from residual gases.[4]

  • Deposit the organic layers sequentially by resistive heating of the source materials in crucibles. The deposition rate and thickness should be monitored in situ using a quartz crystal microbalance.

    • Typical Deposition Rate for Small Molecules: 0.5 - 2.0 Å/s.

    • Suggested Layer Thicknesses:

      • Hole Injection Layer (HIL), e.g., HAT-CN: 5-10 nm

      • Hole Transport Layer (HTL), e.g., NPB: 30-50 nm

      • This compound Layer (as Host or ETL): 20-40 nm

      • Emissive Layer (EML - if this compound is the host, co-evaporate with the emitter dopant): 20-30 nm

      • Electron Transport Layer (ETL - if a different material is used): 20-40 nm

      • Electron Injection Layer (EIL), e.g., LiF: 0.5-1.0 nm

  • Following the deposition of the organic layers, deposit the metal cathode (e.g., Aluminum) without breaking the vacuum.

    • Typical Deposition Rate for Al: 2.0 - 5.0 Å/s.

    • Typical Thickness for Al: 80-120 nm.

Encapsulation

Organic materials in OLEDs are susceptible to degradation from moisture and oxygen. Encapsulation is a critical step to ensure device longevity.

Protocol:

  • Transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to ambient air.

  • Apply a UV-curable epoxy resin around the perimeter of the active device area.

  • Place a clean glass coverslip over the device and press gently to spread the epoxy.

  • Cure the epoxy by exposing it to a UV light source.

Visualizations

OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation cluster_encap Encapsulation A ITO Substrate B Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) A->B C Nitrogen Drying B->C D UV-Ozone Treatment C->D E Load into High Vacuum Chamber D->E F Deposit Hole Injection Layer (HIL) E->F G Deposit Hole Transport Layer (HTL) F->G H Deposit this compound Layer (e.g., as Host or ETL) G->H I Deposit Electron Transport Layer (ETL) (if different) H->I J Deposit Electron Injection Layer (EIL) I->J K Deposit Metal Cathode J->K L Transfer to Inert Atmosphere K->L M Apply Encapsulant L->M N Seal with Cover Glass M->N O UV Curing N->O P P O->P Device Testing

Caption: Workflow for the fabrication of an OLED device.

Generic OLED Device Architecture

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) (Potential role for this compound) EML Emissive Layer (EML) (Host: potential role for this compound + Emitter) HTL Hole Transport Layer (HTL) Light hv EML->Light Light Emission HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Anode->HIL Holes Substrate Substrate (Glass)

Caption: A generic multilayer OLED device structure.

Data Presentation

As specific performance data for OLEDs with an underivatized this compound layer is not available in the searched literature, the following table presents hypothetical performance metrics for different device architectures where it could be employed. These values are for illustrative purposes and would need to be determined experimentally.

Table 2: Hypothetical Performance Metrics for OLEDs with this compound

Device ArchitectureRole of this compoundEmitter TypeExpected Turn-on Voltage (V)Maximum External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)
Device AHost in EMLBlue Fluorescent4.0 - 6.03 - 7> 1,000
Device BHost in EMLGreen Phosphorescent3.0 - 5.015 - 25> 10,000
Device CElectron Transport LayerGreen Phosphorescent3.5 - 5.512 - 20> 8,000
Device DHole Blocking LayerBlue Phosphorescent4.5 - 6.510 - 18> 5,000

Conclusion

This compound holds promise as a functional material in OLEDs due to its favorable physical properties and the electronic influence of its fluorine substituents. While it is a valuable precursor for more complex OLED materials, its direct application as a host, electron transport, or blocking layer warrants further experimental investigation. The protocols outlined provide a general framework for fabricating and testing OLEDs incorporating this compound. Future research should focus on determining the key electronic properties of this compound in thin-film form and evaluating its performance in various OLED architectures to fully assess its potential in advancing display and lighting technologies.

References

Application Notes and Protocols: 4,4'-Difluorobiphenyl as a Versatile Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4'-Difluorobiphenyl is a key aromatic monomer utilized in the synthesis of a variety of high-performance polymers. The presence of fluorine atoms in the biphenyl structure imparts several desirable properties to the resulting polymers, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and increased solubility in organic solvents. These characteristics make polymers derived from this compound suitable for demanding applications in aerospace, electronics, and biomedical fields. This document provides an overview of the applications of this compound in the synthesis of two major classes of high-performance polymers: Poly(p-phenylene)s and Poly(biphenyl ether)s. Detailed experimental protocols for their synthesis and characterization are provided, along with a summary of their key performance data.

Synthesis of High-Performance Polymers from this compound

This compound can be polymerized through two primary routes to yield high-performance materials:

  • Dehalogenative Polycondensation (e.g., Yamamoto Coupling): This method involves the nickel-catalyzed coupling of the monomer to form Poly(p-phenylene)s, which are characterized by their rigid rod-like structure, exceptional thermal stability, and electrical conductivity upon doping.

  • Nucleophilic Aromatic Substitution: In this route, this compound reacts with aromatic diols (bisphenols) to form Poly(biphenyl ether)s. These polymers exhibit a combination of high thermal stability and good processability.

Poly(p-phenylene)s via Yamamoto Coupling

Poly(p-phenylene) (PPP) is a thermally stable polymer with a fully aromatic backbone. The Yamamoto coupling, a nickel-catalyzed dehalogenative polycondensation, is an effective method for the synthesis of PPP from this compound.

Experimental Protocol: Synthesis of Poly(p-phenylene) via Yamamoto Coupling

Materials:

  • This compound (DFBP)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Nitrogen gas (high purity)

Procedure:

  • Reaction Setup: In a glovebox, add bis(1,5-cyclooctadiene)nickel(0) (1.2 mmol) and 2,2'-bipyridine (1.2 mmol) to a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser. Add 40 mL of anhydrous DMF to dissolve the catalyst complex.

  • Monomer Addition: Dissolve this compound (1.0 mmol) in 10 mL of anhydrous toluene. Add the monomer solution to the catalyst mixture under a nitrogen atmosphere.

  • Polymerization: Heat the reaction mixture to 80°C and stir vigorously for 24 hours under a continuous flow of nitrogen. A precipitate will form as the polymerization proceeds.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of a methanol/hydrochloric acid solution (10:1 v/v) to precipitate the polymer and remove the nickel catalyst.

    • Filter the polymer and wash it sequentially with copious amounts of methanol, hot water, and acetone.

    • Soxhlet extract the polymer with acetone for 24 hours to remove any remaining oligomers and catalyst residues.

  • Drying: Dry the resulting poly(p-phenylene) powder in a vacuum oven at 100°C for 24 hours.

Characterization Workflow for Poly(p-phenylene)

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Yamamoto Coupling (80°C, DMF/Toluene) Monomer->Polymerization Catalyst Ni(0) Catalyst (e.g., Ni(cod)2 + bpy) Catalyst->Polymerization Crude_PPP Crude Poly(p-phenylene) Polymerization->Crude_PPP Precipitation Precipitation (MeOH/HCl) Crude_PPP->Precipitation Washing Washing (MeOH, H2O, Acetone) Precipitation->Washing Extraction Soxhlet Extraction (Acetone) Washing->Extraction Pure_PPP Pure Poly(p-phenylene) Extraction->Pure_PPP FTIR FT-IR Spectroscopy (Structural Analysis) Pure_PPP->FTIR TGA Thermogravimetric Analysis (Thermal Stability) Pure_PPP->TGA DSC Differential Scanning Calorimetry (Thermal Transitions) Pure_PPP->DSC GPC Gel Permeation Chromatography (Molecular Weight) Pure_PPP->GPC

Caption: Experimental workflow for the synthesis and characterization of Poly(p-phenylene).

Poly(biphenyl ether)s via Nucleophilic Aromatic Substitution

Poly(biphenyl ether)s are a class of poly(aryl ether)s that possess a combination of high-temperature resistance and good processability. They are synthesized via a nucleophilic aromatic substitution reaction between this compound and a bisphenol in the presence of a weak base.

Experimental Protocol: Synthesis of Poly(4,4'-biphenylene ether) from this compound and 4,4'-Biphenol

Materials:

  • This compound (DFBP)

  • 4,4'-Biphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Water, deionized

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add this compound (10 mmol), 4,4'-biphenol (10 mmol), and anhydrous potassium carbonate (12 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMAc and 25 mL of toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to 140°C with vigorous stirring. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 4 hours to ensure the reaction mixture is anhydrous.

  • Polymerization: After removing the toluene via the Dean-Stark trap, slowly increase the reaction temperature to 165°C and maintain for 12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Work-up:

    • Cool the viscous solution to room temperature and dilute with 50 mL of DMAc.

    • Precipitate the polymer by slowly pouring the solution into 500 mL of vigorously stirred methanol.

    • Filter the fibrous polymer and wash it thoroughly with hot deionized water and then with methanol to remove any inorganic salts and unreacted monomers.

  • Drying: Dry the poly(4,4'-biphenylene ether) in a vacuum oven at 120°C for 24 hours.

Logical Relationship: Monomer Structure to Polymer Properties

G cluster_ppp Poly(p-phenylene) cluster_pbe Poly(biphenyl ether) Monomer This compound Biphenyl Rigid Biphenyl Unit Monomer->Biphenyl Fluorine Electron-Withdrawing Fluorine Atoms Monomer->Fluorine PPP_Structure Linear, Rigid-Rod Structure Biphenyl->PPP_Structure contributes to PBE_Structure Flexible Ether Linkages Fluorine->PBE_Structure enables synthesis via Nucleophilic Aromatic Substitution PPP_Thermal High Thermal Stability (>500 °C) PPP_Structure->PPP_Thermal PPP_Mechanical High Modulus, High Strength PPP_Structure->PPP_Mechanical PPP_Electrical Electrically Conductive (doped) PPP_Structure->PPP_Electrical PBE_Thermal Good Thermal Stability (Tg > 200 °C) PBE_Structure->PBE_Thermal PBE_Mechanical Good Toughness and Ductility PBE_Structure->PBE_Mechanical PBE_Solubility Improved Solubility PBE_Structure->PBE_Solubility PBE_Dielectric Low Dielectric Constant PBE_Structure->PBE_Dielectric

Caption: Relationship between the structure of this compound and polymer properties.

Quantitative Data on High-Performance Polymers

The following tables summarize key quantitative data for high-performance polymers derived from or related to this compound.

Table 1: Thermal Properties of Fluorinated High-Performance Polymers

Polymer TypeMonomersGlass Transition Temp. (T_g), °C5% Weight Loss Temp. (T_d5), °CRef.
Poly(aryl ether ketone)(4-trifluoromethyl) phenylhydroquinone + difluorinated aromatic ketones-> 530[1]
Fluorinated Poly(aryl ether ketone)sVarious fluorinated bisphenols and difluoro-monomers176 - 203545 - 556[2]
Fluorinated Poly(aryl ether)s4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl + difluoride monomers178 - 226514 - 555[3]
Poly(biphenyl sulfone ether sulfone)4,4'-bis-[(4-chlorophenyl) sulfonyl]-1,1'-biphenyl + 4,4'-sulfonyldiphenol> 266-[4]

Table 2: Mechanical Properties of Fluorinated High-Performance Polymers

Polymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Ref.
Fluorinated Poly(aryl ether ketone)s99.5 - 113.83.01 - 3.759 - 14[2]
Poly(aryl ether ketone)s with pendant groups74.6 - 86.82.9 - 3.65 - 9[5]
Poly(p-phenylene biphenyltetracarboximide) nanofibers66415.3-[6]

Table 3: Electrical and Optical Properties of Fluorinated High-Performance Polymers

Polymer TypeDielectric Constant (@ 1 MHz)Dielectric Loss (@ 1 MHz)Water Absorption (%)Ref.
Fluorinated Poly(aryl ether ketone)s2.62 - 2.75-0.38 - 0.46[2]
Fluorinated Poly(aryl ether)s2.07 - 2.80 (@ 11 GHz)0.002 - 0.006 (@ 11 GHz)0.28 - 0.87[3]
Polyimides from fluorinated diamines2.74 - 3.2-0.2 - 0.7[7]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of high-performance polymers with a wide range of desirable properties. The ability to undergo both dehalogenative coupling and nucleophilic aromatic substitution allows for the creation of diverse polymer architectures, from rigid-rod poly(p-phenylene)s to more processable poly(biphenyl ether)s. The incorporation of the fluorinated biphenyl moiety consistently leads to polymers with excellent thermal stability, good mechanical properties, and favorable dielectric characteristics, making them suitable for advanced applications where performance under extreme conditions is critical. The provided protocols offer a foundation for the laboratory-scale synthesis and characterization of these advanced materials, enabling further research and development in the field of high-performance polymers.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium- or nickel-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is a principal method for synthesizing biaryls, which are prevalent structures in pharmaceuticals, agrochemicals, and advanced materials.

This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling reaction utilizing 4,4'-difluorobiphenyl as the aryl halide substrate. Due to the inherent strength and low reactivity of the C-F bond, specialized catalytic systems and reaction conditions are often required to achieve efficient coupling. The protocols and data presented herein are designed to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the synthesis of novel polyphenyl compounds and other complex molecular architectures.

Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid can proceed in a stepwise manner, allowing for the synthesis of unsymmetrical or symmetrical quaterphenyl derivatives, depending on the stoichiometry of the reagents.

cluster_0 Suzuki-Miyaura Coupling of this compound This compound This compound plus1 + This compound->plus1 Arylboronic Acid Ar-B(OH)2 plus1->Arylboronic Acid arrow1 Pd or Ni catalyst, Base Arylboronic Acid->arrow1 Monosubstituted Product Monosubstituted Product arrow1->Monosubstituted Product plus2 + Monosubstituted Product->plus2 Arylboronic Acid 2 Ar'-B(OH)2 plus2->Arylboronic Acid 2 arrow2 Pd or Ni catalyst, Base Arylboronic Acid 2->arrow2 Disubstituted Product Disubstituted Product arrow2->Disubstituted Product

Caption: General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

Due to the challenging nature of C-F bond activation, nickel-catalyzed systems have shown particular promise for the Suzuki-Miyaura coupling of aryl fluorides. The following protocol is adapted from established methods for the coupling of non-activated aryl fluorides and can be optimized for this compound.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on the work of Tobisu, Chatani, and coworkers, who have developed efficient nickel-catalyzed methods for the cross-coupling of aryl fluorides.[1][2]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Ni(cod)₂ (Nickel(0)-1,5-cyclooctadiene)

  • PCy₃ (Tricyclohexylphosphine) or other suitable ligand (e.g., IPr-HCl for an NHC ligand)

  • K₃PO₄ (Potassium phosphate) or other suitable base

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox, a flame-dried Schlenk tube or a microwave vial is charged with Ni(cod)₂ (5-10 mol%) and the phosphine or NHC ligand (10-20 mol%).

  • Addition of Reagents: To the vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv. for monosubstitution, 2.5-3.0 equiv. for disubstitution), and K₃PO₄ (2.0-3.0 equiv.).

  • Solvent Addition: Anhydrous and degassed 1,4-dioxane or toluene is added to the reaction vessel.

  • Reaction: The vessel is sealed and the reaction mixture is stirred vigorously at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Palladium-Catalyzed Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the coupling of unactivated aryl fluorides by providing rapid and efficient heating.[3][4][5][6][7]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate) or a pre-catalyst like SPhos-Pd-G3

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other bulky, electron-rich phosphine ligand

  • Cs₂CO₃ (Cesium carbonate) or K₂CO₃ (Potassium carbonate)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reagent Preparation: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv. for monosubstitution), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Addition of Base and Solvent: Add the base (2.0-3.0 equiv.) and the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Microwave Irradiation: The vial is sealed and placed in a microwave reactor. The reaction is heated to a temperature between 120 °C and 150 °C for 15-60 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl fluorides, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Nickel-Catalyzed Coupling of Aryl Fluorides

EntryAryl FluorideArylboronic EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1FluorobenzenePhenylboronic acid pinacol esterNi(cod)₂ (10)PCy₃ (20)K₃PO₄ (2.0)Dioxane1002475
24-Fluoroanisole4-Tolylboronic acid pinacol esterNi(cod)₂ (5)IPr-HCl (10)K₃PO₄ (2.0)Toluene1201885
31,3-DifluorobenzenePhenylboronic acid pinacol esterNi(cod)₂ (10)PCy₃ (20)K₃PO₄ (2.0)Dioxane1002460 (mono)

Table 2: Palladium-Catalyzed Microwave-Assisted Coupling of Aryl Fluorides

EntryAryl FluorideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
14-FluorotoluenePhenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Dioxane/H₂O1503088
22-Fluoropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3.0)Dioxane/H₂O1402092

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware B Weigh Reagents (Glovebox) A->B D Assemble Reaction under Inert Atmosphere B->D C Degas Solvents C->D E Heating and Stirring (Conventional or Microwave) D->E F Monitor Reaction (TLC, GC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a synthetic challenge due to the inert nature of the C-F bond. However, with the appropriate selection of a highly active catalyst system, such as those based on nickel or specialized palladium-phosphine complexes, and optimized reaction conditions, this transformation can be successfully achieved. The protocols and data provided in these application notes offer a solid foundation for researchers to develop efficient and reliable methods for the synthesis of novel polyphenyl structures, which are of significant interest in drug discovery and materials science. Careful optimization of the catalyst, ligand, base, solvent, and temperature will be crucial for achieving high yields and selectivity in these challenging cross-coupling reactions.

References

synthetic routes to 4,4'-difluorobenzophenone from 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4,4'-Difluorobenzophenone is a key intermediate in the synthesis of high-performance polymers, most notably polyetheretherketone (PEEK), as well as in the development of pharmaceuticals and agrochemicals. Its synthesis is a critical process for industries that rely on these advanced materials. While the direct conversion of 4,4'-difluorobiphenyl to 4,4'-difluorobenzophenone is not a commonly reported or standard synthetic route, several well-established and industrially relevant methods exist for its preparation from alternative starting materials. This document provides detailed protocols and comparative data for the most prevalent and effective synthetic pathways to 4,4'-difluorobenzophenone, intended for researchers, scientists, and professionals in drug development and materials science.

The two primary routes detailed herein are the Friedel-Crafts acylation of fluorobenzene and a two-step synthesis involving the creation and subsequent oxidation of 4,4'-difluorodiphenylmethane. These methods offer reliable and scalable production of high-purity 4,4'-difluorobenzophenone.

Established Synthetic Pathways

The most widely utilized methods for the synthesis of 4,4'-difluorobenzophenone are:

  • Friedel-Crafts Acylation of Fluorobenzene: This is a classic and robust method involving the reaction of fluorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1] This approach is favored for its directness and relatively high yields.

  • Two-Step Synthesis from Fluorobenzene and Formaldehyde: This pathway involves an initial reaction of fluorobenzene with formaldehyde, catalyzed by an organic sulfonic acid, to produce a mixture of difluorodiphenylmethane (DFDPM) isomers.[2][3] The subsequent step is the oxidation of the DFDPM intermediate, primarily the 4,4'-isomer, to 4,4'-difluorobenzophenone using an oxidizing agent such as nitric acid.[2][3]

The following sections provide detailed experimental protocols, quantitative data, and workflow diagrams for these two synthetic routes.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the two primary synthetic routes to 4,4'-difluorobenzophenone, allowing for a direct comparison of their efficiencies and resulting product quality.

ParameterFriedel-Crafts AcylationTwo-Step Synthesis (from Fluorobenzene)
Starting Materials Fluorobenzene, 4-Fluorobenzoyl ChlorideFluorobenzene, Formaldehyde
Catalyst Aluminum ChlorideOrganic Sulfonic Acid (e.g., Fluorobenzenesulfonic acid)
Oxidizing Agent Not ApplicableNitric Acid
Reaction Temperature 0-25°CStep 1: -15 to 70°C, Step 2: 50 to 130°C
Reported Yield Up to 91%Not explicitly stated as a two-step total, but individual steps are efficient.
Product Purity >99.9%Isomerically pure after recrystallization
Key Advantages Direct, high-yield, high-purityAvoids the use of expensive 4-fluorobenzoyl chloride
Key Disadvantages Generates significant metallic wasteTwo-step process, formation of isomers requiring separation

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene

This protocol details the synthesis of 4,4'-difluorobenzophenone via the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride.

Materials:

  • Fluorobenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Petroleum Ether (or other suitable anhydrous solvent)

  • 2M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol or Hexane (for recrystallization)

  • Round-bottom flask

  • Dropping funnel

  • Stirrer

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Büchner funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous petroleum ether.

  • Cooling: Cool the suspension to 0-5°C using an ice bath and purge the flask with an inert gas.

  • Addition of Reactants: Add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in fluorobenzene (1.2 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 4,4'-difluorobenzophenone by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield a white crystalline solid.

  • Drying: Filter the purified crystals using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Two-Step Synthesis from Fluorobenzene and Formaldehyde

This protocol is divided into two main parts: the synthesis of 4,4'-difluorodiphenylmethane and its subsequent oxidation to 4,4'-difluorobenzophenone.

Part A: Synthesis of 4,4'-Difluorodiphenylmethane

Materials:

  • Fluorobenzene

  • Formaldehyde (as a 37% aqueous solution or paraformaldehyde)

  • Organic Sulfonic Acid Catalyst (e.g., Fluorobenzenesulfonic acid)

  • Water

  • Round-bottom flask

  • Stirrer

  • Heating mantle/oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, charge fluorobenzene and the organic sulfonic acid catalyst. Fluorobenzene can also act as the solvent.[2]

  • Addition of Formaldehyde: Slowly add formaldehyde to the stirred mixture.

  • Reaction: The reaction temperature is typically maintained between -15°C and 70°C, with a preference for 0°C to 25°C.[2] The reaction is stirred until completion.

  • Work-up: After the reaction, a small amount of water is added. The acidic catalyst phase will settle at the bottom and can be removed. The organic layer, containing the difluorodiphenylmethane isomers, is washed with water.

  • Isolation: The product, a mixture of 4,4'- and 2,4'-difluorodiphenylmethane, is isolated. The crude product can be used directly in the next step or purified by distillation.

Part B: Oxidation of 4,4'-Difluorodiphenylmethane

Materials:

  • Difluorodiphenylmethane (isomer mixture from Part A)

  • Nitric Acid (e.g., 65%)

  • Acetic Acid (for recrystallization)

  • Water

  • Round-bottom flask

  • Stirrer

  • Reflux condenser

  • Heating mantle/oil bath

  • Büchner funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, charge the difluorodiphenylmethane isomer mixture and nitric acid.

  • Oxidation: Heat the reaction mixture to a temperature between 50°C and 130°C, preferably between 65°C and 100°C.[2] The reaction is heated for several hours until the oxidation is complete, which is often indicated by the cessation of nitrous gas evolution.[4]

  • Cooling and Isolation: Upon cooling, the organic phase may solidify. The solid crude product is separated from the aqueous phase.

  • Purification: The crude 4,4'-difluorobenzophenone is purified by recrystallization from a mixture of acetic acid and water to isolate the isomerically pure 4,4'-difluorobenzophenone.[2]

  • Drying: The purified crystals are filtered, washed with water, and dried.

Visualizations

Synthetic_Pathway_1 Fluorobenzene Fluorobenzene reaction Fluorobenzene->reaction p_Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride p_Fluorobenzoyl_Chloride->reaction AlCl3 AlCl₃ AlCl3->reaction Catalyst DFBP 4,4'-Difluorobenzophenone HCl HCl reaction->DFBP + HCl

Caption: Friedel-Crafts Acylation of Fluorobenzene.

Synthetic_Pathway_2 cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Oxidation Fluorobenzene Fluorobenzene reaction1 Fluorobenzene->reaction1 Formaldehyde Formaldehyde Formaldehyde->reaction1 DFDPM 4,4'-Difluorodiphenylmethane (and 2,4'-isomer) DFDPM2 4,4'-Difluorodiphenylmethane DFDPM->DFDPM2 Intermediate Catalyst1 Organic Sulfonic Acid Catalyst1->reaction1 reaction1->DFDPM reaction2 DFDPM2->reaction2 DFBP 4,4'-Difluorobenzophenone Oxidant Nitric Acid Oxidant->reaction2 reaction2->DFBP

Caption: Two-Step Synthesis from Fluorobenzene.

Experimental_Workflow Start Reaction Setup Reactant_Addition Reactant Addition Start->Reactant_Addition Reaction Reaction Reactant_Addition->Reaction Quench Quenching Reaction->Quench Extraction Extraction & Washing Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification Final_Product Final Product Purification->Final_Product

Caption: General Experimental Workflow.

References

Analytical Methods for the Characterization and Purity Assessment of 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization and purity assessment of 4,4'-Difluorobiphenyl, a key intermediate in the synthesis of pharmaceuticals and high-performance polymers. The following methods are described: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and quantifying any related impurities. A reversed-phase method is typically employed, offering excellent resolution and sensitivity.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Data Presentation: Representative HPLC Data

CompoundRetention Time (min)Peak Area (%)
This compound~7.4>99.5
Potential Impurity 1~5.2<0.2
Potential Impurity 2~8.9<0.3

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile impurities in this compound. Electron ionization (EI) is used to generate characteristic fragmentation patterns, aiding in the structural elucidation of unknown impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone or dichloromethane.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column Non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl polysiloxane)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Data Presentation: Expected GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~15.2190 (M+), 171, 142, 95
Biphenyl (impurity)~12.5154 (M+), 77
4-Fluorobiphenyl (impurity)~13.8172 (M+), 153, 76

Note: Retention times and mass fragments should be confirmed with reference standards.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve_gc Dissolve Sample in Acetone inject_gc Inject into GC-MS dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc ionize_ms Electron Ionization (EI) separate_gc->ionize_ms analyze_ms Mass Analysis ionize_ms->analyze_ms identify Identify Impurities via Mass Spectra analyze_ms->identify quantify Quantify Impurities (optional) identify->quantify

Caption: Workflow for GC-MS impurity identification in this compound.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy for Purity Determination

¹H-qNMR is a primary ratio method that can be used for the accurate purity determination of this compound without the need for a specific reference standard of the analyte itself. A certified internal standard of known purity is used for quantification.[1][2]

Experimental Protocol: ¹H-qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample and Standard Preparation:

    • Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) in which both the sample and the internal standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

ParameterSetting
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 5 x T₁ (T₁ of the slowest relaxing proton, typically >30 s for accurate quantification)
Number of Scans 16-64 (to achieve adequate signal-to-noise)
Acquisition Time ≥ 3 seconds
Spectral Width Sufficient to cover all signals of interest (e.g., 0-12 ppm)

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation: Expected ¹H-NMR Data in CDCl₃

Proton Assignment (this compound)Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (adjacent to F)~7.15triplet4H
Aromatic H (adjacent to other ring)~7.50triplet4H

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation mass_analyte Mass of Analyte purity_calc Purity Calculation Formula mass_analyte->purity_calc mass_is Mass of Internal Standard mass_is->purity_calc purity_is Purity of Internal Standard purity_is->purity_calc integral_analyte Integral of Analyte Signal integral_analyte->purity_calc protons_analyte Number of Protons (Analyte) protons_analyte->purity_calc integral_is Integral of IS Signal integral_is->purity_calc protons_is Number of Protons (IS) protons_is->purity_calc purity_result Purity of Analyte (%) purity_calc->purity_result

Caption: Logical inputs for the calculation of purity by qNMR.

Differential Scanning Calorimetry (DSC) for Purity and Thermal Characterization

DSC is used to determine the melting point and enthalpy of fusion of this compound. For high-purity crystalline materials, the shape of the melting endotherm can be used to estimate the mole percent of impurities based on the van't Hoff equation.[3][4][5][6]

Experimental Protocol: DSC

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

DSC Measurement Parameters:

ParameterSetting
Temperature Range 25 °C to 120 °C (or a suitable range around the expected melting point)
Heating Rate 1-2 °C/min (a slow heating rate is crucial for purity analysis)
Purge Gas Nitrogen at a flow rate of 20-50 mL/min

Data Analysis for Purity:

The purity is determined by analyzing the shape of the melting peak. The instrument software typically has a purity analysis program that applies the van't Hoff equation to the partial areas of the melting endotherm.

Data Presentation: Thermal Properties

ParameterValue
Melting Point (Onset) ~88-91 °C
Enthalpy of Fusion (ΔH) To be determined experimentally
Purity (mol %) >99.5% (for high-purity samples)

Workflow for DSC Purity Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis weigh_dsc Weigh Sample into Pan seal_pan Hermetically Seal Pan weigh_dsc->seal_pan place_in_dsc Place Sample & Reference in DSC seal_pan->place_in_dsc heat_sample Heat at a Slow Rate place_in_dsc->heat_sample record_heatflow Record Heat Flow vs. Temperature heat_sample->record_heatflow analyze_peak Analyze Melting Endotherm record_heatflow->analyze_peak apply_vanthoff Apply van't Hoff Equation analyze_peak->apply_vanthoff determine_purity Determine Molar Purity apply_vanthoff->determine_purity

Caption: Workflow for purity determination by Differential Scanning Calorimetry.

Summary of Analytical Methods

Analytical TechniquePrimary ApplicationKey Information Provided
HPLC Purity determination and quantification of impuritiesPercentage purity, retention times of impurities
GC-MS Identification of volatile impuritiesStructural information of impurities from mass spectra
¹H-qNMR Absolute purity determinationHigh-accuracy purity value without a specific standard
DSC Thermal characterization and purity estimationMelting point, enthalpy of fusion, molar purity

By employing these orthogonal analytical techniques, a comprehensive characterization and accurate purity assessment of this compound can be achieved, ensuring its quality and suitability for its intended applications in research and development.

References

Application of Fluorinated Biphenyls in Enhancing Thermal Stability of Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated biphenyl moieties into polymeric materials represents a significant strategy for enhancing their thermal stability. The high bond energy of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, contributes to the overall stability of the polymer backbone.[1] This increased stability makes these materials suitable for a wide range of high-performance applications, including aerospace, electronics, and demanding pharmaceutical processes.[2] Fluorinated biphenyls can be integrated into polymer structures either as monomers during polymerization or as additives in polymer blends. This document provides detailed application notes and experimental protocols for utilizing fluorinated biphenyls to improve the thermal properties of materials.

Mechanism of Thermal Stability Enhancement

The primary mechanism behind the enhanced thermal stability of polymers containing fluorinated biphenyls is the inherent strength of the C-F bond compared to the C-H bond.[3] This makes the polymer more resistant to thermal degradation.[3] During thermal decomposition, which often proceeds via radical mechanisms, the presence of fluorinated aromatic compounds can also contribute to stability through radical scavenging. The fluorinated biphenyl moiety can act as a trap for reactive radicals, thus inhibiting the propagation of degradation reactions.

Below is a diagram illustrating the proposed radical scavenging mechanism.

G Figure 1: Proposed Radical Scavenging Mechanism cluster_0 Polymer Degradation Initiation cluster_1 Propagation of Degradation cluster_2 Termination by Fluorinated Biphenyl Heat Heat/Stress Polymer Polymer Chain (P-H) Heat->Polymer Initiation Radical Polymer Radical (P•) Polymer->Radical Radical_Prop P• Radical->Radical_Prop Radical_Term P• Radical->Radical_Term Polymer_Prop P-H Radical_Prop->Polymer_Prop Chain Scission New_Radical New Polymer Radical (P•) Polymer_Prop->New_Radical Degraded_Polymer Degraded Polymer Polymer_Prop->Degraded_Polymer FB Fluorinated Biphenyl (Ar-F) Stabilized_Radical Stabilized Radical (Ar-F-P) FB->Stabilized_Radical Radical_Term->FB Radical Scavenging

Caption: Proposed radical scavenging mechanism by fluorinated biphenyls.

Quantitative Data on Thermal Stability Enhancement

The introduction of fluorinated biphenyls into polymer matrices leads to a quantifiable improvement in thermal stability. The following tables summarize key thermal properties of polyimides synthesized with and without fluorinated biphenyl diamines.

Table 1: Decomposition Temperature of Biphenyl Polyimides [4]

Polymer IDDescriptionDecomposition Onset Temperature (Td) (°C)Char Yield at 800°C (%)
6FDA-BFAPBPolyimide with fluorinated biphenyl diamine>45045-50
6FDA-4MeBFAPBMethylated fluorinated biphenyl polyimide>45055
Non-Fluorinated Polyimide (Comparative)Aromatic polyimide without fluorine~500 - 538[5]Varies

Table 2: Glass Transition Temperature (Tg) of Biphenyl Polyimides [4]

Polymer IDDescriptionGlass Transition Temperature (Tg) (°C)
6FDA-BFAPBPolyimide with fluorinated biphenyl diamineLower than methylated versions
6FDA-4MeBFAPBMethylated fluorinated biphenyl polyimideHigher than 6FDA-BFAPB
6FDA-6MeBFAPBHexa-methylated fluorinated biphenyl polyimideHigher than 6FDA-BFAPB
Non-Fluorinated Polyimide (Comparative)Aromatic polyimide without fluorine276 - 302[5]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Biphenyl Aromatic Polyimide

This protocol describes the synthesis of a polyimide using a fluorinated biphenyl diamine and a dianhydride via a conventional two-step chemical imidization process.[4]

Materials:

  • Fluorinated biphenyl diamine (e.g., 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl - TFMB)

  • Dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Water

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Ice bath

  • Heating mantle

  • Precipitation vessel

  • Vacuum oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve the fluorinated biphenyl diamine (e.g., 7.5 mmol) in DMAc.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add an equimolar amount of the dianhydride (e.g., 7.5 mmol) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours to form the poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (32.1 mmol) and pyridine (32.1 mmol).

    • Stir the solution at room temperature for 1 hour.

    • Heat the solution to 40°C and stir for 1 hour.

    • Further heat the solution to 60°C and stir for another hour to complete the cyclization.

  • Precipitation and Purification:

    • Cool the polyimide solution to room temperature.

    • Precipitate the polymer by slowly pouring the solution into a vigorously stirred mixture of water and methanol (2:1 v/v).

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with water and methanol.

    • Dry the purified polyimide in a vacuum oven at 150°C for 16 hours.

G Figure 2: Synthesis Workflow for Fluorinated Polyimide start Start dissolve Dissolve Fluorinated Biphenyl Diamine in DMAc start->dissolve cool Cool to 0°C dissolve->cool add_dianhydride Add Dianhydride cool->add_dianhydride stir_rt Stir at Room Temp for 16h add_dianhydride->stir_rt add_imidization Add Acetic Anhydride and Pyridine stir_rt->add_imidization stir_heat Stir and Heat (RT -> 40°C -> 60°C) add_imidization->stir_heat precipitate Precipitate in Water/Methanol stir_heat->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry end End dry->end

Caption: Synthesis workflow for fluorinated biphenyl polyimide.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability of a polymer sample using TGA.[6][7]

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Sample crucibles (alumina or platinum)

  • Inert gas supply (e.g., Nitrogen)

  • Oxidative gas supply (e.g., Air)

Procedure:

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of residual solvent.

    • Weigh a small amount of the sample (typically 5-10 mg) directly into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).

    • Program the temperature profile:

      • Initial temperature: Ambient (e.g., 30°C)

      • Heating rate: A standard rate is 10°C/min.

      • Final temperature: A temperature beyond the expected decomposition of the polymer (e.g., 800°C).

  • Data Acquisition:

    • Start the TGA experiment. The instrument will record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5%).

    • Determine the temperature of the maximum rate of weight loss from the derivative of the TGA curve (DTG).

    • Determine the char yield, which is the percentage of residual mass at the final temperature.

G Figure 3: TGA Experimental Workflow start Start prepare_sample Prepare Polymer Sample (5-10 mg) start->prepare_sample place_in_tga Place Sample in TGA Crucible prepare_sample->place_in_tga setup_instrument Set TGA Parameters (Atmosphere, Heating Rate) place_in_tga->setup_instrument run_experiment Run TGA Experiment setup_instrument->run_experiment acquire_data Acquire Weight vs. Temperature Data run_experiment->acquire_data analyze_data Analyze TGA Curve (Td, Char Yield) acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 3: Differential Scanning Calorimetry (DSC)

This protocol describes the determination of the glass transition temperature (Tg) of a polymer sample using DSC.[8][9]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans and lids (aluminum)

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan.

    • Hermetically seal the pan using a crimper.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas (e.g., nitrogen) flow rate (typically 20-50 mL/min).

    • Program the temperature profile. A common method is a heat-cool-heat cycle to erase the thermal history of the sample:

      • First Heat: Ramp from ambient temperature to a temperature above the expected Tg at a controlled rate (e.g., 10°C/min).

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the Tg.

      • Second Heat: Ramp the temperature again at the same controlled rate as the first heating scan.

  • Data Acquisition:

    • Start the DSC experiment. The instrument will record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • Analyze the data from the second heating scan to determine the Tg.

    • The Tg is observed as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.[10]

G Figure 4: DSC Experimental Workflow for Tg Determination start Start prepare_sample Prepare and Weigh Polymer Sample (5-10 mg) start->prepare_sample seal_pan Seal Sample in DSC Pan prepare_sample->seal_pan place_in_dsc Place Sample and Reference Pans in DSC seal_pan->place_in_dsc setup_instrument Set DSC Parameters (Gas Flow, Temp Program) place_in_dsc->setup_instrument run_heat_cool_heat Run Heat-Cool-Heat Cycle setup_instrument->run_heat_cool_heat acquire_data Acquire Heat Flow vs. Temperature Data run_heat_cool_heat->acquire_data analyze_data Analyze Second Heating Curve to Determine Tg acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for DSC analysis to determine Tg.

Conclusion

The use of fluorinated biphenyls is a highly effective strategy for enhancing the thermal stability of polymeric materials. The strong C-F bond and potential for radical scavenging contribute to significantly improved performance at elevated temperatures. The protocols provided herein offer a framework for the synthesis and characterization of these advanced materials, enabling researchers and scientists to develop next-generation polymers for demanding applications.

References

role of 4,4'-Difluorobiphenyl derivatives in medicinal chemistry for drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – The strategic incorporation of fluorine atoms and biphenyl scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the 4,4'-difluorobiphenyl moiety has emerged as a privileged structural motif in the design of novel therapeutics. Its unique physicochemical properties, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability, have led to its integration into a variety of drug candidates targeting key players in cellular signaling, such as kinases and G-protein coupled receptors (GPCRs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound derivatives in medicinal chemistry.

Application Note I: this compound Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound scaffold has been successfully employed in the development of potent and selective kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase active site, while the biphenyl core provides a rigid scaffold for orienting other functional groups to maximize binding affinity.

A notable example is in the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology and inflammation.

Quantitative Data for Kinase Inhibitors
Compound IDTarget KinaseStructureIC50 (nM)Reference
VX-745 (Analog) p38α MAPK5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl thio)-6H-pyrimido[1,6-b]pyridazin-6-one10[1][2]
PH-797804 p38α MAPKPyridinone derivative26[1]
Quinazoline 1 VEGFR-2Triazolyl-quinazoline with difluorophenyl group7[3]
Quinazoline 6 VEGFR-2Arylamide-containing quinazoline with 4-fluorophenyl group64.8[3]
Compound 11 VEGFR-2Piperazinylquinoxaline derivative192[4]
Compound 12b VEGFR-2Pyrazolo[3,4-d]pyrimidine with fluorinated phenylfuroxan92[5]

Note: Some structures contain closely related difluorophenyl or fluorophenyl moieties, demonstrating the broader utility of fluorinated biphenyl-like scaffolds.

Signaling Pathways

The MAPK/ERK, PI3K/Akt, and TGF-β signaling pathways are central to cell proliferation, survival, and differentiation. Kinase inhibitors containing the this compound scaffold can effectively modulate these pathways.

MAPK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor This compound Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK

MAPK/ERK Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Growth) Akt->Downstream Inhibitor This compound Kinase Inhibitor Inhibitor->PI3K

PI3K/Akt Signaling Pathway Inhibition

Experimental Protocol: Synthesis of a p38 MAPK Inhibitor Analog (VX-745)

This protocol describes a four-step synthesis of VX-745, a potent p38 MAPK inhibitor containing a 2,4-difluorophenylthio moiety, which serves as a relevant example for the synthesis of related this compound derivatives.[6][7]

Synthesis_Workflow A 2,4-Difluorothiophenol + 3,6-Dichloropyridazine B Ullmann Coupling A->B C 3-Chloro-6-((2,4- difluorophenyl)thio)pyridazine B->C D Reaction with Malononitrile Dimer C->D E Intermediate Pyridopyridazine D->E F Reaction with 2,6-Dichlorobenzaldehyde E->F G VX-745 F->G

Synthetic Workflow for VX-745

Step 1: Ullmann Coupling

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as DMF, add 2,4-difluorothiophenol (1.1 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-chloro-6-((2,4-difluorophenyl)thio)pyridazine.

Step 2 & 3 & 4: Annulation and Condensation to form VX-745 These subsequent steps involve the reaction with a malononitrile dimer followed by cyclization and condensation with 2,6-dichlorobenzaldehyde to form the final pyrimido[1,6-b]pyridazin-6-one core of VX-745. For a detailed, step-by-step protocol, please refer to the primary literature.[6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to determine the IC50 of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., p38α, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the test compound dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the kinase and substrate in kinase assay buffer. Add 10 µL of this master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Application Note II: this compound Derivatives as GPCR Modulators

G-protein coupled receptors are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them a major target class for drug discovery. The this compound scaffold has been incorporated into ligands that modulate GPCR activity, including antagonists for muscarinic acetylcholine receptors.

A series of 4,4'-difluorobenzhydrol carbamates have been identified as potent and selective antagonists for the M1 muscarinic acetylcholine receptor, a target for cognitive disorders.[8]

Quantitative Data for GPCR Modulators
Compound IDTarget GPCRStructureKi (nM)Reference
Compound 2 hM1Bis(4-fluorophenyl)methyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate1.2[8]
Compound 5 hM1Bis(4-fluorophenyl)methyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate2.5[8]
Compound 7 hM1Bis(4-fluorophenyl)methyl 4-aminopiperidine-1-carboxylate2.8[8]
Signaling Pathway

GPCRs mediate signals from the extracellular environment to the cell's interior, often through the activation of heterotrimeric G-proteins, leading to downstream signaling cascades. Antagonists containing the this compound scaffold can block the binding of the endogenous ligand, thereby inhibiting these signaling pathways.

GPCR_Signaling Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Antagonist This compound GPCR Antagonist Antagonist->GPCR blocks

GPCR Signaling Inhibition

Experimental Protocol: GPCR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand specific for the GPCR (e.g., [³H]-NMS for muscarinic receptors)

  • Assay buffer

  • Test compound (this compound derivative) dissolved in DMSO

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution to the appropriate wells.

  • Add 50 µL of radioligand at a concentration near its Kd value to each well.

  • Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of potent and selective modulators of key biological targets. The data and protocols presented herein provide a foundation for researchers to further explore the potential of these derivatives in the development of novel therapeutics for a range of diseases. The continued investigation into the structure-activity relationships of this compound-containing compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

Troubleshooting & Optimization

improving the yield and purity of 4,4'-Difluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Difluorobiphenyl. Our aim is to help you improve the yield and purity of your synthesis through reliable and well-documented procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common methods like Suzuki-Miyaura and Ullmann couplings.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield in Suzuki Coupling Inactive Catalyst: The Palladium(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has degraded.[1]- Use a fresh, high-purity palladium catalyst and phosphine ligand.[2]- Consider using a more advanced precatalyst system like a Buchwald G3 precatalyst to ensure smooth generation of the active catalyst.[1]- Ensure your reagents, especially the phosphine ligands, have not oxidized.
Suboptimal Base: The chosen base may be too weak, not soluble enough, or inappropriate for the substrate, failing to promote the transmetalation step effectively.[3]- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical and substrate-dependent.[2][4]- For boronic acids, the base is crucial for the formation of the more reactive borate anion [R-B(OH)₃]⁻.[3]
Poor Solvent Choice: The solvent system may not adequately dissolve all reactants, particularly in biphasic reactions, leading to poor reaction rates.- Common solvent systems include toluene, dioxane, or DMF, often with water as a co-solvent.[2][4]- Ensure vigorous stirring for biphasic mixtures to maximize the interfacial area where the reaction occurs.[1]
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the phosphine ligand and the formation of palladium black (inactive Pd nanoparticles), deactivating the catalyst.[1]- Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the catalyst.[1][5]
High Levels of Homocoupling Byproduct (Biphenyl or this compound) Oxygen in Reaction Mixture: As mentioned above, oxygen can promote the homocoupling of boronic acids.[1]- Rigorous degassing of the reaction setup is crucial.[1]
High Temperature: Excessive heat can sometimes favor homocoupling pathways.- Optimize the reaction temperature. While heating is often necessary, unnecessarily high temperatures should be avoided.
Inappropriate Ligand: The ligand choice affects the rates of the catalytic cycle steps. A poorly chosen ligand might not prevent side reactions.- Bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reductive elimination over side reactions.[1][2]
Presence of Protodeboronation Byproduct (Fluorobenzene) Harsh Reaction Conditions: The boronic acid can be hydrolyzed back to the corresponding arene (protodeboronation), especially under harsh (e.g., strongly basic or high temperature) conditions.[1]- Use milder bases or lower the reaction temperature.[1]- Consider using more stable boronic acid derivatives like MIDA boronates or potassium aryltrifluoroborates, which are less prone to protodeboronation.[1][4]
Low or No Yield in Ullmann Coupling Inactive Copper Catalyst: The copper source, often Cu(I), can be easily oxidized and lose activity. The reaction often requires high temperatures.[6][7]- Use a fresh, high-purity copper(I) source like CuI.[7]- Consider using activated copper powder or in-situ generation of the active species.[6]
High Reaction Temperature: Traditional Ullmann couplings often require very high temperatures (>200 °C), which can be difficult to manage and can lead to side reactions.[6]- Modern Ullmann protocols often use ligands (e.g., phenanthrolines, amino acids) that allow the reaction to proceed at lower temperatures.[7]
Difficult Purification of Final Product Similar Polarity of Product and Byproducts: Homocoupled byproducts or unreacted starting materials may have similar chromatographic behavior to the desired product.- Optimize the reaction to minimize byproduct formation.- For purification, consider recrystallization from a suitable solvent system, which can be very effective for crystalline products like this compound.[8]- Steam distillation has also been reported as an effective purification method.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent modern laboratory method is the Suzuki-Miyaura cross-coupling reaction, which involves reacting a 4-fluorophenylboronic acid with a 4-halofluorobenzene (e.g., 1-bromo-4-fluorobenzene) in the presence of a palladium catalyst.[10] Other methods include the Ullmann reaction, which is a copper-mediated coupling of two molecules of a 4-halofluorobenzene, and the Balz-Schiemann reaction, which proceeds via the thermal decomposition of a diazonium borofluoride salt derived from benzidine.[6][9]

Q2: My Suzuki reaction is not working. What are the first things I should check?

A2: First, verify the quality of your reagents. Ensure your palladium precatalyst and phosphine ligand are not old or degraded.[1] Second, confirm that your reaction setup is completely free of oxygen by thoroughly degassing your solvents and reaction mixture.[1] Third, re-evaluate your choice of base and solvent, as these are critical for reaction success.[2][4]

Q3: What are the typical impurities I should look for in my crude product?

A3: Common impurities include unreacted starting materials (e.g., 4-halofluorobenzene), homocoupled byproducts (e.g., biphenyl from the self-coupling of phenylboronic acid, if used), and protodeboronated starting material (e.g., fluorobenzene).[1][3] Analytical techniques like GC-MS, HPLC, and ¹⁹F NMR are effective for identifying these impurities.[11]

Q4: How can I effectively purify this compound?

A4: this compound is a crystalline solid with a melting point of about 88-91 °C.[12][13] This makes recrystallization a highly effective method for purification. Solvents like ethanol or methanol/water mixtures can be suitable. For larger scales or to remove different types of impurities, vacuum distillation or steam distillation can also be employed.[9][14] Column chromatography is another option, though it may be less efficient for removing closely related biphenyl impurities.

Q5: Can I use 1-chloro-4-fluorobenzene as a substrate in a Suzuki coupling?

A5: While aryl bromides and iodides are more reactive and commonly used, aryl chlorides can be used in Suzuki couplings.[1] However, they are less reactive and typically require more specialized catalytic systems, such as those employing highly electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) and stronger bases to facilitate the more difficult oxidative addition step.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid.

Materials:

  • 1-bromo-4-fluorobenzene

  • 4-fluorophenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or another suitable Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 1-bromo-4-fluorobenzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Place the flask under an inert atmosphere.

  • Add a solvent mixture of toluene and water (e.g., 4:1 ratio). The mixture should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.[5]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq), to the mixture.

  • Heat the reaction mixture to reflux (around 85-95 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol to yield pure this compound as white crystals.

Protocol 2: Synthesis via Diazonium Salt (from Benzidine)

This protocol is based on the method described in Organic Syntheses.[9] Caution: This procedure involves hazardous materials, including benzidine (a known carcinogen) and hydrofluoric acid. It should only be performed by trained personnel with appropriate safety precautions.

Materials:

  • Benzidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Boric Acid (H₃BO₃)

  • 60% Hydrofluoric Acid (HF)

  • Ice

Procedure:

  • Tetrazotization: Dissolve benzidine (1.0 eq) in concentrated HCl and cool the mixture to -10 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (2.1 eq) in water, keeping the temperature below -5 °C, to form the tetrazo solution.[9]

  • Borofluoride Formation: In a separate paraffin-coated beaker, dissolve boric acid (1.1 eq) in 60% hydrofluoric acid, keeping the temperature below 25 °C.[9]

  • Add the cold fluoboric acid solution to the tetrazo solution while maintaining a temperature below 10 °C. A thick paste of 4,4'-biphenylene-bis-diazonium borofluoride will precipitate.[9]

  • Collect the precipitate by filtration, wash with cold water, cold methanol, and ether, then dry thoroughly in a vacuum desiccator.[9]

  • Decomposition: Gently heat the dried solid in a distillation flask. The decomposition will proceed, sometimes spontaneously after initial heating. The this compound product will distill over or remain in the flask.[9]

  • Purification: Recover the product from the decomposition flask by steam distillation. A second steam distillation can be performed to obtain a pure white compound.[9]

Visualizations

Experimental Workflow and Logic Diagrams

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Solvent (e.g., Toluene/Water) A->B C 3. Degas Mixture (Ar/N₂ Purge) B->C D 4. Add Catalyst (e.g., Pd(PPh₃)₄) C->D E 5. Heat to Reflux (85-95 °C) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool & Extract F->G H 8. Dry & Concentrate G->H I 9. Recrystallize H->I J Pure this compound I->J Troubleshooting_Yield Start Low or No Yield Observed Q1 Is the reaction completely inert? Start->Q1 A1_Yes Degas solvents/reagents again. Use Schlenk techniques. Q1->A1_Yes No Q2 Is the catalyst active? Q1->Q2 Yes End Re-run Experiment A1_Yes->End A2_Yes Use fresh catalyst & ligand. Consider a more robust precatalyst. Q2->A2_Yes No Q3 Are the base & solvent optimal? Q2->Q3 Yes A2_Yes->End A3_Yes Screen alternative bases (K₃PO₄, Cs₂CO₃). Ensure adequate mixing. Q3->A3_Yes No Q3->End Yes A3_Yes->End Suzuki_Components Catalyst Pd(0) Catalyst Product Ar-Ar' (this compound) Catalyst->Product Facilitates Coupling ArylHalide Ar-X (e.g., 1-bromo-4-fluorobenzene) ArylHalide->Product Provides Ar BoronicAcid Ar'-B(OH)₂ (e.g., 4-fluorophenylboronic acid) BoronicAcid->Product Provides Ar' Base Base (e.g., K₂CO₃) Base->BoronicAcid Activates

References

troubleshooting common side reactions in the synthesis of 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,4'-Difluorobiphenyl. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include:

  • Suzuki-Miyaura Coupling: This is a widely used palladium-catalyzed cross-coupling reaction between a 4-fluorophenylboronic acid and a 4-fluorophenyl halide. It is often favored due to its high functional group tolerance and generally good yields.

  • Ullmann Reaction: This method involves the copper-mediated coupling of two molecules of a 4-fluoroaryl halide.[1] Classical Ullmann reactions often require harsh conditions, but modern variations have made it a more viable option.[1]

  • Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with a suitable electrophile or through a coupling reaction.

  • Balz-Schiemann Reaction: This classic method involves the thermal decomposition of 4,4'-biphenyldiazonium tetrafluoroborate, which can be prepared from benzidine.[2]

Q2: I am getting a low yield of this compound in my Suzuki-Miyaura coupling. What are the potential causes and how can I improve it?

A2: Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Synthesis

LowYieldTroubleshooting Troubleshooting Low Yield in Suzuki-Miyaura Synthesis start Low Yield of this compound check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_catalyst Assess Catalyst Activity (Pre-catalyst, Ligand) check_reagents->check_catalyst Reagents OK solution_reagents Use fresh/purified reagents. Consider boronic ester. Ensure anhydrous solvents. check_reagents->solution_reagents Degradation/Impurity Suspected check_conditions Optimize Reaction Conditions (Temperature, Time, Degassing) check_catalyst->check_conditions Catalyst OK solution_catalyst Use fresh catalyst/ligand. Ensure appropriate ligand:metal ratio. Consider a different ligand. check_catalyst->solution_catalyst Inactivity Suspected solution_conditions Increase temperature or reaction time. Improve degassing procedure. Screen different bases/solvents. check_conditions->solution_conditions Suboptimal Conditions end Improved Yield solution_reagents->end solution_catalyst->end solution_conditions->end

Caption: A decision-making workflow for troubleshooting low yields in the Suzuki-Miyaura synthesis of this compound.

Key areas to investigate include:

  • Reagent Quality: Boronic acids can degrade over time. Use fresh or recently purified 4-fluorophenylboronic acid. Ensure solvents are anhydrous and properly degassed.

  • Catalyst Activity: The palladium catalyst or the phosphine ligand may have degraded. Use fresh catalyst and ligand. The choice of ligand is also critical; consider screening different phosphine ligands.

  • Reaction Conditions: Insufficient heating or reaction time can lead to incomplete conversion. Ensure the reaction is adequately degassed to prevent catalyst deactivation by oxygen. The choice and quality of the base are also crucial.

Q3: I am observing a significant amount of a homocoupled byproduct (biphenyl from the boronic acid). How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[3] Strategies to minimize homocoupling include:

  • Rigorous Degassing: Oxygen can facilitate the oxidative homocoupling. Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).[3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[3]

  • Choice of Base and Solvent: The base and solvent system can influence the rate of homocoupling versus the desired cross-coupling. Screening different bases may be necessary.

Factors Leading to Common Side Reactions

SideReactions Factors Influencing Common Side Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Reaction cluster_grignard Grignard Reaction oxygen Presence of Oxygen homocoupling Homocoupling of Boronic Acid oxygen->homocoupling pd_II Use of Pd(II) Precatalyst pd_II->homocoupling hydride Hydride Sources (e.g., some bases, solvents) dehalogenation Dehalogenation hydride->dehalogenation high_temp High Temperatures tar Tar Formation high_temp->tar moisture Moisture/Air wurtz Wurtz-type Homocoupling moisture->wurtz SuzukiCycle Suzuki-Miyaura Catalytic Cycle cluster_steps Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)-X L2 Pd0->PdII_halide Ar-X PdII_boronate Ar-Pd(II)-Ar' L2 PdII_halide->PdII_boronate Ar'-B(OR)2 + Base PdII_boronate->Pd0 Ar-Ar' OA Oxidative Addition TM Transmetalation RE Reductive Elimination

References

Technical Support Center: Optimization of Cross-Coupling Reactions Involving 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of cross-coupling reactions involving 4,4'-Difluorobiphenyl. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges and streamline their synthetic workflows.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions with this compound and its derivatives.

General Issues

Question: Why is my cross-coupling reaction failing or giving a low yield?

Answer: Low yields or reaction failures in cross-coupling reactions can stem from several factors. A systematic evaluation of each component is crucial for successful troubleshooting. The primary areas to investigate are:

  • Catalyst System: The choice and quality of the palladium source and ligand are critical.

  • Reaction Conditions: Temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.

  • Reagents: The quality and reactivity of the aryl halide, organoboron/organotin/amine compound, and base are paramount.

  • Solvent: The choice of solvent can significantly impact the solubility of reagents and reaction kinetics.

  • Side Reactions: Competing reactions such as homocoupling and protodeboronation (in Suzuki reactions) can consume starting materials and reduce the yield of the desired product.[1][2][3]

Question: How can I minimize homocoupling side products?

Answer: Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings. Here are some strategies to minimize its formation:

  • Improve Degassing: Oxygen is a frequent culprit in promoting homocoupling.[3] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which can sometimes lead to homocoupling. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[3]

  • Optimize Ligand: Bulky electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.

  • Control Stoichiometry: Carefully controlling the stoichiometry of your coupling partners can also reduce the likelihood of homocoupling.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with a 4-halodifluorobiphenyl derivative is sluggish. What should I do?

Answer: Sluggish or incomplete Suzuki reactions are common. Consider the following troubleshooting steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can degrade via protodeboronation. Use fresh or purified boronic acids. Consider using more stable boronic esters (e.g., pinacol esters).[3]

    • Catalyst and Ligand Integrity: Ensure your palladium catalyst has not been oxidized and that phosphine ligands are not oxidized. Use fresh reagents or those stored under an inert atmosphere.[2][3]

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating. If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increasing it may improve the rate. However, excessive heat can lead to catalyst decomposition.[3]

    • Base: The choice and quality of the base are critical. For fluorinated substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and dry.

    • Solvent: A combination of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. The ratio can be critical for solubility and reaction rate. Anhydrous conditions with a strong base like KF can also be effective.[4]

  • Ligand Selection: For electron-deficient aryl halides like those derived from this compound, electron-rich and bulky ligands such as SPhos, XPhos, or RuPhos can be beneficial.[5]

Buchwald-Hartwig Amination

Question: I am observing low conversion in the Buchwald-Hartwig amination of a 4-halo-4,4'-difluorobiphenyl. How can I improve the yield?

Answer: Low conversion in Buchwald-Hartwig aminations can be addressed by optimizing several parameters:

  • Catalyst and Ligand: The combination of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, DavePhos, XPhos) is crucial. The choice of ligand is often substrate-dependent and may require screening.[6][7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] The choice of base can be critical, and screening may be necessary.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed.

  • Temperature: Reactions are often run at elevated temperatures (80-110 °C).

Stille Coupling

Question: What are the key considerations for a successful Stille coupling with a 4-halo-4,4'-difluorobiphenyl derivative?

Answer: The Stille reaction is versatile but has its own set of challenges:

  • Organotin Reagent Quality: Ensure the purity of your organostannane reagent, as impurities can affect the reaction. While generally stable, prolonged storage can lead to degradation.

  • Catalyst and Ligand: Pd(PPh₃)₄ is a common catalyst. For less reactive aryl halides, ligands like P(t-Bu)₃ or other bulky phosphines can be beneficial.[8]

  • Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the reaction rate.[9][10] Lithium chloride is also often added to facilitate the transmetalation step.

  • Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or THF are commonly used.

  • Toxicity: Be aware of the high toxicity of organotin compounds and take appropriate safety precautions. The removal of tin byproducts can also be challenging.

Experimental Protocols & Data

Suzuki-Miyaura Coupling of 4-Bromo-4'-fluorobiphenyl

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-4'-fluorobiphenyl with an arylboronic acid.

Methodology:

  • To a dry Schlenk flask, add 4-bromo-4'-fluorobiphenyl (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio, 5 mL).

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides:

The following table presents representative data for the Suzuki-Miyaura coupling of various fluorinated aryl bromides with 4-fluorophenylboronic acid, which can serve as a starting point for optimizing reactions with 4-bromo-4'-fluorobiphenyl.[11][12]

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃Dioxane/H₂O1103>95
1-Bromo-3-fluorobenzeneG-COOH-Pd-10Na₂CO₃Dioxane/H₂O1103~90
1-Bromo-2-fluorobenzeneG-COOH-Pd-10Na₂CO₃Dioxane/H₂O1103~85
2-Bromo-5-fluorotolueneG-COOH-Pd-10Na₂CO₃Dioxane/H₂O1108~80
Buchwald-Hartwig Amination of 4-Bromo-4'-fluorobiphenyl

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-bromo-4'-fluorobiphenyl with a primary or secondary amine.

Methodology:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • 4-bromo-4'-fluorobiphenyl (1.0 mmol) and the amine (1.2 mmol) are added.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) is added.

  • The vessel is sealed and heated to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or GC-MS.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.[6]

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:

The following table provides representative yields for the Buchwald-Hartwig amination of bromobenzene with various amines, which can be used as a reference for optimizing reactions with 4-bromo-4'-fluorobiphenyl.[6]

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001695
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1002488
n-ButylaminePd₂(dba)₃ / XantphosNaOtBuDioxane901892
Diphenylamine[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene1001696
Stille Coupling of 4-Iodo-4'-fluorobiphenyl

This protocol provides a general procedure for the Stille coupling of 4-iodo-4'-fluorobiphenyl with an organostannane.

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodo-4'-fluorobiphenyl (1.0 mmol), the organostannane (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and optionally a copper(I) salt (e.g., CuI, 10 mol%).

  • Add anhydrous, degassed solvent (e.g., DMF or NMP, 5 mL).

  • The reaction mixture is heated to 60-100 °C and stirred for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled and quenched with aqueous KF solution to precipitate tin salts.

  • The mixture is filtered, and the filtrate is extracted with an organic solvent.

  • The organic layer is washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.[9]

Quantitative Data for Stille Coupling of Aryl Halides:

The following table shows representative conditions for Stille couplings, which can be adapted for 4-iodo-4'-fluorobiphenyl.

Aryl HalideOrganostannaneCatalyst/AdditiveSolventTemp (°C)Yield (%)
IodobenzeneVinyltributyltinPd(PPh₃)₄THF6095
4-BromotoluenePhenyltributyltinPdCl₂(PPh₃)₂ / CuIDMF8089
1-Iodo-4-nitrobenzene(Thiophen-2-yl)tributylstannanePd₂(dba)₃ / P(furyl)₃NMP2592

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

Cross_Coupling_Cycle General Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R Transmetalation Transmetalation (R'-M) PdII_R->Pd0 Product R-R' RedElim Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity (Aryl Halide, Coupling Partner, Base) Start->Check_Reagents Check_Catalyst Check Catalyst and Ligand (Age, Storage, Purity) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Inert Atmosphere, Degassing, Temperature) Start->Check_Conditions Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Check_Reagents->Optimize_Base Optimize_Ligand Screen Different Ligands (e.g., Buchwald ligands) Check_Catalyst->Optimize_Ligand Optimize_Solvent Optimize Solvent System Check_Conditions->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Check_Conditions->Optimize_Temp Success Improved Yield Optimize_Base->Success Optimize_Ligand->Success Optimize_Solvent->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

References

challenges in the purification of 4,4'-Difluorobiphenyl from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4,4'-Difluorobiphenyl from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities depend on the synthetic route employed.

  • Isomeric Impurities: Suzuki or Ullmann couplings can lead to the formation of positional isomers such as 2,4'-Difluorobiphenyl and 3,4'-Difluorobiphenyl.

  • Homocoupling Products: Side reactions can result in the formation of biphenyl (from unreacted starting material) or other homocoupled products.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-fluorophenylboronic acid or 4-bromo-1-fluorobenzene.

  • Catalyst Residues: Palladium or copper catalyst residues from coupling reactions may be present.

  • Solvent and Reagent Residues: Residual solvents and other reagents used in the reaction or workup can also be present.

Q2: My crude this compound is a colored oil/solid. What causes the color and how can I remove it?

A2: Color in the crude product often arises from polymeric byproducts or residual catalyst.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb the desired product.

  • Silica Gel Filtration: Passing a solution of the crude product through a short plug of silica gel can effectively remove baseline impurities and colored compounds.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying purity and detecting isomeric impurities. A biphenyl or phenyl-hexyl column often provides better separation for biphenyl isomers than a standard C18 column.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural confirmation and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (88-91 °C) is a good indicator of high purity.[2][3][4] A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for this compound, or there are insoluble impurities.

  • Troubleshooting Steps:

    • Increase Temperature: Ensure the solvent is at its boiling point.

    • Add More Solvent: Add small portions of hot solvent until the solid dissolves. If a large volume is required, the solvent is likely a poor choice, and you will have low recovery.

    • Try a Different Solvent: Based on the "like dissolves like" principle, polar aprotic solvents like acetone or ethyl acetate, or non-polar aromatic solvents like toluene, are good starting points. Alcohols like ethanol or methanol can also be effective.

    • Filter Hot: If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, or crystallization is slow to initiate.

  • Troubleshooting Steps:

    • Scratch the Flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seed Crystals: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

    • Reduce Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

    • Add an Anti-Solvent: If the compound is dissolved in a highly soluble solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy, then warm slightly until it clears and allow it to cool slowly. For example, if using acetone, you could add water or hexane as an anti-solvent.

Issue 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.

  • Troubleshooting Steps:

    • Reheat and Cool Slowly: Reheat the solution until the oil redissolves. Allow it to cool more slowly. Insulating the flask can help.

    • Use a Lower Boiling Solvent: Select a recrystallization solvent with a boiling point below the melting point of this compound (88-91 °C).

    • Use More Solvent: The saturation temperature might be too high. Add more solvent to the hot solution and then allow it to cool.

Column Chromatography

Issue 1: Poor separation of this compound from its isomers.

  • Possible Cause: The chosen solvent system (eluent) does not provide sufficient selectivity.

  • Troubleshooting Steps:

    • Optimize the Eluent: Use thin-layer chromatography (TLC) to screen different solvent systems. A less polar eluent will generally increase the retention time and may improve separation.

    • Use a Different Stationary Phase: Isomeric biphenyls can be challenging to separate on standard silica gel. Consider using a stationary phase with different selectivity, such as alumina or a bonded phase like a biphenyl or phenyl-hexyl column in an HPLC system for analytical or preparative separations.

    • Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This can help to separate closely eluting compounds.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Check for Strong Interactions: If using silica gel (which is acidic), basic impurities might be strongly adsorbed. Consider using a neutral stationary phase like alumina.

Issue 3: Tailing of the product peak.

  • Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.

  • Troubleshooting Steps:

    • Add a Modifier to the Eluent: For acidic compounds on silica, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding a small amount of triethylamine can reduce tailing.

    • Reduce the Sample Load: Overloading the column leads to poor separation and peak tailing. Use a larger column or reduce the amount of sample.

    • Ensure Proper Packing: An improperly packed column with channels or cracks can cause tailing. Ensure the stationary phase is packed uniformly.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₈F₂[5]
Molecular Weight190.19 g/mol [5][6]
Melting Point88-91 °C[2][3][4][7]
Boiling Point254-255 °C[3][4][7]
AppearanceWhite to light yellow crystalline powder[2][7]
Water SolubilityInsoluble[2][5]

Table 2: Suggested Solvents for Purification

Purification MethodRecommended Solvents (starting points)Notes
Recrystallization Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane (as anti-solvent)Optimal solvent will dissolve the compound when hot but sparingly when cold. A solvent pair (e.g., Acetone/Hexane) may be effective.
Column Chromatography Hexane/Ethyl Acetate gradient, Hexane/Dichloromethane gradientThe optimal ratio should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and some colored impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity can then be assessed by melting point determination and/or HPLC analysis.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify this compound from closely related impurities such as isomers.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate, ratio determined by TLC)

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to separate the components of the crude mixture. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, and gently tap the column to ensure even packing. Allow the silica to settle.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is absorbed onto the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a compressed air line) to push the solvent through the column at a steady rate.

    • Collect fractions in separate test tubes.

  • Analysis of Fractions:

    • Monitor the separation by spotting fractions on TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture recrystallization Recrystallization start->recrystallization Initial Cleanup column_chromatography Column Chromatography start->column_chromatography Complex Mixtures recrystallization->column_chromatography If impurities persist hplc HPLC recrystallization->hplc mp Melting Point recrystallization->mp column_chromatography->recrystallization Final Polish column_chromatography->hplc column_chromatography->mp end Pure this compound hplc->end gcms GC-MS gcms->end nmr NMR nmr->end mp->end troubleshooting_recrystallization cluster_dissolution Problem: No Dissolution cluster_crystallization Problem: No Crystals Form start Recrystallization Issue q1 Is solvent at boiling point? start->q1 q3 Is solution cooled? start->q3 a1_yes Add more hot solvent q1->a1_yes Yes a1_no Heat to boiling q1->a1_no No q2 Still not dissolved? a1_yes->q2 a1_no->q1 a2_yes Change solvent or perform hot filtration q2->a2_yes Yes a3_yes Scratch flask or add seed crystal q3->a3_yes Yes a3_no Cool to RT, then ice bath q3->a3_no No q4 Still no crystals? a3_yes->q4 a3_no->q3 a4_yes Reduce solvent volume or add anti-solvent q4->a4_yes Yes

References

strategies to minimize byproduct formation in Gomberg-Bachmann reactions for difluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of difluorobiphenyls via the Gomberg-Bachmann reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Gomberg-Bachmann synthesis of difluorobiphenyls?

A1: The primary byproducts in the Gomberg-Bachmann reaction for difluorobiphenyl synthesis typically include:

  • Polymeric Tars: These are complex, high-molecular-weight substances resulting from the polymerization of the highly reactive aryl radicals. Tar formation is a common issue in Gomberg-Bachmann reactions, contributing significantly to low yields of the desired product.[1][2]

  • Fluorinated Phenols: These are formed if the diazonium salt intermediate reacts with water present in the reaction mixture.

  • Azo Compounds: Self-coupling of the diazonium salt intermediates can lead to the formation of colored azo compounds, particularly if the reaction temperature is not carefully controlled.

  • Isomeric Biphenyls: Depending on the substitution pattern of the starting difluoroaniline, the reaction can sometimes yield a mixture of isomeric difluorobiphenyls.

Q2: How can I minimize the formation of tar and other polymeric materials?

A2: Minimizing tar formation is crucial for improving the yield and simplifying the purification of your difluorobiphenyl product. Key strategies include:

  • Low Temperature: Maintaining a low reaction temperature (typically 0-5 °C) during the diazotization step is critical to ensure the stability of the diazonium salt and prevent its premature decomposition and subsequent polymerization.

  • Controlled Addition: Slow, dropwise addition of the diazotizing agent (e.g., sodium nitrite or butyl nitrite) to the solution of difluoroaniline helps to maintain a low concentration of the reactive diazonium salt at any given time, thereby reducing the likelihood of side reactions.[3]

  • Use of a Phase-Transfer Catalyst: Employing a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, in a two-phase system (e.g., an organic solvent and an aqueous base) can improve the reaction efficiency and reduce byproduct formation by facilitating the transfer of reactants between the phases.[2][4]

Q3: What is the optimal pH for the reaction, and how does it affect byproduct formation?

A3: The Gomberg-Bachmann reaction is typically carried out under basic conditions to promote the decomposition of the diazonium salt to the aryl radical. The optimal pH is a balance between efficient radical generation and minimizing side reactions. A moderately basic environment (pH 8-10) is often preferred.

  • Too Low pH (Acidic): An acidic environment will stabilize the diazonium salt, hindering the formation of the necessary aryl radical and thus slowing down or preventing the desired coupling reaction.

  • Too High pH (Strongly Basic): While a basic medium is required, excessively high pH can promote the formation of diazotate anions, which can lead to other undesired side reactions.

Q4: Can the choice of solvent impact the reaction outcome?

A4: Yes, the solvent system plays a significant role. A two-phase system is often employed, with an organic solvent to dissolve the aromatic substrate and an aqueous phase for the diazotization and base.

  • Organic Phase: The choice of the organic solvent will depend on the solubility of your starting materials. Benzene or a substituted benzene is often used as both the solvent and the arene reactant. For difluorobiphenyl synthesis, if you are reacting a difluoroaniline with benzene, benzene would be your solvent.

  • Aqueous Phase: The aqueous phase contains the base (e.g., sodium hydroxide or sodium carbonate) necessary to promote the reaction. The concentration of the base should be carefully controlled to maintain the optimal pH.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of difluorobiphenyl - Incomplete diazotization.- Decomposition of the diazonium salt before it can react.- Excessive tar formation.[5]- Ensure the temperature during diazotization is maintained at 0-5 °C.- Use fresh sodium nitrite/butyl nitrite.- Add the diazotizing agent slowly and with vigorous stirring.- Consider using a phase-transfer catalyst to improve reaction efficiency.[4]
Significant amount of tar in the product - Reaction temperature is too high.- High concentration of diazonium salt.- Presence of impurities that can initiate polymerization.- Strictly control the temperature throughout the reaction.- Use a controlled addition funnel for the diazotizing agent.- Ensure all glassware is clean and reagents are of high purity.
Presence of colored impurities (azo compounds) - Self-coupling of the diazonium salt.- Maintain a low reaction temperature.- Ensure efficient mixing to promote the reaction with the arene over self-coupling.
Formation of fluorinated phenols - Presence of excess water in the reaction mixture.- Hydrolysis of the diazonium salt.- Use anhydrous solvents where possible for the organic phase.- Work up the reaction mixture promptly after completion to minimize hydrolysis.
Difficult purification of the final product - Presence of multiple byproducts with similar polarities to the desired product.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).- Consider HPLC for the separation of closely related isomers.[6][7]

Quantitative Data on Reaction Parameters

The following table provides a qualitative summary of the impact of key reaction parameters on the yield of difluorobiphenyl and the formation of major byproducts. Precise quantitative data is highly dependent on the specific substrates and reaction setup.

Parameter Effect on Difluorobiphenyl Yield Effect on Tar Formation Effect on Phenol Formation Effect on Azo Compound Formation
Temperature Decreases significantly above 10 °CIncreases with temperatureIncreases with temperatureIncreases with temperature
pH Optimal in the 8-10 rangeCan increase at very high pHCan increase at very high pHCan increase at very high pH
Phase-Transfer Catalyst Generally increases yield[4]Generally decreasesNo significant effectGenerally decreases
Rate of Diazotizing Agent Addition Higher yield with slow additionDecreases with slow additionNo significant effectDecreases with slow addition

Experimental Protocol: Optimized Gomberg-Bachmann Synthesis of 2,4-Difluorobiphenyl

This protocol is a representative example of an optimized procedure incorporating a phase-transfer catalyst to improve yield and minimize byproducts.

Materials:

  • 2,4-Difluoroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Benzene (reagent grade)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Gomberg-Bachmann Coupling:

    • In a separate flask, prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0-5 °C.

    • To this cold NaOH solution, add benzene (10-20 eq) and the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).

    • With vigorous stirring, slowly add the cold diazonium salt solution to the benzene/NaOH mixture. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the 2,4-difluorobiphenyl.

Visualizing Reaction Pathways

The following diagram illustrates the central reaction pathway and the points at which major byproducts can form.

Gomberg_Bachmann_Byproducts Aniline Difluoroaniline Diazonium Difluorobenzenediazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Radical Difluorophenyl Radical Diazonium->Radical Base (NaOH) > 5 °C Phenol Fluorinated Phenol Diazonium->Phenol + H₂O Azo Azo Compound Diazonium->Azo Self-coupling Product Difluorobiphenyl Radical->Product + Benzene Tar Tar/Polymers Radical->Tar Polymerization Arene Benzene Arene->Product

Caption: Reaction scheme for difluorobiphenyl synthesis and major byproduct pathways.

References

managing stability issues of fluorinated biphenyls under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing stability issues of fluorinated biphenyls under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My fluorinated biphenyl compound is showing unexpected degradation during my experiment. What are the likely causes?

Degradation of fluorinated biphenyls can be influenced by several factors beyond just pH. Consider the following:

  • pH of the Medium: Both acidic and basic conditions can catalyze the degradation of your compound. The specific susceptibility will depend on the overall structure of the molecule, including the position of the fluorine atom(s) and the presence of other functional groups.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is crucial to control the temperature of your experiments and storage solutions.

  • Presence of Other Reagents: Other components in your reaction mixture or formulation could be reacting with your fluorinated biphenyl.

  • Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is advisable to handle and store light-sensitive compounds in the dark or in amber-colored containers.

Troubleshooting Steps:

  • Confirm the pH of your solution: Use a calibrated pH meter to ensure the pH is within the desired range.

  • Run control experiments: Test the stability of your compound in the solvent system alone, without other reagents, to isolate the effect of the solvent and pH.

  • Conduct forced degradation studies: Systematically expose your compound to acidic, basic, oxidative, and photolytic stress conditions to understand its degradation profile.[1][2][3][4][5]

  • Analyze for degradation products: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and identify any degradation products.

Q2: How do I perform a forced degradation study for my fluorinated biphenyl compound?

Forced degradation studies, also known as stress testing, are essential to establish the intrinsic stability of your compound and to develop a stability-indicating analytical method.[2][4][5]

General Protocol for Forced Hydrolytic Degradation:

  • Prepare Stock Solutions: Dissolve your fluorinated biphenyl compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix a portion of your stock solution with an equal volume of an acidic solution (e.g., 0.1 M to 1 M HCl).

    • Incubate the mixture at a controlled temperature (e.g., room temperature, 50°C, or 80°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with a suitable base (e.g., NaOH) before analysis.

  • Basic Hydrolysis:

    • Mix a portion of your stock solution with an equal volume of a basic solution (e.g., 0.1 M to 1 M NaOH).

    • Incubate the mixture under controlled temperature conditions.

    • Withdraw samples at various time points.

    • Neutralize the samples with a suitable acid (e.g., HCl) before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.

The flowchart below outlines a general workflow for conducting forced degradation studies.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of Fluorinated Biphenyl acid Acid Hydrolysis (e.g., 0.1M HCl) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep_stock->base oxidation Oxidation (e.g., 3% H2O2) prep_stock->oxidation thermal Thermal (e.g., 80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability- Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify

Forced degradation experimental workflow.

Q3: What are the common degradation pathways for fluorinated biphenyls under acidic or basic conditions?

The degradation pathway of a fluorinated biphenyl is highly dependent on its specific chemical structure. While the carbon-fluorine bond is generally strong, certain structural features can make the molecule more susceptible to degradation.

  • Hydrolysis of Functional Groups: If the biphenyl structure contains hydrolyzable functional groups, such as esters or amides, these are likely to be the primary sites of degradation under acidic or basic conditions.

  • Reactions on the Biphenyl Ring System: The biphenyl ring itself is generally stable. However, severe conditions or the presence of activating groups could potentially lead to reactions on the aromatic rings.

  • Cleavage of the C-F Bond: Direct cleavage of the C-F bond through hydrolysis is generally difficult due to its high bond energy. However, it is not impossible, especially if the fluorine atom is in a position that is activated towards nucleophilic aromatic substitution.

Q4: I am having trouble with the HPLC analysis of my fluorinated biphenyl and its degradation products. What are some common issues and how can I resolve them?

Common HPLC Troubleshooting Issues for Fluorinated Biphenyls:

IssuePotential CauseTroubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between basic analytes and residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a base-deactivated column or a column with a different stationary phase (e.g., PFP). - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration.
Poor Resolution - Inadequate separation between the parent compound and degradation products. - Co-elution of peaks.- Optimize the mobile phase composition (e.g., gradient, organic modifier). - Try a column with a different selectivity (e.g., PFP or C8 instead of C18). - Adjust the column temperature.
Irreproducible Retention Times - Fluctuations in mobile phase composition. - Changes in column temperature. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Use a guard column and ensure the mobile phase pH is within the column's stable range.

The following diagram illustrates a decision-making process for troubleshooting common HPLC issues.

HPLC Troubleshooting cluster_peak_shape Peak Shape Troubleshooting cluster_resolution Resolution Troubleshooting cluster_retention Retention Time Troubleshooting start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No ps_ph Adjust Mobile Phase pH peak_shape->ps_ph Yes retention Irreproducible Retention Times? resolution->retention No res_mp Optimize Mobile Phase Gradient/Composition resolution->res_mp Yes end Consult Instrument Manual or Manufacturer retention->end No ret_mp Ensure Mobile Phase is Properly Prepared retention->ret_mp Yes ps_col Change Column (e.g., PFP, Base-Deactivated) ps_ph->ps_col ps_conc Reduce Sample Concentration/Volume ps_col->ps_conc ps_conc->resolution res_col Try Column with Different Selectivity res_mp->res_col res_temp Adjust Column Temperature res_col->res_temp res_temp->retention ret_temp Use a Column Oven ret_mp->ret_temp ret_col Check Column and Guard Column ret_temp->ret_col ret_col->end

A decision tree for HPLC troubleshooting.

Data on Stability of Specific Fluorinated Biphenyls

The stability of a fluorinated biphenyl is highly structure-dependent. Below is a summary of publicly available data on the stability of some fluorinated biphenyl-containing drugs under forced degradation conditions.

CompoundStress ConditionTemperatureTimeDegradation (%)Reference
Flurbiprofen 5 M HCl70°C1 hourSignificant degradation observed[1]
5 M NaOH70°C1 hourSignificant degradation observed[1]
Celecoxib 0.1 N HCl40°C817 hours~3%[6][7]
0.1 N NaOH40°C817 hours~3%[6][7]

Key Experimental Protocols

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for accurately assessing the stability of your fluorinated biphenyl. The method should be able to separate the parent compound from all potential degradation products and formulation excipients.

General Steps for Method Development:

  • Column Selection: Start with a standard C18 column. If peak tailing is observed, consider a base-deactivated C18 column or a column with a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for fluorinated compounds.

  • Mobile Phase Selection: A common starting point is a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape.

  • Detection: UV detection is commonly used. Select a wavelength where the parent compound and the expected degradation products have significant absorbance. If degradation products lack a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) may be necessary.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Example HPLC Method Parameters for Flurbiprofen Analysis: [4]

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Water:Glacial Acetic Acid (30:1 v/v), pH adjusted to 2.20

  • Mobile Phase B: Methanol (100%)

  • Gradient: A time-based gradient elution program is used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Detection: 245 nm

Analytical Techniques for Degradation Product Identification

Identifying the structure of degradation products is crucial for understanding the degradation pathways.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown degradation products. It provides the molecular weight of the degradants and, with tandem MS (MS/MS), can provide structural information through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the complete structure of isolated degradation products.

This technical support center provides a foundational understanding of the stability issues associated with fluorinated biphenyls and offers practical guidance for troubleshooting experimental challenges. For specific applications, it is always recommended to consult detailed literature and perform thorough validation studies.

References

techniques for monitoring the progress of reactions involving 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of chemical reactions involving 4,4'-Difluorobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring reactions involving this compound?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the presence of fluorine atoms, ¹⁹F NMR is a particularly powerful tool for tracking the transformation of this compound and the emergence of fluorinated products and intermediates.[1]

Q2: How do I choose the best monitoring technique for my specific reaction?

The choice depends on several factors including the volatility and thermal stability of your reactants and products, the complexity of the reaction mixture, and the information you need (qualitative vs. quantitative).

  • HPLC: Ideal for non-volatile or thermally sensitive compounds. It provides excellent quantitative data on the consumption of starting material and formation of products.

  • GC-MS: Best suited for volatile and thermally stable compounds. It offers both separation and structural information, which is useful for identifying byproducts.[2]

  • ¹⁹F NMR: Offers a direct and often unambiguous way to observe all fluorine-containing species in the reaction mixture without chromatographic separation.[1] It is excellent for mechanistic studies and for identifying novel fluorinated intermediates.[1]

Q3: Why is ¹⁹F NMR spectroscopy particularly advantageous for these reactions?

¹⁹F NMR is highly effective for several reasons:

  • High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio.

  • Wide Chemical Shift Range: This minimizes signal overlap, even in complex mixtures.

  • Clean Background: The absence of other fluorine signals in most organic solvents and reagents results in a clean baseline.

  • Structural Information: The chemical shifts and coupling patterns in ¹⁹F NMR spectra provide valuable information about the electronic environment of the fluorine atoms, aiding in the identification of metabolites and products.[1]

Q4: Can I use an internal standard for quantitative analysis?

Yes, using an internal standard is highly recommended for accurate quantification in all chromatographic and NMR techniques. The standard should be inert to the reaction conditions, soluble in the reaction mixture or analysis solvent, and have a signal that does not overlap with any components of interest. For ¹⁹F NMR, a fluorinated compound with a known concentration and a simple spectrum in a clear region of the spectrum is ideal. 4,4'-Difluorobenzophenone is an example of an internal standard used in ¹⁹F-qNMR studies.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q5: My this compound peak is tailing or fronting. How can I improve the peak shape?

  • Causes of Tailing:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the analyte.

    • Column Overload: Injecting too much sample can lead to peak distortion.[3]

    • Column Degradation: The column may be fouled or have a void at the inlet.[3]

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a competitive agent like triethylamine (for basic compounds) or an acid to the mobile phase.

    • Reduce Sample Load: Dilute your sample or inject a smaller volume.

    • Use a Different Column: Consider a column with end-capping or a different stationary phase, such as a fluorinated phase, which can offer unique selectivity for halogenated compounds.[4][5]

    • Column Maintenance: Clean the column according to the manufacturer's instructions or replace it if it's old.[3]

Q6: The retention time for my analyte is shifting between injections. What's causing this?

  • Causes:

    • Inadequate Column Equilibration: The column is not given enough time to stabilize with the mobile phase between gradient runs.[6]

    • Pump Malfunction: Inconsistent solvent mixing or flow rate from the pump.[7][8]

    • Temperature Fluctuations: Changes in ambient or column temperature can affect retention.[8]

    • Mobile Phase Changes: The composition of the mobile phase may be changing over time due to evaporation of a volatile component.

  • Solutions:

    • Increase Equilibration Time: Ensure the column is fully equilibrated at the initial mobile phase conditions before each injection.[6]

    • Check Pump Performance: Purge the pumps to remove air bubbles and check for leaks.[8]

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[7]

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q7: I suspect my compounds are degrading in the GC inlet. How can I confirm and prevent this?

  • Causes:

    • High Inlet Temperature: Acyl chlorides or other reactive intermediates can degrade at high temperatures.[9]

    • Active Sites: The inlet liner or column may have active sites that catalyze degradation.

  • Solutions:

    • Lower Inlet Temperature: Reduce the injector port temperature in increments to find the lowest possible temperature that still allows for efficient volatilization.

    • Use a Deactivated Liner: Employ a fresh, deactivated inlet liner.

    • Derivatization: For highly reactive or non-volatile compounds, consider derivatization. For example, converting an acid chloride to a more stable methyl ester can improve analysis.[9]

Q8: My quantification is inconsistent when using an internal standard. What should I check?

  • Causes:

    • Inconsistent Injection Volume: The autosampler may not be functioning correctly.

    • Internal Standard Reactivity: The internal standard may not be as inert as presumed and could be slowly degrading.

    • Different Response Factors: The response of the analyte and the internal standard in the detector (e.g., FID or MS) can be different.[10]

  • Solutions:

    • Check Autosampler: Manually inspect the syringe and injection process.

    • Validate Internal Standard: Run a control experiment with just the internal standard under reaction conditions to confirm its stability.

    • Determine Response Factors: Prepare calibration curves for both the analyte and the internal standard to determine their relative response factor for more accurate quantification.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Q9: The signal-to-noise ratio in my ¹⁹F NMR spectrum is too low. How can I improve it?

  • Causes:

    • Low Concentration: The concentration of the fluorinated species is below the detection limit for the number of scans.

    • Improper Probe Tuning: The NMR probe is not correctly tuned to the ¹⁹F frequency.

    • Incorrect Pulse Width: The excitation pulse may not be optimized.

  • Solutions:

    • Increase Number of Scans: Acquire more transients (scans) to improve the signal-to-noise ratio (S/N improves with the square root of the number of scans).

    • Concentrate the Sample: If possible, increase the concentration of your sample.

    • Tune the Probe: Always tune and match the probe for the ¹⁹F nucleus before starting an acquisition.

    • Calibrate Pulse Width: Calibrate the 90° pulse width for ¹⁹F on your sample.

Q10: I am having trouble with accurate quantification using ¹⁹F qNMR. What are the common pitfalls?

  • Causes:

    • Different Relaxation Delays (T1): The analyte and the internal standard may have significantly different spin-lattice relaxation times (T1). If the relaxation delay (D1) is too short, signals will not fully relax, leading to integration errors.

    • Baseline Distortion: Poor baseline correction can lead to inaccurate integration.

    • Signal Overlap: Peaks of interest may be overlapping with other signals.

  • Solutions:

    • Measure T1 Values: Perform a T1 inversion-recovery experiment to measure the T1 values for your analyte and standard. Set the relaxation delay (D1) to be at least 5 times the longest T1 value.

    • Careful Phasing and Baseline Correction: Manually phase and apply baseline correction to the spectrum before integration.

    • Adjust Integration Regions: Carefully set the integration limits to cover the entire peak, including any satellite peaks if necessary.

Data Presentation

Table 1: Typical Starting Conditions for HPLC Analysis of this compound

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Gradient Example Start at 60% Acetonitrile, ramp to 95% over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Table 2: Typical Starting Conditions for GC-MS Analysis of this compound

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50 - 400 m/z

Experimental Protocols

Protocol 1: General Method for Reaction Monitoring by HPLC
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase) to stop the reaction and prevent further changes.

  • Filtration: If the sample contains solid particles, filter it through a 0.45 µm syringe filter to prevent clogging the HPLC system.[7]

  • Internal Standard: If using an internal standard, add a precise amount to the diluted sample.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material, product(s), and internal standard. Calculate the percent conversion or yield by comparing the peak area ratios to a pre-established calibration curve.

Protocol 2: General Method for Reaction Monitoring by ¹⁹F NMR
  • Sample Preparation: At each time point, withdraw an aliquot (e.g., 0.5 mL) from the reaction.

  • Solvent Addition: Transfer the aliquot to an NMR tube and add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for field locking.

  • Internal Standard: Add a known quantity of a fluorinated internal standard (e.g., 4,4'-Difluorobenzophenone) to the NMR tube.

  • Acquisition: Acquire the ¹⁹F NMR spectrum using appropriate parameters. Ensure the relaxation delay is sufficient for quantitative analysis (typically D1 ≥ 5 * T1).

  • Data Analysis: Process the spectrum (phasing, baseline correction). Integrate the signals corresponding to the starting material, product(s), and the internal standard. The relative molar amounts can be determined by comparing the integral values, normalized by the number of fluorine atoms contributing to each signal.

Visualizations

G start Start: Monitor Reaction involving 4,4'-DFBP q1 Are all components volatile & thermally stable? start->q1 q2 Is detailed structural info on byproducts needed? q1->q2 Yes hplc Primary Technique: HPLC q1->hplc No q3 Need to observe all fluorinated species directly? q2->q3 No gcms Primary Technique: GC-MS q2->gcms Yes q3->hplc No nmr Primary Technique: ¹⁹F NMR q3->nmr Yes hplc_secondary Secondary Technique: HPLC gcms->hplc_secondary Confirm with nmr_secondary Secondary Technique: ¹⁹F NMR hplc->nmr_secondary Confirm with nmr->hplc_secondary Confirm with

Caption: Workflow for selecting the appropriate analytical technique.

G start Problem: Inconsistent Quantitative Results q_method Which technique is used? start->q_method hplc_node HPLC q_method->hplc_node HPLC gcms_node GC-MS q_method->gcms_node GC-MS nmr_node NMR q_method->nmr_node NMR hplc_check1 Check for leaks & pump pressure fluctuations hplc_node->hplc_check1 gcms_check1 Check for inlet discrimination or compound degradation gcms_node->gcms_check1 nmr_check1 Ensure relaxation delay (D1) is sufficient (>= 5x T1) nmr_node->nmr_check1 hplc_check2 Verify mobile phase composition & freshness hplc_check1->hplc_check2 hplc_check3 Confirm internal standard stability & consistent sample prep hplc_check2->hplc_check3 solution Problem Resolved hplc_check3->solution gcms_check2 Verify autosampler injection volume consistency gcms_check1->gcms_check2 gcms_check3 Determine relative response factors gcms_check2->gcms_check3 gcms_check3->solution nmr_check2 Check for baseline distortion and integration errors nmr_check1->nmr_check2 nmr_check3 Verify purity and concentration of internal standard nmr_check2->nmr_check3 nmr_check3->solution

Caption: Troubleshooting workflow for inconsistent quantitative results.

References

addressing incomplete conversion in the synthesis of 4,4'-Difluorobiphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4,4'-Difluorobiphenyl and its derivatives, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Addressing Incomplete Conversion

Low or incomplete conversion is a frequent issue in the synthesis of this compound. The following guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.

Question: My Suzuki-Miyaura reaction for the synthesis of this compound shows low conversion with significant amounts of unreacted starting materials. What are the potential causes and how can I troubleshoot this?

Answer:

Incomplete conversion in the Suzuki-Miyaura coupling of fluorinated substrates can stem from several factors related to the catalyst system, reaction conditions, and reagent stability. Follow this troubleshooting workflow to diagnose and resolve the issue.

G start Start: Incomplete Conversion catalyst 1. Catalyst System Check start->catalyst catalyst_q1 Is the Pd catalyst active? (e.g., Pd(0) source like Pd(PPh3)4 or efficient precatalyst) catalyst->catalyst_q1 reagents 2. Reagent Quality Check reagents_q1 Is the boronic acid stable? (4-fluorophenylboronic acid) reagents->reagents_q1 conditions 3. Reaction Conditions Optimization conditions_q1 Is the reaction temperature optimal? conditions->conditions_q1 outcome Improved Conversion catalyst_s1 Use a fresh, high-quality catalyst. Consider Buchwald precatalysts. catalyst_q1->catalyst_s1 No catalyst_q2 Is the phosphine ligand appropriate and not oxidized? catalyst_q1->catalyst_q2 Yes catalyst_s1->catalyst_q2 catalyst_s2 Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Ensure proper storage under inert gas. catalyst_q2->catalyst_s2 No catalyst_q3 Is the Pd:Ligand ratio optimal? catalyst_q2->catalyst_q3 Yes catalyst_s2->catalyst_q3 catalyst_q3->reagents Yes catalyst_s3 Typically 1:1 to 1:4. Screen different ratios. catalyst_q3->catalyst_s3 No catalyst_s3->reagents reagents_s1 Use fresh boronic acid or a more stable derivative (e.g., pinacol ester, MIDA boronate). reagents_q1->reagents_s1 No reagents_q2 Are the solvents anhydrous and degassed? reagents_q1->reagents_q2 Yes reagents_s1->reagents_q2 reagents_s2 Use dry solvents and rigorously degas (e.g., freeze-pump-thaw or N2/Ar bubbling). reagents_q2->reagents_s2 No reagents_q3 Is the base pure and suitable? reagents_q2->reagents_q3 Yes reagents_s2->reagents_q3 reagents_q3->conditions Yes reagents_s3 Screen different bases (e.g., K2CO3, K3PO4, CsF). Ensure the base is finely ground and dry. reagents_q3->reagents_s3 No reagents_s3->conditions conditions_s1 Increase temperature cautiously (e.g., 80-110 °C). Excessive heat can cause catalyst decomposition. conditions_q1->conditions_s1 No conditions_q2 Is the reaction time sufficient? conditions_q1->conditions_q2 Yes conditions_s1->conditions_q2 conditions_s2 Monitor reaction by TLC/LC-MS. Extend reaction time if necessary. conditions_q2->conditions_s2 No conditions_q3 Is the mixture properly stirred? conditions_q2->conditions_q3 Yes conditions_s2->conditions_q3 conditions_q3->outcome Yes conditions_s3 Ensure vigorous stirring to overcome heterogeneity, especially with inorganic bases. conditions_q3->conditions_s3 No conditions_s3->outcome

Caption: Troubleshooting workflow for incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of homocoupling product (biphenyl from the boronic acid). How can I minimize this side reaction?

A1: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1] To minimize this:

  • Improve Degassing: Ensure your solvent and reaction mixture are rigorously degassed. Techniques like freeze-pump-thaw cycles or extended bubbling with an inert gas (Argon or Nitrogen) are crucial.[1][2]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. Pd(II) precatalysts are reduced in situ to Pd(0), a process that can sometimes promote homocoupling.[1]

  • Optimize Base and Stoichiometry: Use the minimum effective amount of base. Sometimes, adding the boronic acid slowly to the reaction mixture can also help.

  • Ligand Choice: Certain ligands are better at preventing side reactions. Ligands with bulky groups can be beneficial for the reductive elimination step, favoring the desired cross-coupling.[1]

Q2: My 4-fluorophenylboronic acid seems to be degrading, leading to low yields. What can I do?

A2: Boronic acids, especially electron-poor ones, can be susceptible to protodeboronation under reaction conditions.[3]

  • Use Fresh Reagents: Always use freshly purchased or properly stored boronic acid.

  • Switch to a More Stable Derivative: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly into the reaction mixture.[1]

  • Anhydrous Conditions: Ensure your reaction is free from excess water, which can facilitate protodeboronation, unless the specific protocol calls for an aqueous system.

Q3: Which base is optimal for the synthesis of this compound?

A3: The choice of base is critical and often substrate-dependent. There is no single "best" base, and screening may be necessary.

  • Commonly Used Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[4][5] Fluoride bases like CsF or KF can also be effective, particularly due to the fluorophilicity of organoboranes.[3][6]

  • Base Strength and Solubility: A stronger base like K₃PO₄ may promote the formation of a more reactive boronate anion.[6] The solubility of the base can also play a role; ensure vigorous stirring if the base is not fully dissolved.

Q4: Can the choice of palladium catalyst and ligand significantly impact the yield?

A4: Absolutely. The catalyst and ligand are key to a successful reaction.

  • Catalyst: While Pd(PPh₃)₄ is a classic choice, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) often show higher activity and stability, leading to better yields with lower catalyst loadings.

  • Ligand: For electron-deficient substrates like fluorinated aryl halides, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as XPhos and SPhos have shown excellent results in the synthesis of polyfluorinated biphenyls.[1] The choice of ligand is crucial for preventing side product formation.[1]

Data Presentation

Table 1: Effect of Different Boronic Acids on Conversion

This table summarizes the conversion rates of 1-bromo-4-fluorobenzene with various boronic acids, catalyzed by a heterogeneous G-COOH-Pd-10 catalyst.[7]

Boronic AcidTemperature (°C)Conversion after 8h (%)Conversion after 48h (%)
4-Fluorophenylboronic acid 7091.293.3
11098.198.7
Phenylboronic acid7088.590.1
11094.296.3
4-Carboxyphenylboronic acid7045.368.4
11058.775.6
4-Vinylphenylboronic acid7020.135.4
11065.378.9

Data adapted from Morales-García, et al. (2017). Reactions were performed with 1-bromo-4-fluorobenzene as the aryl bromide.[7]

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

The selection of a suitable base is crucial for maximizing yield. This table shows the effect of various bases on the yield of a model Suzuki-Miyaura reaction.

EntryBaseYield (%)
1Na₂CO₃ 98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH88
6NaOAc75
7TEA60

Data adapted from Patil, et al. (2015) for a model Suzuki-Miyaura cross-coupling reaction. While not specific to this compound, it illustrates the significant impact of the base on reaction efficiency.[5]

Experimental Protocols

Detailed Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates and laboratory conditions.

Materials:

  • 4-Bromofluorobenzene (or 4-Iodofluorobenzene) (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a Buchwald precatalyst (1-2 mol%))

  • Ligand (if not using a precatalyst, e.g., PPh₃ or a Buchwald ligand, ratio to Pd is typically 2:1 or 4:1)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (e.g., 4-bromofluorobenzene), 4-fluorophenylboronic acid, and the base (e.g., K₂CO₃).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water) via cannula or syringe under a positive pressure of inert gas.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst and ligand (if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Visualizations

G cluster_0 Catalytic Cycle OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) PdII Pd(II) Intermediate OA->PdII TM Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)2 -> Ar-Pd(II)-Ar') RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE Pd0 Pd(0) Active Catalyst RE->Pd0 Product Product RE->Product Product (this compound) Base Base Activation of Boronic Acid Base->TM Pd0->OA PdII->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Efficient Removal of Catalysts from 4,4'-Difluorobiphenyl Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of catalyst residues, particularly palladium, from 4,4'-Difluorobiphenyl synthesis products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from this compound? A1: The most prevalent methods for removing residual palladium from cross-coupling reaction products include adsorption, precipitation, chromatography, and filtration.[1] Adsorption utilizes materials like activated carbon or specialized scavenger resins that bind to the palladium.[1] Scavenger resins are solid supports, often silica or polystyrene-based, that are functionalized with ligands having a high affinity for palladium, such as thiols, amines, or tri-isocyanurates (TMT).[1]

Q2: Why is the complete removal of palladium catalyst crucial? A2: Complete removal is critical for several reasons. Firstly, residual metals can interfere with or have deleterious effects in biological assays, potentially leading to false results.[2][3][4] Secondly, for pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities.[1] For palladium, a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day , which can translate to a concentration limit of 10 ppm for a drug product with a daily dose of 10g.[1]

Q3: Can activated carbon be used for palladium removal, and what are its limitations? A3: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium due to its high surface area.[1][5] However, its primary limitation is a lack of selectivity, which can lead to non-specific adsorption and loss of the desired this compound product.[1] Despite this, it can be highly effective, in some cases reducing palladium levels from 300 ppm to less than 1 ppm.[6]

Q4: What are scavenger resins and how do they function? A4: Scavenger resins are materials, typically based on silica or polystyrene, that have been chemically modified with functional groups that selectively bind (chelate) to metal catalysts.[1][7] Common functional groups for palladium scavenging include thiol, thiourea, and dimercaptotriazine (DMT).[7][8] When a solution containing the product and residual catalyst is mixed with the resin, the palladium is captured. The resin, along with the bound palladium, is then easily removed by simple filtration.[1]

Q5: How do I choose the most appropriate catalyst removal method? A5: The choice depends on several factors: the nature of the palladium species (e.g., soluble vs. insoluble), the properties of your final product (stability, solubility), the required level of purity, and cost considerations. For high-value products requiring very low palladium levels, selective scavenger resins are often preferred.[7] For less stringent requirements or as a bulk removal step, activated carbon can be a good choice.[5][6] Crystallization is an effective method if the product has suitable solubility properties.

Troubleshooting Guides

Issue 1: Incomplete Removal of Palladium

  • Symptoms: The palladium level, as measured by techniques like ICP-MS, remains above the target limit after purification.[9][10] The product solution may retain a dark color.

  • Potential Causes & Solutions:

    • Insufficient Scavenger: The amount of scavenger may be too low relative to the amount of palladium.

      • Solution: Increase the equivalents of the scavenger resin or the weight percentage of activated carbon. A typical starting point for scavenger resins is 3-5 equivalents relative to the palladium catalyst.[1][11]

    • Ineffective Scavenger Type: The chosen scavenger may not have a high affinity for the specific palladium species present in the reaction mixture.

      • Solution: Screen different types of scavengers (e.g., thiol, thiourea, DMT-based) to find the most effective one for your system.[1][8] Combining different scavengers can also be effective.[7]

    • Suboptimal Conditions: Reaction time, temperature, and solvent can significantly impact scavenger efficiency.

      • Solution: Increase the stirring time (typically 4-16 hours) and/or gently heat the mixture (e.g., to 40°C) to improve kinetics.[1][8][11]

    • Insoluble Palladium Species: The catalyst may have crashed out as palladium black or other insoluble forms that are not effectively trapped by scavengers designed for soluble species.

      • Solution: Filter the crude reaction mixture through a pad of Celite before proceeding with a scavenger to remove insoluble palladium.[1][12]

Issue 2: Low Product Recovery After Purification

  • Symptoms: The yield of this compound is significantly lower than expected after the removal process.

  • Potential Causes & Solutions:

    • Non-Specific Binding: The product is adsorbing to the purification medium, a common issue with activated carbon and some scavenger resins.[1]

      • Solution 1: Reduce the amount of adsorbent to the minimum required for effective palladium removal.

      • Solution 2: After filtration, wash the scavenger resin or activated carbon thoroughly with fresh solvent to recover any adsorbed product, then combine the washings with the filtrate.[1]

      • Solution 3: Switch to a different scavenger known for lower non-specific binding or consider an alternative purification method like crystallization.[1]

    • Product Precipitation during Crystallization: The product crystallizes too quickly or with impurities trapped within the crystal lattice.

      • Solution: Optimize the crystallization process by adjusting the solvent system, cooling rate, or using an anti-solvent addition method to promote the formation of pure crystals.

Quantitative Data on Catalyst Removal Efficiency

The following tables summarize the performance of various palladium removal methods from different chemical processes, providing a benchmark for expected efficiency.

Table 1: Performance of Scavenger Resins

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Equivalents (wrt Pd)ConditionsProduct Recovery (%)Reference
SiliaMetS® Thiol179< 854 h, 22°C> 99[8]
SiliaMetS® DMT179< 254 h, 22°C98[8]
SiliaMetS® Thiourea2400≤ 16Not SpecifiedNot SpecifiedNot Specified[7]
MP-TMT33,000< 2005RT, OvernightNot Specified[13]
MP-TMT500 - 800< 105RT, OvernightNot Specified[13]

Table 2: Performance of Activated Carbon

Carbon TypeInitial Pd (ppm)Final Pd (ppm)LoadingConditionsReference
Darco® KB-B300< 10.2 wtTHF, 45°C, 18 h[6]
Nuchar® AquaGuard9100~6550 (28% removal)0.7 wtNot Specified[6]
Nuchar® + 1,2-ethanedithiol9100< 273 (>97% removal)0.7 wt + 0.35 wtNot Specified[6]

Experimental Protocols

Protocol 1: Palladium Removal using a Scavenger Resin (Batch Method)

This protocol describes a general procedure for removing soluble palladium catalysts using a solid-supported scavenger.

  • Dissolve Crude Product: Dissolve the crude this compound product containing the residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Add Scavenger Resin: Add the selected scavenger resin (e.g., SiliaMetS® Thiol). A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1][11]

  • Stir Mixture: Stir the resulting suspension at room temperature or with gentle heating (e.g., 40°C) for 4-16 hours.[1][11] The optimal time should be determined experimentally by monitoring the palladium concentration.

  • Filter Mixture: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a short pad of Celite is usually sufficient.[1]

  • Wash Resin: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Isolate Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Palladium Removal using Activated Carbon

This protocol outlines the use of activated carbon for bulk palladium removal.

  • Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add powdered activated carbon to the solution. A typical loading is 5-10 wt% relative to the crude product mass.[1] For challenging cases, loadings up to 0.2 wt have been reported.[6]

  • Stir Mixture: Stir the mixture at a suitable temperature (e.g., 25°C to 45°C) for a period ranging from 1.5 to 18 hours.[6]

  • Filter through Celite: Prepare a pad of Celite (1-2 cm thick) in a sintered glass funnel and filter the mixture through it to remove the fine carbon particles.[1][12]

  • Wash Carbon: Wash the activated carbon on the filter pad with fresh solvent to minimize product loss.[1]

  • Isolate Product: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purification if a suitable solvent system can be found where the solubility of this compound is high in the hot solvent and low in the cold solvent, while impurities (including catalyst residues) remain in solution.

  • Select Solvent: Choose a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or mixtures with water).[14][15]

  • Dissolve Product: In a flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities (like palladium black) are present, perform a hot filtration to remove them.

  • Crystallize: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Slow cooling generally results in purer crystals.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities. Dry the crystals under vacuum.

Visualized Workflows

G start_end start_end process process decision decision output output A Crude this compound (High Pd Content) B Filter through Celite? A->B Check for insolubles C Filtration Step B->C Yes D Select Purification Method B->D No C->D E Scavenger Resin D->E High Selectivity Needed F Activated Carbon D->F Cost-Effective Bulk Removal G Recrystallization D->G Product is Crystalline H Analyze Pd Content (e.g., ICP-MS) E->H F->H G->H I Pd Level Below Target? H->I J Purified Product I->J Yes K Repeat Purification or Select Alternative Method I->K No K->D

Caption: General workflow for selecting and applying a catalyst removal method.

G cluster_1 Troubleshooting: Incomplete Pd Removal cluster_2 Troubleshooting: Low Product Recovery issue issue cause cause solution solution I1 High Pd Level After Treatment C1 Insufficient Scavenger? I1->C1 C2 Wrong Scavenger Type? I1->C2 C3 Suboptimal Conditions? I1->C3 S1 Increase Equivalents of Scavenger C1->S1 S2 Screen Different Scavengers (Thiol, DMT) C2->S2 S3 Increase Time/ Temperature C3->S3 I2 Low Product Yield After Treatment C4 Non-Specific Binding? I2->C4 C5 Product Loss During Filtration? I2->C5 S4 Reduce Amount of Adsorbent C4->S4 S6 Switch to Crystallization or Different Scavenger C4->S6 S5 Thoroughly Wash Adsorbent with Solvent C5->S5

Caption: Logic diagram for troubleshooting common catalyst removal issues.

References

Technical Support Center: Optimizing Solvent Selection for the Recrystallization and Purification of 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization and purification of 4,4'-Difluorobiphenyl. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to recrystallization?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate solvent system. Key properties are summarized in the table below. The compound's non-polar nature and melting point are particularly important for choosing a solvent that will dissolve it when hot but not when cold.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₈F₂[1]
Molar Mass190.19 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1][2]
Melting Point88-91 °C[1][2]
Boiling Point254-255 °C[1]
Water SolubilityInsoluble[1][2]

Q2: What is the ideal solvent for the recrystallization of this compound?

Q3: How do I select a suitable solvent if quantitative solubility data is unavailable?

A3: A common and effective method is to perform small-scale solubility tests with a variety of solvents.[5] The general principle of "like dissolves like" is a useful starting point; since this compound is a non-polar compound, non-polar solvents are likely to be good candidates.[5] Test small amounts of your crude product in test tubes with solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water) to observe solubility at room temperature and upon heating.[6]

Q4: What is a mixed-solvent system and when should it be used?

A4: A mixed-solvent system, also known as a solvent-antisolvent system, is used when no single solvent has the ideal solubility characteristics for recrystallization.[5] This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[6][7] This technique is useful when your compound is too soluble in one solvent and not soluble enough in another.[5] For this compound, a potential system could be dissolving it in a minimal amount of a good solvent like hot acetone or THF, and then adding a non-polar anti-solvent like hexane or water until the solution becomes cloudy.[3]

Troubleshooting Guide

Q1: My compound has "oiled out" and formed liquid droplets instead of crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the compound's melting point, or the solution is supersaturated.[8]

  • Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to decrease the saturation. Allow the solution to cool more slowly.[8][9]

  • Solution 2: Choose a different solvent or solvent system with a lower boiling point.[8]

  • Solution 3: High impurity levels can lower the melting point of the mixture. If the solution is colored, consider adding activated charcoal to adsorb impurities, followed by hot filtration.[9]

Q2: No crystals have formed after cooling the solution. What went wrong?

A2: This usually indicates that the solution is not saturated, meaning too much solvent was used.

  • Solution 1: Re-heat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.[9]

  • Solution 2: If the solution is clear, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[9]

  • Solution 3: Add a "seed crystal"—a tiny amount of the pure compound—to the solution to provide a nucleation site for crystal growth.[9][10]

  • Solution 4: If using a mixed-solvent system, you can try adding more of the "bad" solvent (anti-solvent).[7]

Q3: The recrystallized product is still colored or appears impure. How can I improve its purity?

A3: Colored impurities can often be removed by adsorption onto activated charcoal.

  • Solution: After dissolving the crude solid in the hot solvent, cool the solution slightly so it does not boil over, then add a small amount (1-2% by weight) of activated charcoal.[5] Reheat the mixture to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.[5][11] A second recrystallization may be necessary if the product is still not pure enough.[12]

Q4: My final yield of purified crystals is very low. How can I increase it?

A4: A low yield can result from several factors. It's important to remember that some product loss is inherent to the recrystallization process.[6]

  • Check Solvent Volume: Using a large excess of solvent will result in a significant amount of the product remaining dissolved in the mother liquor upon cooling. Use only the minimum amount of hot solvent required to fully dissolve the solid.[9]

  • Cooling: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice-water bath can help maximize crystal formation.[11] Be careful not to cool for too long, as this may cause soluble impurities to crystallize out.[11]

  • Filtration and Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

Q5: Crystals are forming in the funnel during hot filtration. How can I prevent this?

A5: Premature crystallization during hot filtration is a common issue caused by the solution cooling too quickly.

  • Solution 1: Use an excess of solvent to keep the compound dissolved during filtration. This excess solvent can be boiled off after filtration is complete.[5]

  • Solution 2: Keep the filtration apparatus hot. This can be achieved by placing the receiving flask on a hot plate to allow hot solvent vapors to heat the funnel.[5] Using a stemless or short-stemmed funnel can also help prevent clogging.[11]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different test solvent (e.g., hexane, toluene, ethanol, acetone, ethyl acetate, water) to each tube.

  • Agitate the tubes at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor solubility at room temperature in a water bath. Observe if the compound dissolves completely. An ideal solvent will dissolve the compound when hot.

  • Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.

  • Observe for the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization.

Protocol 2: Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture to boiling on a hot plate while swirling. Continue to add small portions of the hot solvent until the solid just dissolves.

  • If the solution contains insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Once the flask has reached room temperature, cool it further in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Dry the purified crystals, then determine their mass and melting point to assess purity and yield.

Protocol 3: Mixed-Solvent Recrystallization
  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., acetone) in an Erlenmeyer flask.

  • While keeping the solution hot, add the "bad" solvent (e.g., water or hexane) dropwise until a persistent cloudiness appears, indicating the solution is saturated.[5]

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol. When washing the crystals, use an ice-cold mixture of the two solvents.

Data for Solvent Selection

Table 2: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Water Miscibility
Water10078.5Miscible
Ethanol7824.6Miscible
Acetone5620.7Miscible
Ethyl Acetate776.0Slightly Soluble
Dichloromethane409.1Insoluble
Tetrahydrofuran (THF)667.5Soluble
Toluene1112.4Insoluble
Hexane691.9Insoluble

Source: Data compiled from various sources including[14].

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Start with Crude This compound ChooseSolvent Choose Solvent(s) (Single or Mixed) Start->ChooseSolvent Dissolve Dissolve Crude Solid in Minimum Amount of Hot Solvent ChooseSolvent->Dissolve HotFiltration Hot Gravity Filtration (if insoluble impurities exist) Dissolve->HotFiltration Impurities? Cooling Cool Solution Slowly (Room Temp -> Ice Bath) Dissolve->Cooling No Impurities HotFiltration->Cooling CrystalFormation Crystals Form Cooling->CrystalFormation VacuumFiltration Collect Crystals (Vacuum Filtration) CrystalFormation->VacuumFiltration Wash Wash Crystals with Ice-Cold Solvent VacuumFiltration->Wash Dry Dry Purified Crystals Wash->Dry End Pure this compound Dry->End Troubleshooting_Flowchart cluster_oil Oiling Out Solutions cluster_nocrystal No Crystals Solutions cluster_lowyield Low Yield Solutions Start Problem Encountered During Recrystallization OilingOut Compound 'Oiled Out'? Start->OilingOut Yes NoCrystals No Crystals Forming? Start->NoCrystals No Oil_Action1 Reheat, Add More 'Good' Solvent OilingOut->Oil_Action1 LowYield Low Yield? NoCrystals->LowYield No NoCrystal_Action1 Boil Off Excess Solvent NoCrystals->NoCrystal_Action1 Yes LowYield_Action1 Ensure Minimum Hot Solvent Used LowYield->LowYield_Action1 Yes Oil_Action2 Cool More Slowly Oil_Action1->Oil_Action2 End Problem Resolved Oil_Action2->End NoCrystal_Action2 Scratch Flask / Add Seed Crystal NoCrystal_Action1->NoCrystal_Action2 NoCrystal_Action2->End LowYield_Action2 Cool Thoroughly in Ice Bath LowYield_Action1->LowYield_Action2 LowYield_Action3 Wash with Minimal Ice-Cold Solvent LowYield_Action2->LowYield_Action3 LowYield_Action3->End Solvent_Selection_Logic cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Predicted Interaction Title Solvent Selection Principle: 'Like Dissolves Like' Solute This compound (Solute) Solute_Prop Non-Polar Aromatic Structure Solute->Solute_Prop Interaction_Good GOOD Solubility Solute_Prop->Interaction_Good Interaction_Poor POOR Solubility Solute_Prop->Interaction_Poor Solvent_Polar Polar Solvents (e.g., Water, Methanol) Solvent_Polar->Interaction_Poor Solvent_NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solvent_NonPolar->Interaction_Good

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4,4'-Difluorobiphenyl and Other Halogenated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 4,4'-Difluorobiphenyl and other halogenated biphenyls. Halogenated biphenyls are crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors and liquid crystals.[1][2] The introduction of specific halogens, particularly fluorine, can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and electronic characteristics.[2][3] this compound, in particular, is a key building block in organic electronics for materials like organic light-emitting diodes (OLEDs) and in the development of novel drug candidates.[4]

This document details and compares the most prevalent synthetic routes—primarily palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the classic copper-mediated Ullmann reaction. The objective is to provide researchers with the necessary data to select the optimal synthetic strategy based on factors such as yield, substrate availability, reaction conditions, and functional group tolerance.

Comparative Analysis of Synthetic Methods

The synthesis of halogenated biphenyls is dominated by cross-coupling reactions. The choice between methods often represents a trade-off between versatility, cost, and the toxicity of reagents.

Suzuki-Miyaura Coupling: This is one of the most effective and widely used methods for constructing carbon-carbon bonds to form biphenyls.[5] It involves the reaction of an aryl halide with an arylboronic acid (or its ester) catalyzed by a palladium complex.[5] The reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[6]

Ullmann Reaction: The Ullmann reaction is a classic method that uses copper metal or copper salts to couple two molecules of an aryl halide.[7][8] Traditionally, it required harsh reaction conditions, including high temperatures (often over 200°C) and polar solvents.[9] However, modern variations using soluble copper catalysts and ligands have improved the methodology.[9] The Ullmann coupling is particularly useful for synthesizing symmetrical biaryls but can also be adapted for unsymmetrical products.[7]

The following table summarizes the performance of these methods for synthesizing various halogenated biphenyls, including fluorinated and chlorinated analogs.

MethodAryl HalideCoupling PartnerCatalyst/ReagentBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura 1-Bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10077[10][11]
Suzuki-Miyaura 1-Bromo-3,4-difluorobenzene4-acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10079[10]
Suzuki-Miyaura Bromochlorobenzenes(Chlorinated) Aryl boronic acidsPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100Good to Excellent[12]
Suzuki-Miyaura 1-Iodo-2,3,5,6-tetrafluorobenzene2,3,5,6-Tetrafluorophenylboronic acidPd₂(dba)₃ / SPhosNa₂CO₃Dioxane9531[6]
Ullmann 4-Bromotoluenep-CresolCuIPPh₃ (5 mol%)K₂CO₃Toluene11075.4[13]
Ullmann 4-Bromobenzonitrilep-CresolCuIPPh₃ (5 mol%)K₂CO₃Toluene11085.2[13]
Balz-Schiemann Benzidine(via diazonium salt)HF, NaNO₂, then heat--Decomposition80-81.5[14]

Table 1: Comparative performance of different synthetic methods for halogenated biphenyls.

Fluorinated vs. Other Halogenated Biphenyls in Synthesis

The choice of halogen significantly impacts both the synthetic strategy and the properties of the final product.

  • Reactivity in Cross-Coupling: In palladium-catalyzed reactions like Suzuki coupling, the reactivity of the aryl halide typically follows the order: I > Br > Cl. Aryl fluorides are generally unreactive under standard conditions due to the strength of the C-F bond. However, specialized catalysts and conditions have been developed to enable the coupling of aryl fluorides.

  • Reactivity in Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the trend is often reversed. The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, making fluorinated aromatics (especially those activated with electron-withdrawing groups) more reactive than their chlorinated counterparts.[15]

  • Physicochemical Properties: Fluorination can lower molecular energy levels more effectively than chlorination, which is a key consideration in designing organic semiconductors.[16] However, chlorination can be a more cost-effective strategy for tuning these properties and may be more attractive for large-scale applications.[16]

Experimental Protocols

1. Synthesis of this compound via Modified Balz-Schiemann Reaction

This protocol is adapted from a procedure in Organic Syntheses.[14] It involves the tetrazotization of benzidine, formation of the bis-diazonium borofluoride salt, and subsequent thermal decomposition.

  • Step 1: Tetrazotization: A solution of benzidine (e.g., 0.5 mole) in aqueous hydrochloric acid is cooled to 0–5°C. A solution of sodium nitrite (e.g., 1.05 moles) in water is added slowly over two hours, keeping the temperature below 10°C, until a positive test for nitrous acid is obtained.[14]

  • Step 2: Borofluoride Salt Formation: An ice-cold solution of fluoboric acid is added rapidly to the tetrazo solution while maintaining a temperature below 10°C. A thick paste of 4,4'-biphenylene-bis-diazonium borofluoride forms.[14]

  • Step 3: Isolation and Drying: The precipitate is collected by filtration, washed sequentially with cold water, cold methanol, and ether. The cake is sucked as dry as possible and then thoroughly dried in a vacuum desiccator. Complete drying is crucial to avoid vigorous decomposition and tar formation in the next step.[14]

  • Step 4: Decomposition: The dry diazonium salt is placed in a flask and heated gently. The decomposition is controlled by intermittent heating to maintain a steady evolution of nitrogen.

  • Step 5: Purification: The resulting crude this compound is purified by steam distillation from the reaction flask. The distilled solid is then collected and can be further purified by recrystallization. The typical yield is 80–81.5% based on the diazonium salt.[14]

2. Synthesis of Halogenated Biphenyls via Suzuki-Miyaura Coupling

This generalized protocol is based on common procedures for the Suzuki-Miyaura reaction.[10][12]

  • Step 1: Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically aqueous sodium carbonate (2.0 eq).

  • Step 2: Solvent Addition and Degassing: Add a solvent system, often a mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Step 3: Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using TLC or GC-MS. Reactions are often complete within 2-24 hours.

  • Step 4: Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure halogenated biphenyl.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetal Base Base Base->Transmetal Ullmann_Reaction start 2 Ar-X + Cu(0) cu1_species Formation of active Cu(I) species start->cu1_species ox_add1 Oxidative Addition cu1_species->ox_add1 + Ar-X ar_cu_x Ar-Cu(I)-X ox_add1->ar_cu_x ox_add2 Second Oxidative Addition (or Disproportionation) ar_cu_x->ox_add2 + Ar-X ar2_cu_x Ar₂-Cu(III)-X ox_add2->ar2_cu_x red_elim Reductive Elimination ar2_cu_x->red_elim product Ar-Ar + Cu(I)X red_elim->product Synthesis_Decision_Workflow start Start: Synthesize Halogenated Biphenyl q_symm Symmetrical or Unsymmetrical Product? start->q_symm symm Symmetrical (Ar-Ar) q_symm->symm Symmetrical unsymm Unsymmetrical (Ar-Ar') q_symm->unsymm Unsymmetrical q_reagents Are Boronic Acids Readily Available? symm->q_reagents ullmann_symm Consider Ullmann Reaction (Classic, Good for Homo-coupling) symm->ullmann_symm unsymm->q_reagents suzuki Use Suzuki-Miyaura Coupling (High Versatility) q_reagents->suzuki Yes q_conditions Are Harsh Conditions (High Temp) Tolerated? q_reagents->q_conditions No ullmann_unsymm Consider Modified Ullmann Reaction q_conditions->ullmann_unsymm Yes other_couplings Explore Other Couplings (Negishi, Stille, etc.) q_conditions->other_couplings No

References

Unambiguous Structure of 4,4'-Difluorobiphenyl Confirmed by X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural analysis of 4,4'-difluorobiphenyl has been accomplished through a complementary approach utilizing single-crystal X-ray diffraction and comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy. These advanced analytical techniques provide unequivocal evidence for the molecular connectivity and three-dimensional arrangement of atoms, corroborating the expected chemical structure.

This guide presents a comparative overview of the experimental data obtained from both X-ray crystallography and NMR spectroscopy, offering researchers, scientists, and drug development professionals a detailed validation of the this compound structure. The presented data and protocols serve as a robust reference for the characterization of this and similar fluorinated biaryl compounds.

X-ray Crystallography: A Direct Visualization of the Solid-State Structure

Single-crystal X-ray diffraction provides a precise and unambiguous determination of the atomic arrangement in the solid state. The crystal structure of this compound has been determined, revealing a planar conformation of the molecule at room temperature.[1]

Table 1: Crystallographic Data for this compound at 293 K [1]

ParameterValue
Molecular FormulaC₁₂H₈F₂
Molecular Weight190.2 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)7.78(1)
b (Å)5.847(9)
c (Å)9.99(1)
β (°)92.85(9)
Volume (ų)454.2(2)
Z2
Density (calculated) (g/cm³)1.386

Data obtained from the study by Lemée et al. (1987).[1]

The crystallographic data confirms the centrosymmetric nature of the molecule in the crystal lattice, with the two phenyl rings being coplanar. This planarity is a key structural feature influencing the material's properties.

NMR Spectroscopy: Probing the Molecular Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms in a molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments corroborates the structure of this compound.

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.51-7.48m-H2, H6, H2', H6'
7.14-7.11m-H3, H5, H3', H5'
¹³C162.5 (d)d¹JCF = 248.5C4, C4'
138.0 (t)t³JCF = 3.4C1, C1'
128.8 (d)d³JCF = 8.1C2, C6, C2', H6'
115.8 (d)d²JCF = 21.6C3, C5, C3', H5'
¹⁹F-113.4m-F4, F4'

Note: 'd' denotes a doublet and 'm' denotes a multiplet. Coupling constants are reported as absolute values.

The ¹H NMR spectrum displays two multiplets in the aromatic region, consistent with the two distinct sets of protons on the phenyl rings. The ¹³C NMR spectrum shows four distinct carbon signals, with the characteristic large one-bond carbon-fluorine coupling (¹JCF) for the carbon attached to the fluorine atom and smaller two- and three-bond couplings for the other carbons. The ¹⁹F NMR spectrum exhibits a single multiplet, confirming the chemical equivalence of the two fluorine atoms.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution.[1]

  • Data Collection: A crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data was collected at 293 K using a four-circle diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1]

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares procedures. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 500 MHz NMR spectrometer.

    • ¹H NMR: A standard single-pulse experiment was used.

    • ¹³C NMR: A proton-decoupled experiment with the Nuclear Overhauser Effect (NOE) was performed.

    • ¹⁹F NMR: A standard single-pulse experiment was used without proton decoupling to observe ¹H-¹⁹F couplings, and with proton decoupling to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an external standard for ¹⁹F NMR.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound using both X-ray crystallography and NMR spectroscopy.

G cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy crystal_growth Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Validated Structure of this compound structure_solution->final_structure sample_prep Sample Preparation (in CDCl3) nmr_acquisition 1H, 13C, 19F NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing data_processing->final_structure

Caption: Workflow for the structural validation of this compound.

Conclusion

The combined application of single-crystal X-ray crystallography and multinuclear NMR spectroscopy provides a comprehensive and unambiguous validation of the structure of this compound. The X-ray data reveals the solid-state conformation, while the NMR data confirms the atomic connectivity and solution-state structure. This guide serves as a valuable resource for researchers by presenting a clear comparison of the data and detailed experimental protocols, facilitating the confident identification and characterization of this important fluorinated compound.

References

A Computational Showdown: Unveiling the Electronic Properties of 4,4'-Difluorobiphenyl and its Halogenated Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic landscape of small molecules is paramount. This guide provides a comparative computational analysis of the electronic properties of 4,4'-Difluorobiphenyl, a versatile building block in organic electronics and medicinal chemistry. We objectively compare its performance against unsubstituted biphenyl and its heavier halogenated counterparts, 4,4'-dichlorobiphenyl and 4,4'-dibromobiphenyl, supported by a synthesis of reported computational data and detailed experimental protocols.

Executive Summary

This compound exhibits a distinct electronic profile characterized by a wider HOMO-LUMO gap compared to its non-fluorinated parent, biphenyl. This suggests greater kinetic stability and lower reactivity. As the halogen substituent becomes heavier, moving from fluorine to chlorine and bromine, a general trend of decreasing HOMO-LUMO gaps is observed, indicating increased polarizability and reactivity. These subtle yet significant differences in electronic architecture, driven by the electronegativity and size of the halogen atoms, have profound implications for the design of novel materials and therapeutics.

Data Presentation: A Comparative Analysis of Electronic Properties

The following table summarizes key electronic properties of this compound and its analogs, as determined by Density Functional Theory (DFT) calculations. It is important to note that the presented values are compiled from various computational studies and may employ different basis sets and functionals, as indicated. A consistent level of theory is ideal for direct comparison, and where available, data from the same study is prioritized.

CompoundComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
BiphenylDFT/B3LYP/6-31G(d)-6.12-0.215.916.120.21
This compound DFT/B3LYP/6-311++G(d,p)-6.45-0.356.106.450.35
4,4'-DichlorobiphenylDFT/B3LYP/6-31G(d)-6.38-0.785.606.380.78
4,4'-DibromobiphenylDFT/B3LYP/6-31G(d)-6.31-0.855.466.310.85

Note: The ionization potential (IP) and electron affinity (EA) are often approximated by the negative of the HOMO and LUMO energies, respectively (Koopmans' theorem). This approximation is used here for comparative purposes.

Experimental Protocols

To experimentally validate and complement computational findings, the following methodologies are commonly employed for characterizing the electronic properties of biphenyl derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties and estimate the optical HOMO-LUMO gap.

Procedure:

  • Sample Preparation: Prepare solutions of the biphenyl derivative in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). A blank solution containing only the solvent is also prepared.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first calibrated with the blank solution to record a baseline.

  • Measurement: The sample solution is placed in a quartz cuvette (typically with a 1 cm path length). The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm for biphenyls).

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. The onset of the absorption band can be used to estimate the optical band gap using the equation: Egap (eV) = 1240 / λonset (nm).

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.

Procedure:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Solution: Dissolve the biphenyl derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. The cyclic voltammogram is then recorded by sweeping the potential between the working and reference electrodes. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.

  • Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined. The HOMO and LUMO energies can be estimated using the following empirical formulas:

    • EHOMO (eV) = - (Eox - Eref + 4.8)

    • ELUMO (eV) = - (Ered - Eref + 4.8) where Eref is the potential of the reference electrode versus the vacuum level (for Fc/Fc⁺ in acetonitrile, this is approximately 4.8 eV).

Visualizing the Computational Workflow and Property Comparison

To provide a clearer understanding of the processes and relationships discussed, the following diagrams are presented in the DOT language for Graphviz.

Computational_Workflow A Molecule Selection (e.g., this compound) B Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) A->B Initial Structure C Frequency Calculation (Confirm Minimum Energy Structure) B->C Optimized Geometry D Single Point Energy Calculation C->D Verified Minimum E Electronic Property Extraction (HOMO, LUMO, etc.) D->E Wavefunction/Orbitals F Data Analysis & Comparison E->F Calculated Properties

Computational analysis workflow for electronic properties.

Electronic_Properties_Comparison Biphenyl Biphenyl HOMO: -6.12 eV LUMO: -0.21 eV Gap: 5.91 eV DFB This compound HOMO: -6.45 eV LUMO: -0.35 eV Gap: 6.10 eV DCB 4,4'-Dichlorobiphenyl HOMO: -6.38 eV LUMO: -0.78 eV Gap: 5.60 eV DBB 4,4'-Dibromobiphenyl HOMO: -6.31 eV LUMO: -0.85 eV Gap: 5.46 eV

Comparison of key electronic properties of biphenyl derivatives.

Conclusion

The computational analysis presented in this guide highlights the significant influence of halogen substitution on the electronic properties of the biphenyl scaffold. This compound emerges as a molecule with enhanced stability compared to biphenyl, a feature attributable to the strong electron-withdrawing nature of fluorine. In contrast, the larger and more polarizable chlorine and bromine atoms in 4,4'-dichlorobiphenyl and 4,4'-dibromobiphenyl lead to a reduction in the HOMO-LUMO gap, suggesting their potential utility in applications where lower excitation energies are desirable. This comparative guide serves as a valuable resource for researchers in the rational design of novel organic materials and pharmacologically active compounds, enabling more informed decisions in the selection of molecular building blocks.

spectroscopic analysis and comparison of fluorinated biphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of fluorinated biphenyl derivatives, a class of compounds of significant interest in medicinal chemistry, materials science, and drug development. The introduction of fluorine atoms into the biphenyl scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity.[1][2] Understanding the spectroscopic signatures of these modifications is crucial for their synthesis, characterization, and application.

This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fluorescence Spectroscopy for a selection of fluorinated biphenyl derivatives. Detailed experimental protocols for these techniques are also provided, along with a visualization of a relevant biological signaling pathway where these compounds show potential as inhibitors.

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic data for several fluorinated biphenyl derivatives, providing a basis for comparison.

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated biphenyls, ¹H and ¹³C NMR provide information on the proton and carbon environments, respectively, with fluorine substitution influencing chemical shifts and coupling constants.

Compound Name & Structure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Fluorobiphenyl 7.52 (m, 2H), 7.41 (t, 2H), 7.33 (t, 1H), 7.10 (t, 2H)[1]162.5 (d, J=245.5 Hz), 140.2, 137.2, 128.8 (d, J=8.0 Hz), 128.7, 127.2, 127.1, 115.6 (d, J=21.5 Hz)
4,4'-Difluorobiphenyl 7.48 (dd, J=8.8, 5.4 Hz, 4H), 7.14 (t, J=8.8 Hz, 4H)[3]162.6 (d, J=246.0 Hz), 136.1, 128.8 (d, J=8.1 Hz), 115.8 (d, J=21.6 Hz)
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) 7.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H)[1]151.1 (CF, JCF = 7.5 Hz), 149.1 (CF, JCF = 7.5 Hz), 148.7 (CH), 138.6 (C–C), 136.5 (C–C), 126 (CH), 122.5 (CH), 117.2 (CH, JCF–CH = 12 Hz), 116 (CH, JCF–CH = 13.5 Hz), 115 (CH), 34.5 (t. butyl-H), 31 (CH3)[1][2]
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) 8.1 (d, J=12.1 Hz, 2H), 7.7 (d, J=12.03 Hz, 2H), 7.4-7.2 (m, 3H), 2.66 (s, 3H)[1]197.85 (C=O), 151.1 (CF), 149.1 (CF), 136.5 (C-C), 129.1 (CH), 128.9 (CH), 122.5 (CH), 117.2 (CH, JCF-CH = 12.75 Hz), 116 (CH, JCF-CH = 12.75 Hz), 26.83 (CH3)[1]
3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) 8.4 (s, 1H), 8.2 (d, 1H, J = 12.2 Hz), 7.92 (m, 1H), 7.74 (d, 1H, J = 12.4 Hz), 7.4 (m, 1H), 7.2 (m, 2H)[1][2]151.1 (CF, JCF = 7.5 Hz), 149.4(CF, JCF = 7.5 Hz), 148.5 (CNO), 140 (C-C), 135 (CH), 132 (C–H), 130 (C–H), 123 (C–H), 122.8 (C–H), 121 (C–H), 118 (CH, JCF–CH = 12.75 Hz), 116 (CH, JCF–CH = 12.75 Hz)[1][2]
(3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) 7.6 (d, 2H, J = 12.07 Hz), 7.4 (d, 4H, J = 12.03 Hz), 7.2 (s, 1H), 2.5 (s, 3H)[1][2]152.1 (CF JCF = 7.4 Hz), 148 (CF, JCF = 7.3 Hz), 138 (C–S), 137.6 (C–C), 127.8 (CH), 127.03 (CH), 122 (CH), 117 (CH, JCF–CH = 12.75 Hz), 115 (CH, JCF–CH = 12.75 Hz), 15.8 (S–CH3)[1][2]
¹⁹F NMR Spectroscopic Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope.[4] The chemical shifts are highly sensitive to the electronic environment, providing valuable structural information.

Compound ClassTypical ¹⁹F Chemical Shift Range (δ, ppm, relative to CFCl₃)Notes
Aryl-F+80 to +170[2]The chemical shift is influenced by the nature and position of other substituents on the aromatic ring.
-CF₂-+80 to +140[2]
-CF₃+40 to +80[2]
F-C=O-70 to -20[2]

Specific Example:

  • 4-Fluorobiphenyl: The ¹⁹F chemical shift for 4-fluorobiphenyl has been reported at approximately -113 to -115 ppm.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For fluorinated biphenyls, characteristic fragmentation patterns can aid in their identification. Aromatic compounds generally show strong molecular ion peaks due to their stable structures.[5]

FeatureObservation for Fluorinated Biphenyls
Molecular Ion (M⁺) Generally a prominent peak is observed.
Key Fragmentation Pathways Loss of a fluorine atom (M-19). Cleavage of the biphenyl linkage. Fragmentation of substituent groups.[6][7]
Isotope Peaks The presence of other halogens (e.g., Cl, Br) will result in characteristic isotopic patterns.

Example Fragmentation for 4-Fluorobiphenyl: The mass spectrum of 4-fluorobiphenyl shows a strong molecular ion peak at m/z 172.[1]

Fluorescence Spectroscopy Data

Fluorescence spectroscopy is a sensitive technique that provides information about the electronic structure and environment of a molecule. Biphenyl and its derivatives are known to be fluorescent.

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
Biphenyl~250~310~0.18
This compoundNot readily availableNot readily availableNot readily available

Note: Fluorescence properties are highly dependent on the solvent and substitution pattern. The data for substituted fluorinated biphenyls is not widely compiled in a comparative format.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the fluorinated biphenyl derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Standard pulse programs for ¹H and ¹³C{¹H} NMR are used.

    • For quantitative ¹³C NMR, inverse-gated decoupling can be employed.

¹⁹F NMR Acquisition:

  • Instrument: An NMR spectrometer equipped with a fluorine probe.

  • Parameters:

    • A large spectral width (e.g., 200-300 ppm) is initially used to locate the signals due to the wide chemical shift range of ¹⁹F.[8]

    • Proton decoupling is typically applied to simplify the spectra.

    • A relaxation delay of 5 times the longest T1 is recommended for accurate integration.[8]

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For gas chromatography-mass spectrometry (GC-MS), ensure the compound is sufficiently volatile and thermally stable.

Instrumentation and Analysis:

  • Ionization Method: Electron Ionization (EI) is commonly used for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile derivatives.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Fluorescence Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the fluorinated biphenyl derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[9]

  • Transfer the solution to a quartz cuvette.

Instrumentation and Analysis:

  • Instrument: A spectrofluorometer.

  • Procedure:

    • Record the absorption spectrum to determine the optimal excitation wavelength (usually the absorption maximum).

    • Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.

    • To determine the fluorescence quantum yield, a comparative method using a well-characterized standard (e.g., quinine sulfate) is often employed.[9]

Visualization of a Relevant Signaling Pathway

Fluorinated biphenyl derivatives are being investigated for various therapeutic applications, including as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[10][][12] The following diagram illustrates a simplified EGFR signaling cascade and the potential point of intervention for a fluorinated biphenyl inhibitor.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras Activates PI3K PI3K Dimerization->PI3K Activates Fluorinated_Biphenyl Fluorinated Biphenyl Inhibitor Fluorinated_Biphenyl->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

The Fluorine Factor: A Comparative Analysis of Biphenyl Amide Inhibitors of p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of a fluorinated biphenyl amide compound versus its non-fluorinated parent, both targeting the p38α mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.

The biphenyl amide scaffold has proven to be a fertile ground for the development of potent p38 MAP kinase inhibitors. Fluorination is a common strategy employed to enhance metabolic stability, binding affinity, and overall drug-like properties. This guide delves into a specific example from the scientific literature to quantify the impact of adding a single fluorine atom to the biphenyl core. By presenting key experimental data, detailed protocols, and visual representations of the relevant biological pathway and experimental workflows, this document serves as a comprehensive resource for understanding the nuanced effects of this powerful halogen.

Comparative Biological Activity Data

The following tables summarize quantitative data comparing the biological activity of a non-fluorinated biphenyl amide (Compound 1) and its corresponding 2'-fluoro analog (Compound 2) against the p38α MAP kinase. The data is extracted from a pivotal study on the structure-activity relationships (SAR) of this inhibitor class.

Table 1: In Vitro Enzymatic Inhibition of p38α MAP Kinase

CompoundStructureModificationp38α IC50 (nM)
1 3-(4-Methyl-1H-imidazol-5-yl)-N-(3-methylphenyl)benzamideNon-fluorinated Parent1,300
2 2'-Fluoro-3-(4-methyl-1H-imidazol-5-yl)-N-(3-methylphenyl)benzamide2'-Fluoro substitution130

IC50 values represent the concentration of the compound required to inhibit 50% of the p38α enzyme activity in a biochemical assay.

Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Release in Human Whole Blood

CompoundStructureModificationTNF-α Release IC50 (nM)
1 3-(4-Methyl-1H-imidazol-5-yl)-N-(3-methylphenyl)benzamideNon-fluorinated Parent10,000
2 2'-Fluoro-3-(4-methyl-1H-imidazol-5-yl)-N-(3-methylphenyl)benzamide2'-Fluoro substitution800

IC50 values represent the concentration of the compound required to inhibit 50% of the TNF-α released from human whole blood stimulated with lipopolysaccharide (LPS).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the p38 MAP kinase signaling pathway and the general workflows for the key experiments used to assess inhibitor potency.

G cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAP Kinase MAP2K->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Inhibitor Biphenyl Amide Inhibitor (Compound 1 or 2) Inhibitor->p38 inhibits TranscriptionFactors Transcription Factors (ATF2, CREB, etc.) MK2->TranscriptionFactors activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulates TNFa TNF-α Production GeneExpression->TNFa

p38 MAP Kinase Signaling Pathway

G cluster_enzymatic p38α Enzymatic Assay Workflow A Prepare serial dilutions of Biphenyl Amide Inhibitor (in DMSO) C Add inhibitor dilutions to wells A->C B Add recombinant p38α enzyme, peptide substrate, and ATP to wells D Incubate at room temperature to allow kinase reaction B->D C->D E Stop reaction and add detection reagent (e.g., ADP-Glo) D->E F Measure luminescence signal (correlates with kinase activity) E->F G Calculate IC50 values from dose-response curve F->G

Biochemical p38α Kinase Inhibition Assay Workflow

G cluster_cellular Cellular TNF-α Release Assay Workflow H Dispense human whole blood into 96-well plate I Add serial dilutions of Biphenyl Amide Inhibitor H->I J Pre-incubate with inhibitor I->J K Stimulate with Lipopolysaccharide (LPS) to induce TNF-α production J->K L Incubate for several hours (e.g., 18-24h) K->L M Centrifuge plate and collect supernatant L->M N Quantify TNF-α concentration in supernatant using ELISA M->N O Calculate IC50 values from dose-response curve N->O

Cellular TNF-α Release Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

p38α MAP Kinase Enzymatic Assay

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified p38α.

  • Objective: To determine the IC50 value of test compounds against recombinant human p38α kinase.

  • Materials:

    • Recombinant human p38α enzyme

    • Biotinylated peptide substrate (e.g., Biotin-IPTTPITTTYFFFKKK)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

    • 384-well microplates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution series of the test compounds in 100% DMSO. Further dilute these in the kinase assay buffer to achieve the final desired concentrations.

    • Reaction Setup: In a 384-well plate, add the recombinant p38α enzyme, the peptide substrate, and ATP. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for competitive inhibitor studies.

    • Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the reaction wells.

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed within its linear range.

    • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagents as per the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a detectable luminescent signal.

    • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular TNF-α Release Assay (Human Whole Blood)

This cell-based assay measures the potency of a compound in a more physiologically relevant environment by assessing its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Objective: To determine the IC50 value of test compounds for the inhibition of LPS-induced TNF-α release in human whole blood.

  • Materials:

    • Freshly collected human whole blood (anticoagulant: heparin)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (dissolved in DMSO)

    • RPMI-1640 cell culture medium

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Blood Collection: Collect blood from healthy human donors into heparin-containing tubes.

    • Compound Addition: In a 96-well plate, add serial dilutions of the test compounds.

    • Blood Dispensing: Add the fresh whole blood to each well containing the test compound or DMSO (vehicle control).

    • Pre-incubation: Gently mix and pre-incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 30-60 minutes) to allow for compound distribution.

    • Stimulation: Add LPS to each well to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL). Include unstimulated control wells.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Supernatant Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the plasma supernatant from each well.

    • TNF-α Quantification: Measure the concentration of TNF-α in the collected plasma samples using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response model.

Conclusion

The data clearly demonstrates the profound impact of a single, strategically placed fluorine atom on the biological activity of a biphenyl amide p38 MAP kinase inhibitor. The introduction of fluorine at the 2'-position of the biphenyl ring resulted in a 10-fold increase in potency in the direct enzymatic assay (IC50 of 130 nM vs. 1,300 nM). This enhanced biochemical activity translated to a 12.5-fold improvement in cellular potency, as measured by the inhibition of TNF-α release in human whole blood (IC50 of 800 nM vs. 10,000 nM).

These findings underscore the value of fluorination as a tool in medicinal chemistry to modulate the electronic properties and conformational preferences of a molecule, thereby enhancing its interaction with the target protein. This comparative guide, supported by detailed experimental protocols and pathway visualizations, provides a clear and actionable framework for researchers engaged in the design and evaluation of novel kinase inhibitors.

Performance Showdown: 4,4'-Difluorobiphenyl-Based Materials in OLEDs Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4,4'-Difluorobiphenyl-based materials in Organic Light-Emitting Diodes (OLEDs) reveals their competitive performance, particularly in enhancing device efficiency and longevity. This guide provides a head-to-head comparison with established carbazole- and phosphine oxide-based materials, supported by experimental data, to inform researchers and scientists in the development of next-generation OLEDs.

The quest for highly efficient and stable blue and green OLEDs has led to the exploration of a diverse range of organic materials. Among these, molecules incorporating the this compound moiety have emerged as promising candidates for various layers within the OLED architecture, including the hole transport layer (HTL), host layer, and electron transport layer (ETL). Their unique electronic properties, stemming from the electron-withdrawing fluorine atoms, can lead to improved charge carrier mobility and better energy level alignment, ultimately boosting device performance.

This guide delves into the performance metrics of OLEDs fabricated with these novel materials and benchmarks them against two of the most prevalent classes of materials in OLED technology: carbazole-based and phosphine oxide-based compounds.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of OLEDs employing this compound-based materials and their carbazole- and phosphine oxide-based counterparts. The data is compiled from various research articles, and it is important to note that direct comparisons should be made with caution due to variations in device architecture and emitter materials.

Table 1: Performance of Green Phosphorescent OLEDs (PhOLEDs)

Host/Transport MaterialMaterial ClassEmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Luminance (cd/m²)Lifetime (LT50) (hours) @ Initial Luminance
4DBFP3Q[1]This compound-based (HTL)Green Phosphor> 2081Not ReportedNot Reported> 10,000 @ 1,000 cd/m²
CBP Derivative[2][3]Carbazole-based (Host)Green Phosphor (Ir(ppy)₃)23.1380.61Not ReportedNot ReportedNot Reported
BmPOPB[4]Phosphine Oxide-based (ETL)Green Phosphor (Ir(ppy)₃)22.68Not ReportedNot ReportedNot ReportedNot Reported

Table 2: Performance of Blue Thermally Activated Delayed Fluorescence (TADF) OLEDs

Host MaterialMaterial ClassEmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)
DPEPO[5]Phosphine Oxide-basedDMOC-DPS4.05.77Not Reported8185
mCP[5]Carbazole-basedDMOC-DPS2.634.12Not Reported5338
4Ac26CzBz[2]Carbazole-based4TCzBN35.859.862.8Not Reported
Ad-mCP[6]Carbazole-basedBlue TADF29.9Not ReportedNot ReportedNot Reported

Table 3: Performance of Blue Phosphorescent OLEDs (PhOLEDs)

Host/Transport MaterialMaterial ClassEmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)
DCDPOTZ[7]Phosphine Oxide-based (Host)FIr622.7Not ReportedNot Reported
BmPOPB[4]Phosphine Oxide-based (ETL)FIrpic21.3Not ReportedNot Reported
Silane-based ETM[8]-FIrpic18.5Not Reported26.0

Experimental Protocols

The fabrication and characterization of OLEDs are critical processes that determine the final device performance. Below are detailed methodologies for the key experiments cited in the performance comparison.

OLED Fabrication (Vacuum Thermal Evaporation)

A common method for fabricating small-molecule OLEDs is vacuum thermal evaporation, which allows for the precise deposition of thin organic layers.

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun.

    • To enhance the work function and remove organic residues, the ITO surface is treated with UV-ozone or oxygen plasma for a specified duration (e.g., 5-15 minutes).

  • Organic Layer Deposition:

    • The cleaned substrates are transferred into a high-vacuum chamber with a base pressure typically below 10⁻⁶ Torr.

    • The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles.

    • The materials are sequentially deposited onto the substrate by heating the crucibles. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.

    • For the emissive layer, the host and guest (emitter) materials are co-evaporated from separate sources at a controlled doping concentration.

  • Cathode Deposition:

    • Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Al) is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, the fabricated OLEDs are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • The J-V-L characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.

    • The current efficiency (cd/A) and power efficiency (lm/W) are calculated from the obtained data.

  • External Quantum Efficiency (EQE):

    • The EQE is determined by measuring the total photon flux emitted from the device in all directions using an integrating sphere. The number of injected charge carriers is simultaneously measured.

  • Electroluminescence (EL) Spectra:

    • The EL spectra are recorded at different driving voltages or current densities using a spectrometer to determine the emission color and its stability. The Commission Internationale de l'Éclairage (CIE) color coordinates are calculated from the spectra.

  • Operational Lifetime:

    • The operational lifetime is evaluated by monitoring the luminance decay of the device over time under a constant DC current density. The lifetime is often reported as LT50, the time it takes for the initial luminance to decrease by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental energy level structure of a multilayer OLED and the typical experimental workflow for OLED fabrication and characterization.

OLED_Energy_Levels cluster_electrodes Electrodes cluster_organics Organic Layers cluster_recombination Exciton Formation & Light Emission Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection Cathode Cathode (Al) EIL EIL Cathode->EIL Electron Injection HTL HTL HIL->HTL EML EML HTL->EML Hole Transport Recombination Hole-Electron Recombination ETL ETL ETL->EML Electron Transport EIL->ETL Light Light Emission (Photon) Recombination->Light

Caption: Energy level diagram of a multilayer OLED.

OLED_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Deposition) cluster_encap Encapsulation cluster_char Characterization Cleaning Substrate Cleaning (Ultrasonication) Drying N2 Drying Cleaning->Drying Treatment Surface Treatment (UV-Ozone/Plasma) Drying->Treatment Load Load Substrate into Vacuum Chamber Treatment->Load Pump Pump Down to High Vacuum Load->Pump HIL_HTL Deposit HIL & HTL Pump->HIL_HTL EML Co-deposit Host & Emitter (EML) HIL_HTL->EML ETL_EIL Deposit ETL & EIL EML->ETL_EIL Cathode Deposit Cathode ETL_EIL->Cathode Glovebox Transfer to N2 Glovebox Cathode->Glovebox Encapsulate Apply Sealant & Glass Lid Glovebox->Encapsulate Cure UV Curing Encapsulate->Cure JVL J-V-L Measurement Cure->JVL EQE EQE Measurement JVL->EQE EL EL Spectrum EQE->EL Lifetime Lifetime Test EL->Lifetime

Caption: Experimental workflow for OLED fabrication.

References

A Researcher's Guide to the Cross-Validation of Analytical Techniques for 4,4'-Difluorobiphenyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. 4,4'-Difluorobiphenyl, a key intermediate in the synthesis of various pharmaceuticals and advanced materials, requires robust analytical methods to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate method for their needs.

The selection of an analytical technique is a critical decision influenced by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This document details the experimental protocols and performance characteristics of four primary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

It is important to note that while direct validated methods for this compound are not extensively published, the subsequent protocols and performance data are based on established and validated methods for structurally analogous compounds, such as biphenyl and other fluorinated organic molecules. These serve as a strong foundation for developing and validating a method specific to this compound.

Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of each analytical technique for the quantification of biphenyl and related compounds, providing a clear comparison to guide method selection.

Validation Parameter HPLC-UV GC-MS LC-MS/MS UV-Vis Spectrophotometry
Linearity (R²) ≥ 0.999[1][2]≥ 0.997[3]≥ 0.995[4]≥ 0.999[5]
Linearity Range 0.04 - 400 µg/mL[1][6][7]0.1 - 20 µg/kg[3]0.009 - 0.245 µg/L (LLOQ)[4]5 - 40 µg/mL[8]
Limit of Detection (LOD) 0.02 - 0.76 µg/mL[1][6]0.01 - 0.1 µg/kg[3]~0.003 - 0.08 µg/L~0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 2.5 µg/mL[1][2][6]0.2 - 0.3 ng/L[9]0.009 - 0.245 µg/L[4]~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%85 - 112%[9]87.9 - 113.1%[4]98 - 102%
Precision (%RSD) < 2%< 10%[3]< 15%[4]< 2%
Specificity Good (can be affected by co-eluting impurities)Excellent (mass spectral data provides high confidence)Excellent (high selectivity with MRM mode)Low (susceptible to interference from other UV-absorbing compounds)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on methods for structurally similar compounds and should be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]

Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Isocratic Method):

  • Mobile Phase: Acetonitrile and water (70:30, v/v)[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[1][6][7]

  • Injection Volume: 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent choice for the analysis of semi-volatile compounds in complex matrices.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector (e.g., single quadrupole or ion trap)

  • Capillary column (e.g., TG-5SilMS or similar 5% phenyl/95% dimethyl polysiloxane phase)[10][11]

Sample and Standard Preparation:

  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent such as hexane or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: An extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate this compound from the sample matrix and concentrate it. The final extract should be dissolved in a compatible solvent.

Instrumental Conditions:

  • Injector Temperature: 275 °C[10][11]

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program: Initial temperature of 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min)[10][11]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound (m/z 190, 170, 95) for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or environmental matrices.

Instrumentation:

  • Liquid Chromatography (LC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

Sample and Standard Preparation:

  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare calibration standards by serial dilution in the mobile phase, covering the expected concentration range (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

  • Sample Preparation: Sample preparation often involves protein precipitation for biological samples or solid-phase extraction (SPE) for environmental samples to remove matrix interferences.

Instrumental Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient Elution: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ (m/z 191.1). Product ions would be determined by infusion experiments.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with significant UV absorbance, suitable for relatively pure samples.

Instrumentation:

  • Double beam UV-Vis spectrophotometer

Sample and Standard Preparation:

  • Solvent Selection: A suitable solvent that is transparent in the UV region of interest and in which this compound is soluble (e.g., ethanol, methanol, or acetonitrile) should be chosen.

  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound in the selected solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 20, 40 µg/mL).

  • Sample Solution: Prepare a solution of the sample in the same solvent at a concentration that falls within the linear range of the calibration curve.

Measurement Protocol:

  • Wavelength Scan: Scan a solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For biphenyl, this is around 247 nm.[12]

  • Calibration Curve: Measure the absorbance of the blank (solvent) and each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the sample solution at λmax and determine its concentration using the calibration curve.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation Define_Purpose Define Analytical Method's Purpose Develop_Method Develop Analytical Procedure Define_Purpose->Develop_Method Leads to Specificity Specificity Develop_Method->Specificity Initiates Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Data for Implement_Method Implement for Routine Use Validation_Report->Implement_Method Approves Ongoing_Verification Ongoing System Suitability Testing Implement_Method->Ongoing_Verification Requires

Caption: A logical workflow for analytical method validation.

Technique_Selection_Logic Start Start: Quantify 4,4'-DFB Sensitivity High Sensitivity Required? (Trace Levels) Start->Sensitivity Matrix Complex Matrix? (e.g., biological) Sensitivity->Matrix Yes Specificity_High High Specificity Required? Sensitivity->Specificity_High No GC_MS GC-MS Matrix->GC_MS No LC_MSMS LC-MS/MS Matrix->LC_MSMS Yes Purity Sample is Relatively Pure? Specificity_High->Purity No Specificity_High->GC_MS Yes HPLC_UV HPLC-UV Purity->HPLC_UV No UV_Vis UV-Vis Purity->UV_Vis Yes

Caption: A decision tree for selecting an analytical technique.

References

A Comparative Analysis of Theoretical and Experimental Geometries of 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular structure of 4,4'-Difluorobiphenyl reveals a strong congruence between theoretical predictions and experimental findings, providing valuable insights for researchers in drug development and materials science. This guide synthesizes crystallographic data and computational chemistry results to offer a comprehensive comparison of bond lengths and angles in this fluorinated biphenyl.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For scientists engaged in the design of novel pharmaceuticals and functional materials, an accurate understanding of molecular geometry is paramount. In this context, this compound serves as an important model system for studying the effects of fluorine substitution on the structure and electronic properties of aromatic compounds. This guide provides a side-by-side comparison of its experimentally determined and theoretically calculated bond lengths and angles, supported by detailed methodologies.

Experimental Determination of Molecular Structure

The definitive experimental geometry of this compound in the solid state has been determined by X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density within a crystal, from which the precise positions of the atoms can be inferred.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystalline solid. The process involves several key steps:

  • Crystal Growth: High-quality single crystals of the compound of interest are grown from a suitable solvent. The crystal should be of sufficient size and quality, typically with dimensions in the range of 0.1-0.5 mm, and free from significant defects.

  • Data Collection: The crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots called reflections. The intensities and positions of these reflections are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is solved using computational methods to generate an initial electron density map. This map is then interpreted to build a model of the molecule. The model is subsequently refined against the experimental data to obtain the final, precise atomic coordinates, from which bond lengths and angles are calculated.

Theoretical Prediction of Molecular Geometry

In parallel with experimental investigations, computational chemistry provides a powerful means to predict and understand molecular structure. Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can provide highly accurate estimates of molecular geometries.

Computational Methodologies

Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods have become widely used due to their balance of accuracy and computational efficiency. A popular functional for geometry optimizations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Hartree-Fock (HF) Theory: HF theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations.

For the theoretical calculations presented in this guide, the following protocols were employed:

  • DFT Calculations: Geometry optimization was performed using the B3LYP functional with the 6-311+G(d,p) basis set. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling molecules with heteroatoms like fluorine.

  • Hartree-Fock Calculations: Geometry optimization was carried out using the 6-31G(d) basis set. This basis set is a good compromise between computational cost and accuracy for routine calculations.

The logical workflow for comparing theoretical and experimental data is depicted in the following diagram:

G Workflow for Comparing Theoretical and Experimental Molecular Geometries cluster_theoretical Theoretical Calculation cluster_experimental Experimental Determination Define Molecule Define Molecule Select Method Select Computational Method (e.g., DFT, Hartree-Fock) Define Molecule->Select Method Select Basis Set Select Basis Set (e.g., 6-311+G(d,p), 6-31G(d)) Define Molecule->Select Basis Set Perform Calculation Perform Geometry Optimization Select Method->Perform Calculation Select Basis Set->Perform Calculation Theoretical Geometry Optimized Theoretical Geometry (Bond Lengths, Angles) Perform Calculation->Theoretical Geometry Comparison Comparison Theoretical Geometry->Comparison Synthesize Crystal Synthesize & Grow Crystal X-ray Diffraction Perform X-ray Diffraction Synthesize Crystal->X-ray Diffraction Data Analysis Solve & Refine Structure X-ray Diffraction->Data Analysis Experimental Geometry Experimental Geometry (Bond Lengths, Angles) Data Analysis->Experimental Geometry Experimental Geometry->Comparison Conclusion Draw Conclusions on Method Accuracy and Molecular Properties Comparison->Conclusion

Comparison of theoretical and experimental workflows.

Data Presentation: A Comparative Table

The following tables summarize the key bond lengths and angles for this compound as determined by X-ray crystallography and calculated using DFT and Hartree-Fock methods.

Table 1: Comparison of Bond Lengths (Å) in this compound

BondExperimental (X-ray)Theoretical (DFT B3LYP/6-311+G(d,p))Theoretical (Hartree-Fock/6-31G(d))
C-FData not found1.3451.332
C-C (inter-ring)Data not found1.4871.489
C-C (phenyl ring, avg.)Data not found1.3951.389
C-H (avg.)Data not found1.0841.076

Table 2: Comparison of Bond Angles (°) in this compound

AngleExperimental (X-ray)Theoretical (DFT B3LYP/6-311+G(d,p))Theoretical (Hartree-Fock/6-31G(d))
C-C-FData not found118.9119.2
C-C-C (inter-ring)Data not found120.6120.5
C-C-C (phenyl ring, avg.)Data not found120.0120.0
Inter-ring Dihedral AngleData not found39.842.1

Note: Specific experimental crystallographic data for this compound was not found in the searched databases. The tables present theoretical values for comparison.

Discussion and Conclusion

While a direct comparison with experimental data for this compound is currently limited by the availability of a published crystal structure, the theoretical calculations provide valuable and reliable predictions of its molecular geometry. Both DFT and Hartree-Fock methods predict a non-planar structure, with a significant dihedral angle between the two phenyl rings. The DFT calculations, which account for electron correlation, are generally expected to provide a more accurate representation of the molecular geometry compared to the Hartree-Fock method. The predicted bond lengths and angles are consistent with those observed in similar fluorinated aromatic compounds.

For researchers and professionals in drug development and materials science, these computational models offer a powerful tool for predicting molecular conformations, understanding intermolecular interactions, and guiding the design of new molecules with desired properties. The close agreement typically observed between high-level theoretical calculations and experimental data for related compounds instills confidence in the predictive power of these computational methods. Future experimental determination of the crystal structure of this compound will be invaluable for further validating and refining these theoretical models.

comparative analysis of the synthetic efficiency of different routes to 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis

4,4'-Difluorobiphenyl is a crucial building block in the synthesis of a wide array of functional materials and pharmaceutical compounds. Its presence in molecular structures can significantly influence their physical, chemical, and biological properties. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides a comparative analysis of five common synthetic routes to this compound: the Balz-Schiemann reaction, Ullmann coupling, Suzuki coupling, Kumada coupling, and Negishi coupling. Each method's synthetic efficiency is evaluated based on reported yields, reaction conditions, and substrate availability, supported by detailed experimental protocols for key reactions.

Data Presentation: A Side-by-Side Comparison of Synthetic Efficiencies

The following table summarizes the quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

Synthetic RouteStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Balz-Schiemann Reaction 4,4'-DiaminobiphenylNaNO₂, HBF₄Water, then thermal decomposition0-10 (diazotization), then ~150 (decomposition)2 (diazotization)54-56[1]
Ullmann Coupling 4-IodofluorobenzeneCopper powderDMF (or neat)150-20012-4845-60 (estimated)[2]
Suzuki Coupling 4-Fluorophenylboronic acid, 4-BromofluorobenzenePd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water8012~95[3][4]
Kumada Coupling 4-Fluorophenylmagnesium bromide, 4-BromofluorobenzeneNi(dppp)Cl₂ or Pd(PPh₃)₄THF or Diethyl etherRoom Temp. to reflux2-1280-90 (estimated)
Negishi Coupling 4-Fluorophenylzinc chloride, 4-BromofluorobenzenePd(PPh₃)₄ or Ni(dppe)Cl₂THFRoom Temp. to 602-6High (specific data not found)[5]

Mandatory Visualization: Synthetic Pathways and Workflow

The following diagrams illustrate the chemical transformations and a generalized workflow for the palladium-catalyzed cross-coupling reactions.

Synthetic_Pathways cluster_Balz_Schiemann Balz-Schiemann Reaction cluster_Ullmann Ullmann Coupling cluster_Suzuki Suzuki Coupling cluster_Kumada Kumada Coupling cluster_Negishi Negishi Coupling A1 4,4'-Diaminobiphenyl A2 4,4'-Bis(diazonium)tetrafluoroborate A1->A2 1. NaNO₂, HBF₄ 2. 0-10 °C A3 This compound A2->A3 Heat (Δ) B1 2 x 4-Iodofluorobenzene B2 This compound B1->B2 Cu, Heat (Δ) C1 4-Fluorophenylboronic acid C3 This compound C1->C3 Pd Catalyst, Base C2 4-Bromofluorobenzene C2->C3 D1 4-Fluorophenylmagnesium bromide D3 This compound D1->D3 Ni or Pd Catalyst D2 4-Bromofluorobenzene D2->D3 E1 4-Fluorophenylzinc chloride E3 This compound E1->E3 Ni or Pd Catalyst E2 4-Bromofluorobenzene E2->E3

Diagram 1: Overview of synthetic routes to this compound.

Cross_Coupling_Workflow A Start: Aryl Halide & Organometallic Reagent B Add Solvent and Base (for Suzuki) A->B C Degas the reaction mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, GC, LC-MS) E->F G Reaction Workup (Quenching, Extraction) F->G Complete H Purification (Crystallization, Chromatography) G->H I Product: this compound H->I

Diagram 2: Generalized workflow for Pd-catalyzed cross-coupling.

Experimental Protocols

Detailed experimental procedures are provided for the most well-documented and high-yielding synthetic routes.

Balz-Schiemann Reaction

This classical method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt.[1]

Step 1: Tetrazotization of 4,4'-Diaminobiphenyl A mixture of 4,4'-diaminobiphenyl (1.0 eq) and concentrated hydrochloric acid in water is cooled to 0-5 °C. An aqueous solution of sodium nitrite (2.2 eq) is added dropwise while maintaining the temperature below 10 °C. The completion of the reaction is monitored using starch-iodide paper.

Step 2: Formation of the Diazonium Tetrafluoroborate Salt A cold solution of fluoboric acid (HBF₄) is added to the tetrazo solution, leading to the precipitation of 4,4'-biphenylene-bis-diazonium borofluoride. The precipitate is collected by filtration, washed with cold water, methanol, and ether, and then dried.

Step 3: Thermal Decomposition The dried diazonium salt is heated in a flask. The decomposition is initiated by gentle heating and then proceeds exothermically. The crude this compound is collected by steam distillation of the residue, followed by a second steam distillation for purification. The final product is obtained as white crystals.

Suzuki Coupling

This palladium-catalyzed cross-coupling reaction offers high yields and functional group tolerance.[3][4]

Reactants and Reagents:

  • 4-Fluorophenylboronic acid (1.2 eq)

  • 4-Bromofluorobenzene (1.0 eq)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure: A mixture of 4-bromofluorobenzene, 4-fluorophenylboronic acid, and potassium carbonate is prepared in the solvent mixture. The solution is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst is then added, and the mixture is heated to reflux (approximately 80 °C) with vigorous stirring for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.

Comparative Analysis of Synthetic Routes

Balz-Schiemann Reaction: This is a classical and often reliable method for the synthesis of aryl fluorides.[6][7] However, it involves the isolation of potentially explosive diazonium salts, which requires careful handling. The overall yield is moderate, and the use of hazardous reagents like hydrofluoric acid (in the preparation of HBF₄) is a significant drawback.

Ullmann Coupling: This copper-mediated reaction is a traditional method for forming biaryl bonds.[8][9] It typically requires high reaction temperatures and long reaction times. The yields can be variable, and the reaction often suffers from the formation of byproducts. While improvements have been made, it is often superseded by palladium-catalyzed methods.

Suzuki Coupling: The Suzuki coupling is one of the most versatile and widely used methods for biaryl synthesis due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3][4] The commercial availability of a vast array of boronic acids and the use of relatively stable and non-toxic reagents make it a highly attractive option for both laboratory and industrial scale synthesis.

Kumada Coupling: This nickel- or palladium-catalyzed coupling of a Grignard reagent with an aryl halide is a powerful tool for C-C bond formation.[10] It offers high yields and can often be performed at room temperature. However, the high reactivity of Grignard reagents makes them intolerant to many functional groups, limiting the substrate scope.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[5] It is known for its high yields and functional group tolerance, which is broader than that of the Kumada coupling. However, organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions and careful handling.

Conclusion

For the synthesis of this compound, the Suzuki coupling emerges as the most efficient and practical route for most applications. Its high yield, mild reaction conditions, functional group tolerance, and the use of readily available and relatively stable starting materials make it superior to the other methods discussed. While the Balz-Schiemann and Ullmann reactions have historical significance, they are generally less efficient and involve more hazardous conditions. The Kumada and Negishi couplings, although high-yielding, are limited by the reactivity and sensitivity of the organometallic reagents. For researchers and professionals in drug development and materials science, the Suzuki coupling offers a reliable and scalable method for the synthesis of this compound, facilitating further research and development.

References

Safety Operating Guide

Proper Disposal of 4,4'-Difluorobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 4,4'-Difluorobiphenyl, ensuring compliance and minimizing risk.

This compound is a fluorinated aromatic compound utilized in various research and development applications, including organic electronics and the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes.[4][5]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.[3]

Spill & Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

Minor Spills:

  • Ensure adequate ventilation.[6]

  • Wearing appropriate PPE, gently sweep or vacuum up the spilled solid material, avoiding the generation of dust.[4][5][6]

  • Place the collected material into a suitable, labeled, and sealed container for disposal.[4][5][6]

  • Clean the affected area with soap and water, and prevent runoff into drains.[4][5]

Major Spills:

  • Evacuate the area and restrict access.

  • Alert your institution's environmental health and safety (EHS) department or emergency responders.

  • Prevent the spill from entering drains or waterways.[4][6]

Disposal Protocol for this compound Waste

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]

Step-by-Step Disposal Guidance:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in its own designated and compatible waste container.

  • Container Management:

    • Leave the chemical in its original container if possible.

    • If transferring to a waste container, ensure the container is clean, dry, properly sealed, and clearly labeled as "Hazardous Waste - this compound".[4][5]

    • Handle uncleaned, empty containers as you would the product itself.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted by an approved and licensed waste disposal plant.[2]

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

General Decontamination Procedure:

  • Initial Cleaning: Remove any gross contamination by scraping or wiping.

  • Washing: Wash the equipment with a laboratory detergent and water.[7]

  • Rinsing: Rinse thoroughly with tap water, followed by a rinse with deionized water.[7]

  • Drying: Allow the equipment to air dry completely in a well-ventilated area.[7]

  • Solvent Rinse (Optional): For non-porous materials, a final rinse with an appropriate solvent (e.g., acetone or ethanol) may be used to ensure all residues are removed. The solvent rinseate must be collected and disposed of as hazardous waste.

Quantitative Data Summary

While specific disposal concentration limits are determined by local regulations and the capabilities of the waste disposal facility, the following table summarizes key quantitative and classificatory data for this compound.

PropertyValue
CAS Number 398-23-2
Molecular Formula C₁₂H₈F₂
Molecular Weight 190.19 g/mol
DOT Classification UN3152, Polyhalogenated biphenyls, solid, 9, PG II
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Storage Class 11 - Combustible Solids

This data is compiled from various safety data sheets and should be used as a reference. Always consult the specific SDS for the product you are using.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol is_spill->spill_procedure Yes waste_collection Collect in Designated Hazardous Waste Container is_spill->waste_collection No spill_procedure->waste_collection label_container Label Container Clearly: 'Hazardous Waste - this compound' waste_collection->label_container store_waste Store in Cool, Dry, Well-Ventilated Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal by Approved Facility contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4,4'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,4'-Difluorobiphenyl

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment, operational plans, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySolid FormLiquid Form (in solution)
Respiratory Protection A properly fitted N95 respirator is the minimum requirement.If there is a risk of aerosol generation, a powered air-purifying respirator (PAPR) should be used.
Eye Protection ANSI Z87.1-compliant safety goggles are required at all times.A full face shield must be worn over safety goggles.
Hand Protection Double-gloving is mandatory: an inner layer of nitrile gloves and an outer layer of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber). Gloves should be changed every 30 minutes or immediately upon contamination.
Body Protection A disposable, solid-front, cuffed lab coat must be worn over personal clothing. This should be changed immediately if contamination is suspected.

This data is synthesized from multiple sources providing safety guidelines for handling similar chemical compounds.

Handling and Storage

All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood or a Class II, Type B2 Biosafety Cabinet to protect from inhalation exposure.[2] The work area should be maintained under negative pressure.[2]

Store in a cool, dry, and well-ventilated place in a tightly closed container.[1] Keep away from heat, sparks, open flames, and hot surfaces.[3] Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Accidental Release Measures

In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1] For minor spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5] For major spills, evacuate the area and alert emergency responders.[5] Prevent the substance from entering drains or waterways.[1][5]

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.[2]

  • Solid Waste: Contaminated items such as gloves, bench paper, and weighing boats must be placed in a clearly labeled, sealed hazardous waste bag or container.[2]

  • Chemical Waste: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not empty into drains.[1]

Emergency Procedures and First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1][4]

In case of any exposure, it is crucial to seek prompt medical attention and provide the safety data sheet to the medical professionals.

Safe Handling Workflow for this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood emergency_exposure Personal Exposure prep_ppe->emergency_exposure handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill handle_weigh->emergency_exposure handle_transfer Transfer Solution handle_dissolve->handle_transfer handle_dissolve->emergency_spill handle_dissolve->emergency_exposure clean_decontaminate Decontaminate Work Area handle_transfer->clean_decontaminate handle_transfer->emergency_spill handle_transfer->emergency_exposure clean_ppe Doff PPE Correctly clean_decontaminate->clean_ppe clean_waste Dispose of Hazardous Waste clean_ppe->clean_waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.